molecular formula C11H12N2O B1416586 (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol CAS No. 499770-87-5

(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Cat. No.: B1416586
CAS No.: 499770-87-5
M. Wt: 188.23 g/mol
InChI Key: UWAIFNHWQVDCRD-UHFFFAOYSA-N
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Description

(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol ( 499770-87-5 ) is a high-purity pyrazole-based compound supplied for advanced research and development applications. With the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol , this chemical serves as a versatile and valuable building block in medicinal and pesticidal chemistry. Pyrazole derivatives are recognized for their significant biological properties, which include antitumour, anticoagulant, anti-inflammatory, and antibacterial activities, making them crucial scaffolds in drug discovery programs . As an arylpyrazole, this compound is a prime synthetic intermediate for the preparation of more complex molecules for non-nucleoside HIV-1 reverse transcriptase inhibitory activity studies and other therapeutic areas . Researchers utilize this methanol-functionalized pyrazole to explore novel five-substituted pyrazole analogs with potential applications as CB1 receptor binders or as agents in suppressing cell growth . The compound is characterized by its canonical SMILES structure, CN1C=C(CO)C(C2=CC=CC=C2)=N1 . Proper handling procedures are essential. This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1-methyl-3-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAIFNHWQVDCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654234
Record name (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-87-5
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID50654234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Comprehensive Structure Elucidation of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the unambiguous structure elucidation of the novel pyrazole derivative, (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] The precise determination of the molecular structure is a critical, non-negotiable step in the journey from discovery to a potential therapeutic agent, ensuring safety, efficacy, and intellectual property protection.

This guide is structured to provide not just a sequence of analytical techniques, but a logical, self-validating workflow. Each step is designed to build upon the last, culminating in a holistic and irrefutable confirmation of the compound's identity and purity. We will delve into the "why" behind the choice of experiments, offering insights honed from years of experience in the field.

The Strategic Workflow for Structure Elucidation

A multi-technique, orthogonal approach is paramount for the definitive structural confirmation of a new chemical entity. For this compound, our strategy integrates data from synthesis, chromatography, and various spectroscopic methods.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Structure ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight & Formula ftir FTIR Spectroscopy purification->ftir Functional Groups xray Single-Crystal X-ray Diffraction (if possible) nmr->xray Final Confirmation ms->xray Final Confirmation ftir->xray Final Confirmation

Figure 1: A strategic workflow for the comprehensive structure elucidation of a novel compound.

Synthesis and a Priori Considerations

The journey of structure elucidation begins with the synthesis of the target molecule. While a specific protocol for this compound is not widely published, a plausible synthetic route involves the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole followed by reduction of the resulting aldehyde. Another common approach for synthesizing pyrazole derivatives is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[3][4]

Understanding the synthetic pathway is crucial as it allows us to anticipate potential impurities, such as unreacted starting materials, regioisomers, or over-reduced byproducts. This foresight informs the choice of purification techniques and aids in the interpretation of subsequent analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) is essential.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, and referencing tables of common solvent impurities is recommended.[5]

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans and relaxation delay.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY & HSQC): Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

Data Interpretation: Predicted Spectra

Based on the analysis of structurally similar pyrazole derivatives, the following spectral features are anticipated for this compound.[1][6][7][8]

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Justification
N-CH₃~3.8 - 4.0 (s, 3H)~35 - 40Singlet, typical for a methyl group on a nitrogen atom in a pyrazole ring.
-CH₂OH~4.5 - 4.7 (d, 2H)~55 - 60Doublet due to coupling with the hydroxyl proton (can be a singlet if exchange is rapid).
-OH~2.0 - 3.0 (t, 1H)-Triplet due to coupling with the adjacent methylene protons. Position is solvent-dependent and may broaden.
Pyrazole C5-H~7.5 - 7.7 (s, 1H)~120 - 125Aromatic proton on the pyrazole ring, expected to be a singlet.
Phenyl C2', C6'-H~7.6 - 7.8 (m, 2H)~128 - 130Ortho protons of the phenyl ring.
Phenyl C3', C5'-H~7.3 - 7.5 (m, 2H)~127 - 129Meta protons of the phenyl ring.
Phenyl C4'-H~7.2 - 7.4 (m, 1H)~125 - 127Para proton of the phenyl ring.
Pyrazole C3-~150 - 155Quaternary carbon attached to the phenyl group.
Pyrazole C4-~110 - 115Quaternary carbon attached to the hydroxymethyl group.
Phenyl C1'-~130 - 135Quaternary carbon of the phenyl ring attached to the pyrazole ring.

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

The combination of these 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a robust confirmation of the molecule's connectivity.[9]

Mass Spectrometry (MS): Confirming the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental composition of the compound, which is a critical piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this regard.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule, [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass-to-charge ratio (m/z).

  • Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Interpretation: Expected Results

For this compound (C₁₁H₁₂N₂O), the following is expected:

  • HRMS: The calculated monoisotopic mass is 188.09496 Da.[10] The HRMS analysis should yield an m/z value for the [M+H]⁺ ion that is within a few parts per million (ppm) of the calculated value of 189.10224 Da.

  • MS/MS Fragmentation: The fragmentation pattern will provide further structural confirmation. Key expected fragments include the loss of water (-18 Da) and the loss of the hydroxymethyl group (-31 Da).

fragmentation_pathway parent [M+H]⁺ m/z = 189.10224 frag1 [M+H - H₂O]⁺ m/z = 171.09168 parent->frag1 - H₂O frag2 [M+H - CH₂OH]⁺ m/z = 158.08440 parent->frag2 - •CH₂OH

Figure 2: Predicted key fragmentation pathways for this compound in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000 to 400 cm⁻¹.

Data Interpretation: Expected Absorption Bands

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~3200 - 3500O-H stretch (broad)Hydroxyl (-OH)
~3000 - 3100C-H stretchAromatic and pyrazole C-H
~2850 - 3000C-H stretchAliphatic (CH₃, CH₂)
~1500 - 1600C=C and C=N stretchAromatic and pyrazole rings
~1000 - 1100C-O stretchPrimary alcohol

The presence of a broad absorption band in the 3200-3500 cm⁻¹ region would be strong evidence for the hydroxyl group, while the other bands would be consistent with the pyrazole and phenyl ring structures.[7][11][12]

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule in the solid state.[13][14]

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates, bond lengths, and bond angles.

Data Interpretation: Expected Outcome

A successful X-ray crystal structure determination would provide irrefutable proof of the connectivity and stereochemistry of this compound. It would also reveal details about the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conclusion: A Unified and Validated Structural Assignment

The structure elucidation of a novel compound like this compound is a meticulous process that relies on the convergence of evidence from multiple, independent analytical techniques. By systematically applying NMR, MS, and FTIR, and ideally, single-crystal X-ray diffraction, a self-validating and comprehensive dataset is generated. This rigorous approach not only confirms the identity of the target molecule but also establishes its purity, providing the solid foundation required for its advancement in the drug development pipeline.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 37.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2015). Molecules, 20(9), 16946–16961.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). Molbank, 2018(3), M1001.
  • Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure, 1324, 143497.
  • x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. (2023). Ask this paper | Bohrium. Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2484.
  • (1-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Molecules, 28(10), 4201.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
  • 3-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • 1H-Pyrazole, 1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • (1-methyl-1H-pyrazol-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[1][2] Marketed drugs incorporating the pyrazole motif span a wide range of therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][3]

The specific compound, (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, combines several key structural features:

  • A Fully Substituted Pyrazole Core: Offers steric and electronic modulation capabilities.

  • An N-Methyl Group: Enhances metabolic stability and modulates solubility.

  • A C3-Phenyl Group: Provides a key site for aromatic interactions and potential for further functionalization.

  • A C4-Hydroxymethyl Group: A primary alcohol that can act as a hydrogen bond donor, a handle for further chemical modification, or a key pharmacophoric element.

Given the synthetic accessibility from its corresponding aldehyde, this compound represents a valuable building block for creating novel chemical entities with tailored properties.[3]

Physicochemical and Predicted Properties

While experimental data for the title compound is not widely published, its key properties can be predicted based on its structure and comparison with related analogues.

PropertyPredicted Value / Information
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Expected to be a white to off-white solid at room temperature.
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents.
Melting Point Not established.
Boiling Point Not established.
CAS Number Not assigned or publicly available as of the date of this publication.

Strategic Synthesis Pathway

The most direct and logical synthetic route to this compound is the chemical reduction of its aldehyde precursor, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This precursor is a known compound and serves as a versatile intermediate in the synthesis of various pyrazole derivatives.[3]

Synthesis Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction A Acetophenone Phenylhydrazone C 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde A->C Cyclization & Formylation B DMF/POCl₃ B->C Reagent D 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde F This compound D->F Aldehyde Reduction E Sodium Borohydride (NaBH₄) E->F Reducing Agent

Caption: Synthetic pathway from a hydrazone precursor to the target alcohol.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of the aldehyde precursor.

Materials:

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution over 20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Structural Elucidation and Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Characterization Workflow

G Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared Spectroscopy (IR) Product->IR EA Elemental Analysis (CHN) Product->EA Structure Structural Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure EA->Structure

Caption: Workflow for the spectroscopic characterization of the final product.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl protons (a singlet around 3.8-4.0 ppm), the methylene protons of the CH₂OH group (a singlet or doublet around 4.5-4.7 ppm), a broad singlet for the hydroxyl proton, and multiplets in the aromatic region (7.2-7.8 ppm) corresponding to the phenyl group and the pyrazole ring proton.

  • ¹³C NMR: The carbon NMR will show distinct signals for the N-methyl carbon, the methylene carbon (around 55-65 ppm), and the aromatic carbons of both the phenyl and pyrazole rings.

  • IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C/C=N stretches of the aromatic rings (around 1400-1600 cm⁻¹).[2]

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (188.23).

Potential Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities. The title compound, this compound, is a promising candidate for further investigation in several areas:

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The structural motifs present in this compound are common in this class of drugs.[3]

  • Anticancer Therapeutics: The pyrazole ring is a key component of several approved anticancer drugs. Derivatives have been shown to target various pathways involved in cell proliferation and survival.[1]

  • Agrochemicals: Pyrazole-based compounds are also utilized in the development of novel pesticides and herbicides, offering potential for targeted action and improved environmental safety profiles.[3]

The hydroxymethyl group at the 4-position provides a versatile handle for creating libraries of derivatives through esterification, etherification, or other modifications to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Conclusion

This compound represents a synthetically accessible and highly versatile chemical entity. While not yet broadly commercialized, its straightforward preparation from its aldehyde precursor opens the door for its use in diverse research and development settings. Its combination of a stable, N-methylated pyrazole core with phenyl and hydroxymethyl substituents makes it an attractive scaffold for the design of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge for its synthesis, characterization, and exploration in future scientific endeavors.

References

  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • PubChem. (1-methyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]

  • Gallego, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. Retrieved from [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Bakr F. Abdel-Wahab, et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Retrieved from [Link]

  • ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]

  • Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2646. Retrieved from [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

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The Enduring Scaffold: A Technical Guide to the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Core in Modern Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] First synthesized in 1883 by Ludwig Knorr, the pyrazole scaffold has demonstrated remarkable versatility, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives are integral components of many FDA-approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties, among others.[3][4][5] The continued interest in pyrazole chemistry stems from its unique electronic properties, synthetic accessibility, and the ability to readily functionalize the ring at various positions, allowing for the fine-tuning of its physicochemical and pharmacological profiles.[2]

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazole ring. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings of these reactions, offers practical insights into experimental choices, and presents detailed protocols for key transformations. The aim is to equip researchers with the foundational knowledge and practical tools necessary to design and execute efficient and selective syntheses of novel pyrazole derivatives.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of the pyrazole nucleus is primarily achieved through several robust and versatile strategies. The choice of a particular method is often dictated by the desired substitution pattern on the pyrazole ring, the availability of starting materials, and considerations of regioselectivity.

Cyclocondensation Reactions: The Classical and Still Preeminent Route

The most traditional and widely employed method for pyrazole synthesis involves the cyclocondensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[6] This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward and efficient route to a vast array of substituted pyrazoles.[7]

1.1. From 1,3-Dicarbonyl Compounds:

The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole synthesis.[6] The reaction typically proceeds by initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[8]

A critical consideration in this synthesis is regioselectivity when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, as two regioisomeric products can potentially form.[6] The outcome is often influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions, such as pH and solvent.[9] For instance, the condensation of aryl hydrazines with 1,3-diketones bearing an alkyl group at the 2-position can lead to high regioselectivity.[6]

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol describes a classic Knorr pyrazole synthesis.

  • Reagents: Acetylacetone (1,3-pentanedione), Phenylhydrazine, Ethanol, Acetic Acid (catalyst).

  • Procedure:

    • To a solution of acetylacetone (10 mmol) in ethanol (20 mL), add phenylhydrazine (10 mmol).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often crystallizes out of the solution. If not, the solvent can be removed under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and facilitates the reaction at a moderate reflux temperature.

  • Acetic Acid Catalyst: The acidic conditions protonate a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[7]

1.2. From α,β-Unsaturated Carbonyl Compounds:

α,β-Unsaturated aldehydes and ketones serve as valuable 1,3-dielectrophilic precursors for pyrazole synthesis. The reaction with hydrazine proceeds via a Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and oxidation of the resulting pyrazoline intermediate to the aromatic pyrazole.[5][10] In some cases, the pyrazoline is the isolated product and requires a separate oxidation step.[10]

Workflow for Pyrazole Synthesis from Chalcones:

G Chalcone Chalcone (α,β-Unsaturated Ketone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine Hydrate (Michael Addition & Cyclization) Hydrazine Hydrazine Hydrate Pyrazole 3,5-Diaryl-1H-pyrazole Pyrazoline->Pyrazole (e.g., I2, air) Oxidation Oxidation

Caption: Synthesis of pyrazoles from chalcones.

1,3-Dipolar Cycloaddition Reactions: A Powerful Tool for Regiocontrolled Synthesis

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient and regioselective method for constructing five-membered heterocyclic rings, including pyrazoles.[6] In this context, nitrile imines, generated in situ from hydrazonoyl halides or by the thermal decomposition of tetrazoles, are common 1,3-dipoles.[11] Alkynes are the most straightforward dipolarophiles, directly yielding pyrazoles.[12]

The use of alkyne surrogates, such as enamines or vinyl halides, can also be employed to achieve the synthesis of highly substituted pyrazoles.[11] This approach often offers excellent control over the regiochemistry of the final product.[11]

Mechanism of 1,3-Dipolar Cycloaddition:

G Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine - HX Base Base (e.g., Triethylamine) Cycloaddition [3+2] Cycloaddition Nitrile_Imine->Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole

Caption: General scheme for pyrazole synthesis via 1,3-dipolar cycloaddition.

Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful strategy in modern organic synthesis.[13] MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[14] Several MCRs have been developed for the synthesis of complex pyrazole derivatives.[15][16]

A common four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[17]

Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol exemplifies a green and efficient MCR.[17]

  • Reagents: Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate, Ethanol, and a catalyst (e.g., a basic ionic liquid or a solid acid).

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of the chosen catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating for the specified time, monitoring by TLC.

    • The product usually precipitates from the reaction mixture.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

Self-Validating System: The high atom economy and the formation of a stable, often crystalline product directly from the reaction mixture contribute to the self-validating nature of this protocol. The distinct spectroscopic features of the fused pyrazole product allow for straightforward characterization.

Green and Sustainable Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies.[14][18] This trend is particularly relevant in the synthesis of pyrazoles, given their industrial importance. Key aspects of green pyrazole synthesis include:

  • Use of Green Solvents: Water has been successfully employed as a reaction medium for several pyrazole syntheses, often in the presence of surfactants or phase-transfer catalysts.[19]

  • Catalyst-Free and Solvent-Free Conditions: Some pyrazole syntheses can be performed under solvent-free conditions, often with microwave or ultrasound irradiation to accelerate the reaction.[20][21] These methods reduce waste and energy consumption.[20]

  • Use of Recyclable Catalysts: Heterogeneous catalysts, such as nano-ZnO and silica-supported sulfuric acid, have been utilized for pyrazole synthesis.[6][19] These catalysts can be easily recovered and reused, improving the sustainability of the process.

Comparison of Synthetic Methodologies for Pyrazole Synthesis

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Knorr Synthesis (from 1,3-Dicarbonyls) Reaction of 1,3-dicarbonyls with hydrazines.Readily available starting materials, generally high yields.Potential for regioisomeric mixtures with unsymmetrical substrates.
From α,β-Unsaturated Carbonyls Michael addition followed by cyclization and oxidation.[10]Access to a different substitution pattern.May require a separate oxidation step.
1,3-Dipolar Cycloaddition Reaction of nitrile imines with alkynes.[6][12]High regioselectivity, mild reaction conditions.In situ generation of the 1,3-dipole can be required.
Multicomponent Reactions One-pot combination of three or more reactants.[13]High efficiency, atom economy, rapid generation of diversity.[14]Optimization of reaction conditions for multiple components can be challenging.
Green Approaches Use of green solvents, catalysts, and energy sources.[14][18]Environmentally friendly, reduced waste.May not be applicable to all pyrazole derivatives.

Conclusion: The Future of Pyrazole Synthesis

The synthesis of pyrazole derivatives continues to be an active and evolving field of research. While classical methods like the Knorr synthesis remain highly relevant, modern approaches such as multicomponent reactions and green synthetic strategies are providing more efficient, diverse, and sustainable routes to this important class of heterocyclic compounds. The ongoing development of novel catalytic systems and the exploration of new reaction pathways will undoubtedly lead to even more powerful tools for the construction of the pyrazole scaffold, further expanding its applications in drug discovery, materials science, and beyond.

References

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The Ascendant Therapeutic Potential of 1,3-Disubstituted Pyrazole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Among its various substituted forms, the 1,3-disubstituted pyrazole scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of these scaffolds for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols, quantitative data, and mechanistic insights into their interactions with key biological pathways.

Introduction: The Versatility of the Pyrazole Core

The unique electronic and structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an ideal scaffold for the design of novel therapeutic agents.[1] The substituents at the 1 and 3 positions of the pyrazole ring play a crucial role in modulating the molecule's physicochemical properties and biological activity, allowing for fine-tuning of its therapeutic effects. This guide will focus on the synthesis and multifaceted biological potential of 1,3-disubstituted pyrazole derivatives.

Synthetic Strategies for 1,3-Disubstituted Pyrazole Scaffolds

The construction of the 1,3-disubstituted pyrazole core can be achieved through several synthetic routes, with the Claisen-Schmidt condensation followed by cyclization being a prominent and versatile method.

General Synthesis of 1,3-Diarylpyrazoles via Claisen-Schmidt Condensation

This widely used method involves a two-step process: the base-catalyzed condensation of an acetophenone with an aromatic aldehyde to form a chalcone, followed by the cyclization of the chalcone with a hydrazine derivative.

Experimental Protocol: Synthesis of 1,3-Diarylpyrazoles [1]

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriately substituted acetophenone (1 mmol) in ethanol (10 mL), add an equimolar amount of a substituted aromatic aldehyde (1 mmol).

  • Add a catalytic amount of a base, such as aqueous sodium hydroxide (40%, 2 mL), dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form 1,3-Diarylpyrazole

  • Dissolve the synthesized chalcone (1 mmol) in glacial acetic acid (15 mL).

  • Add an equimolar amount of a substituted hydrazine, such as phenylhydrazine (1 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1,3-diarylpyrazole.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1,3-Disubstituted pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][3] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression and the induction of apoptosis.

Mechanism of Action: COX-2 and PARP Inhibition

A significant number of 1,3-diarylpyrazoles exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers that plays a role in inflammation and tumorigenesis.[4][5] Additionally, some pyrazole derivatives have been found to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6][7] Inhibiting PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality and cell death.

Signaling Pathway: COX-2 Inhibition by 1,3-Diarylpyrazoles

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Tumor Growth Angiogenesis Prostaglandins->Inflammation Pyrazole 1,3-Diarylpyrazole (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: Inhibition of COX-2 by 1,3-diarylpyrazoles blocks prostaglandin synthesis.

Signaling Pathway: PARP Inhibition and Induction of Apoptosis

PARP_Inhibition cluster_0 DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair DNA Repair PARP->DNA_Repair No_Repair Inhibition of DNA Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Pyrazole_PARPi 1,3-Disubstituted Pyrazole (PARP Inhibitor) Pyrazole_PARPi->PARP Inhibition No_Repair->Apoptosis

Caption: PARP inhibition by pyrazole derivatives prevents DNA repair, leading to apoptosis.

In Vitro Anticancer Activity

The cytotoxic effects of 1,3-disubstituted pyrazoles are typically evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity [8]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Table 1: In Vitro Anticancer Activity of Representative 1,3-Disubstituted Pyrazoles

Compound IDCancer Cell LineIC₅₀ (µM)Reference
P7 A549 (Lung)~2[2]
P11 NCI-H522 (Lung)~2[2]
Compound 9 A549 (Lung)0.83[3]
Compound 17 MCF-7 (Breast)1.24[3]
Compound 28 HeLa (Cervical)1.81[3]
L2 CFPAC-1 (Pancreatic)61.7[9]
L3 MCF-7 (Breast)81.48[9]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,3-Disubstituted pyrazoles have shown promising activity against a range of bacteria and fungi.[10][11]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including multi-drug resistant strains.[10] Some derivatives also exhibit antifungal activity against species like Candida albicans.[12]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The broth microdilution method is a standard technique for its determination.

Experimental Protocol: Broth Microdilution for MIC Determination [13][14][15]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare two-fold serial dilutions of the test pyrazole compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Antimicrobial Activity of Representative 1,3-Disubstituted Pyrazoles

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 S. aureus1-8[10]
Compound 12 E. coli1[10]
Compound 7a S. aureus (MDR)0.25[16]
Compound 7j M. tuberculosis1[16]
Compound 3c C. albicans-[12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases. 1,3-Disubstituted pyrazoles, particularly the 1,3-diaryl derivatives, are well-known for their potent anti-inflammatory properties, with some compounds showing efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).[1][17]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of the anti-inflammatory action of many 1,3-diarylpyrazoles is the selective inhibition of the COX-2 enzyme, similar to the clinically used drug celecoxib.[4][5] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme.

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rats is a standard and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[18][19][20][21][22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [18][19][20]

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrazole compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Table 3: In Vivo Anti-inflammatory Activity of a Representative 1,3-Diarylpyrazole

Compound IDDoseRoute of Administration% Inhibition of Edema (at 3h)Reference
Compound 7l -Intraperitoneal93.59[23]
In Vitro COX Inhibition Assay

Fluorometric assay kits are commercially available for the direct measurement of COX-1 and COX-2 inhibition.[24][25][26][27][28]

Experimental Protocol: Fluorometric COX Inhibition Assay [24][25][26]

  • Reagent Preparation: Prepare the assay buffer, probe, cofactor, and enzyme solutions as per the kit's instructions.

  • Inhibitor Preparation: Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 1,3-disubstituted pyrazole scaffold has unequivocally demonstrated its versatility and significant potential in drug discovery. The wealth of research highlights its promise in developing novel therapeutics for cancer, infectious diseases, and inflammatory conditions. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, exploring novel targets, and conducting comprehensive preclinical and clinical evaluations to translate these promising scaffolds into effective and safe medicines. The continued exploration of the chemical space around the 1,3-disubstituted pyrazole nucleus is a compelling strategy for addressing unmet medical needs.

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(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] This guide focuses on a specific derivative, this compound. While this compound is not extensively characterized in public literature, its structural motifs suggest a high potential for biological activity. This document serves as a technical guide for researchers and drug development professionals. It moves beyond a simple review of existing data to provide a foundational understanding of its synthesis, a series of data-driven hypotheses on its potential mechanisms of action based on analogous structures, and a comprehensive, tiered experimental workflow designed to rigorously elucidate its precise molecular targets and signaling pathways.

Synthesis and Characterization: From Precursors to the Final Compound

The logical synthesis of this compound involves a well-established series of reactions common in heterocyclic chemistry. The primary route proceeds through the formation of the core pyrazole ring, followed by functionalization at the 4-position.

Synthetic Pathway Overview

The synthesis can be conceptualized in three main stages:

  • Knorr Pyrazole Synthesis: Formation of the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one intermediate via condensation of phenylhydrazine with ethyl acetoacetate.[4]

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring to yield 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[5][6][7]

  • Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, yielding the target compound.

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Core Formation cluster_1 Stage 2: C4-Position Functionalization cluster_2 Stage 3: Final Reduction Phenylhydrazine Phenylhydrazine Pyrazolone 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Phenylhydrazine->Pyrazolone Condensation (Knorr Synthesis) EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Pyrazolone Aldehyde 1-Methyl-3-phenyl- 1H-pyrazole-4-carbaldehyde Pyrazolone->Aldehyde Formylation VilsmeierReagent Vilsmeier-Haack Reagent (POCl3, DMF) VilsmeierReagent->Aldehyde Methanol (1-Methyl-3-phenyl- 1H-pyrazol-4-YL)methanol Aldehyde->Methanol Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Methanol

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde)

This protocol focuses on the critical Vilsmeier-Haack formylation step, a cornerstone for producing the aldehyde precursor.

  • Objective: To synthesize 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde from 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Materials:

    • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, condenser.

  • Procedure:

    • Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (3.0 eq) to an ice-chilled, stirred solution of dimethylformamide (5.0 eq). Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

    • Reaction: To the prepared Vilsmeier reagent, add 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.

    • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.

    • Extraction: Extract the aqueous mixture three times with ethyl acetate.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The subsequent reduction to the target methanol can be readily achieved using a standard reducing agent like sodium borohydride (NaBH₄) in methanol.

Potential Mechanisms of Action: Inferences from Analogous Structures

The broad bioactivity of the pyrazole scaffold allows us to formulate several evidence-based hypotheses for the mechanism of action (MoA) of this compound.

Hypothesis 1: Anti-inflammatory Action via Cytokine Modulation

Numerous pyrazole derivatives exhibit potent anti-inflammatory properties.[8][9] This activity is often achieved by inhibiting the production of key pro-inflammatory mediators. For instance, certain pyrazole compounds have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8]

  • Plausible Mechanism: this compound could potentially interfere with intracellular signaling cascades that lead to the transcription of inflammatory cytokine genes, such as the NF-κB or MAPK pathways. The methanol group could engage in hydrogen bonding within the active site of a target kinase or enzyme in these pathways.

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (marks for degradation) NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus translocates to IkB->NFkB_p65 sequesters in cytoplasm Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines promotes transcription of Compound (1-Methyl-3-phenyl-1H- pyrazol-4-YL)methanol Compound->IKK Potential Inhibition

Caption: Hypothetical modulation of the NF-κB inflammatory pathway.

Hypothesis 2: Anticancer Activity via Apoptosis Induction

Derivatives of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated cytotoxic properties against cancer cell lines, inducing cell death through p53-mediated apoptosis.[10]

  • Plausible Mechanism: The phenyl and pyrazole rings form a rigid scaffold that can intercalate into DNA or bind to the allosteric sites of proteins crucial for cell survival, such as Bcl-2 family proteins or kinases involved in cell cycle regulation. This interaction could trigger the intrinsic apoptotic pathway.

Hypothesis 3: Neuropharmacological Effects

The pyrazoline subclass of pyrazoles is known for its neuropharmacological activities, including antidepressant and anti-anxiety effects, which are sometimes linked to the inhibition of monoamine oxidase (MAO) enzymes.[11]

  • Plausible Mechanism: The nitrogen-containing pyrazole ring could interact with the active site of MAO-A or MAO-B, preventing the breakdown of neurotransmitters like serotonin and dopamine. The specific substitution pattern would determine the isoform selectivity and potency.

Summary of Biological Activities of Related Pyrazole Derivatives
Compound ClassBiological ActivityPotency / EffectReference
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)Antioxidant (DPPH Assay)IC50 = 6.2 ± 0.6 µM[10]
4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)Cytotoxicity (RKO cell line)IC50 = 9.9 ± 1.1 μM[10]
1,3,4-Trisubstituted PyrazolesAnti-inflammatory≥84.2% inhibition[8]
Pyrazole-integrated BenzophenonesAnti-inflammatoryActive against mediators[8]
3-phenyl-pyrazole-5-carboxamidesAnti-inflammatory (in vivo)Up to 78% inhibition[8]

A Proposed Experimental Workflow for Mechanism of Action Elucidation

As a Senior Application Scientist, my primary directive is to provide robust, logical, and efficient experimental plans. The following three-tiered workflow is designed to systematically uncover the MoA of this compound.

MoA_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Target Validation & Pathway Analysis Pheno_Screen Panel of Cell-Based Assays (Anti-inflammatory, Cytotoxicity, Neuroprotection) Hit_Identified Significant Phenotypic 'Hit' Identified Pheno_Screen->Hit_Identified Target_ID Target Identification Methods (Affinity Chromatography, Proteomics, In-silico prediction) Hit_Identified->Target_ID Putative_Target Putative Molecular Target(s) Identified Target_ID->Putative_Target Binding_Assay Direct Binding Assays (SPR, ITC) Putative_Target->Binding_Assay Functional_Assay Functional Assays (Enzyme Kinetics, Reporter Assays) Putative_Target->Functional_Assay MoA_Elucidated Mechanism of Action Elucidated Binding_Assay->MoA_Elucidated Downstream_Analysis Downstream Pathway Analysis (Western Blot, qPCR) Functional_Assay->Downstream_Analysis Functional_Assay->MoA_Elucidated Downstream_Analysis->MoA_Elucidated

Caption: A three-tiered workflow for Mechanism of Action (MoA) elucidation.

Tier 1 Protocol: In Vitro Anti-inflammatory Assay
  • Objective: To determine if the compound inhibits the production of pro-inflammatory mediators in a cellular model of inflammation.

  • Model: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

    • Quantification of TNF-α: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

    • Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure the observed effects are not due to cytotoxicity.

    • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Tier 2: Target Deconvolution

If a significant and non-toxic anti-inflammatory effect is confirmed, the next crucial step is to identify the direct molecular target. Methods include:

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

  • Computational Prediction: Docking simulations can be run against libraries of known protein structures (e.g., kinases, cyclooxygenases) to predict potential binding partners based on structural complementarity.

Tier 3 Protocol: Target Validation - Kinase Inhibition Assay
  • Objective: Assuming Tier 2 identifies a protein kinase as a putative target, this assay will validate direct functional inhibition.

  • Principle: To measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. Many commercial kits (e.g., ADP-Glo™, LanthaScreen™) are available.

  • Procedure (Generic ADP-Glo™ Example):

    • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound.

    • Kinase Reaction: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

    • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound stands as a promising yet uncharacterized molecule. Its structure, rooted in the pharmacologically rich pyrazole family, strongly suggests potential as a modulator of key biological pathways, particularly those related to inflammation. This guide provides the essential framework for its continued investigation. The proposed synthetic routes are robust, and the hypothesized mechanisms offer clear, testable starting points. By executing the outlined tiered experimental workflow, research teams can move methodically from broad phenotypic observation to precise molecular mechanism, ultimately defining the therapeutic potential of this compound and contributing valuable knowledge to the field of medicinal chemistry.

References

A comprehensive list of all sources cited within this guide will be compiled and provided for verification.

Sources

An In-depth Technical Guide to the Solubility and Stability of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol is a molecule of significant interest within the landscape of pharmaceutical research and development. Its pyrazole core is a well-established pharmacophore found in numerous approved drugs, suggesting a broad potential for biological activity.[1] The presence of both a phenyl and a methyl-substituted pyrazole ring, along with a primary alcohol functional group, imparts a unique combination of lipophilicity and hydrophilicity that dictates its behavior in various solvent systems and its susceptibility to degradation.

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of this compound. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles of physical chemistry and guided by regulatory expectations for the development of new chemical entities.[2][3] This document is intended to empower researchers, scientists, and drug development professionals to generate robust and reliable data, crucial for advancing this promising molecule through the development pipeline.

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility is fundamental to its development as a therapeutic agent. It influences everything from the feasibility of in vitro assays to the design of a viable formulation for preclinical and clinical studies. The following section outlines a systematic approach to determining the solubility of this compound in a range of relevant solvents.

Theoretical Considerations for Pyrazole Derivatives

Generally, pyrazole derivatives exhibit varied solubility depending on their substitution patterns. The presence of the nitrogen atoms in the pyrazole ring allows for hydrogen bonding, which can enhance solubility in polar protic solvents. However, the phenyl and methyl groups on this compound are expected to contribute to its lipophilicity, likely favoring solubility in organic solvents. Pyrazole derivatives are often found to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol, while exhibiting limited aqueous solubility.[4]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method remains the gold standard for determining the equilibrium solubility of a compound.[4] This protocol is designed to be a self-validating system by ensuring that a saturated solution is achieved and accurately quantified.

Objective: To determine the saturation solubility of this compound in a variety of aqueous and organic solvents.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (see Table 1)

  • Scintillation vials or sealed glass flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC method.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Solvent Solvent Type Expected Solubility Experimental Solubility (mg/mL)
Deionized WaterAqueousLowTo be determined
pH 7.4 Phosphate-Buffered SalineAqueous BufferLowTo be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
AcetonitrilePolar AproticModerate to HighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
DichloromethaneNon-PolarModerateTo be determined
TolueneNon-PolarLow to ModerateTo be determined

Causality Behind Experimental Choices: The selection of solvents with varying polarities provides a comprehensive understanding of the compound's solubility profile. The use of a physiologically relevant buffer (pH 7.4 PBS) is critical for predicting its behavior in biological systems. The shake-flask method is chosen for its reliability in achieving thermodynamic equilibrium, providing a true measure of saturation solubility.

Visualization of Experimental Workflow:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid B Add known volume of solvent A->B C Shake at constant temp (24-48h) B->C D Centrifuge C->D E Filter supernatant D->E F Quantify by HPLC E->F

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment

Evaluating the intrinsic stability of a new chemical entity is a regulatory requirement and is essential for identifying potential degradation pathways and establishing appropriate storage conditions.[3] Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability testing to predict the long-term stability of the molecule.[2]

Theoretical Considerations for Pyrazole Derivatives

The pyrazole ring is generally aromatic and relatively stable. However, the overall stability of a pyrazole derivative can be influenced by its substituents. The primary alcohol in this compound could be susceptible to oxidation. The pyrazole ring itself, while generally resistant to oxidation and reduction, can undergo reactions under harsh conditions.[5]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to stress testing this compound under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]

Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Methodology:

A stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) should be prepared. This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Treat the drug solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a specified time.

    • At various time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis:

    • Treat the drug solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature.

    • At various time points, withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature and protected from light.

    • Monitor the reaction by HPLC at different time intervals.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 80 °C) in a stability chamber.

    • Analyze samples at predetermined time points.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the light-exposed and dark control samples.

Analytical Monitoring: A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products. A PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

Data Presentation:

The results of the forced degradation studies should be presented in a table summarizing the percentage of degradation under each condition.

Stress Condition Reagent/Condition Duration Temperature % Degradation Number of Degradants
Acid Hydrolysis0.1 M HCl24 h60 °CTo be determinedTo be determined
Basic Hydrolysis0.1 M NaOH24 h25 °CTo be determinedTo be determined
Oxidation3% H₂O₂24 h25 °CTo be determinedTo be determined
Thermal (Solid)Dry Heat48 h80 °CTo be determinedTo be determined
Photolytic (Solid)ICH Q1B--To be determinedTo be determined
Photolytic (Solution)ICH Q1B--To be determinedTo be determined

Causality Behind Experimental Choices: The chosen stress conditions are based on ICH guidelines and are designed to simulate the potential environmental exposures a drug substance might encounter.[2][3] The goal is to induce a modest level of degradation (typically 5-20%) to allow for the detection and characterization of degradation products without completely destroying the parent molecule. The use of a stability-indicating HPLC method is a self-validating system, as it proves that the analytical method can distinguish the active pharmaceutical ingredient from its degradation products.

Visualization of Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1M HCl, 60°C) F Sample at time points A->F B Base Hydrolysis (0.1M NaOH, 25°C) B->F C Oxidation (3% H2O2, 25°C) C->F D Thermal (80°C) D->F E Photolytic (ICH Q1B) E->F G Analyze by Stability- Indicating HPLC F->G H Assess Peak Purity G->H I Quantify Degradation H->I Start Drug Substance Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for Forced Degradation Studies.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a critical endeavor for its successful development as a pharmaceutical candidate. The experimental frameworks provided in this guide offer a robust and scientifically sound approach to generating the necessary data. By adhering to these principles and methodologies, researchers can build a strong foundation of knowledge about this molecule, enabling informed decisions in formulation development, analytical method design, and ultimately, the advancement of this compound towards clinical application.

References

  • MedCrave. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 387-390. [Link]

  • Jahagirdar, D. V., & Arbad, B. R. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1026-1045. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Gugule, S., & Bonde, N. (2021). Synthesis of 4, 4′-(arylmethylene) bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC chemistry, 15(1), 1-13. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for Pyrazole Derivatives in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Need for Precision

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives form the structural core of numerous clinically significant drugs, including the anti-inflammatory agent Celecoxib and the antiviral compound Lonazolac.[3][4] This wide spectrum of biological activity—spanning anticancer, antimicrobial, antioxidant, and antidiabetic applications—stems from the pyrazole ring's versatile structure and its ability to engage in various biological interactions.[4][5][6][7]

However, synthesizing and screening vast libraries of these derivatives is both time-consuming and resource-intensive. This is where computational chemistry provides a transformative advantage. By employing quantum chemical calculations, researchers can accurately predict the structural, electronic, and spectroscopic properties of pyrazole derivatives before they are ever synthesized.[5] These theoretical explorations provide invaluable insights into structure-activity relationships (SAR), guide the rational design of more potent and selective compounds, and ultimately accelerate the discovery pipeline.[3][4][8]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind computational choices, providing a robust framework for performing and interpreting high-quality quantum chemical calculations on pyrazole derivatives.

Part I: Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally determined by the choice of theoretical method and basis set. These choices represent a critical balance between computational cost and desired accuracy.

1.1 The Hierarchy of Methods: Why Density Functional Theory (DFT)?

Quantum mechanical methods range from computationally inexpensive semi-empirical techniques to highly accurate but demanding ab initio (from first principles) approaches like Coupled Cluster theory (e.g., CCSD(T)).[9][10] For molecules the size of typical pyrazole derivatives, Density Functional Theory (DFT) has emerged as the workhorse method, offering the best compromise between accuracy and computational feasibility.[11][12]

Unlike wave function-based methods that calculate the properties of every individual electron, DFT determines the electronic structure based on the total electron density.[12] The core of a DFT calculation lies in the exchange-correlation (XC) functional, an approximation that accounts for the complex quantum effects of electron exchange and correlation.

1.2 Choosing an Exchange-Correlation Functional

The selection of the XC functional is paramount. While dozens exist, they can be broadly categorized. For pyrazole systems, the following are commonly employed:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is the most widely used hybrid functional. It incorporates a portion of exact exchange from Hartree-Fock theory, often providing a robust description of molecular geometries and electronic properties for a vast range of organic molecules.[1][8][13]

  • Dispersion-Corrected Functionals (e.g., ωB97X-D, B3LYP-D3): Standard functionals like B3LYP can poorly describe non-covalent interactions (van der Waals forces), which are critical for understanding drug-receptor binding. Dispersion-corrected functionals add an empirical term to better account for these long-range forces and are highly recommended for studies involving intermolecular interactions.[14]

  • M06-2X: A meta-hybrid GGA functional that often performs well for main-group thermochemistry, kinetics, and non-covalent interactions, making it a strong alternative to B3LYP.[14]

1.3 The Language of Orbitals: Selecting a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[15] The larger and more flexible the basis set, the more accurately the orbitals are described, but at a higher computational cost.[16] For pyrazole derivatives, Pople-style split-valence basis sets are a common and effective choice.

Basis SetDescriptionTypical Application
6-31G(d) or 6-31G* A double-zeta basis set. Each valence atomic orbital is described by two functions. The (d) or * adds polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonds accurately.[17]Fast geometry optimizations and preliminary calculations.
6-311+G(d,p) A triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions on both heavy atoms (d) and hydrogens (p). Diffuse functions are essential for describing anions or systems with lone pairs, while the triple-zeta representation provides more flexibility.High-accuracy single-point energy calculations, property predictions (NMR, UV-Vis), and final geometry optimizations.
def2-TZVP A triple-zeta valence basis set with polarization. Part of the "Karlsruhe" family of basis sets, known for their consistency and efficiency across the periodic table.A robust alternative to Pople-style basis sets for high-accuracy calculations.

Expert Insight: A common and cost-effective strategy is to perform initial geometry optimizations with a smaller basis set (e.g., 6-31G(d)) and then refine the calculations by performing a final, high-accuracy single-point energy or property calculation on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).[14]

Part II: The Computational Workflow: A Validated Step-by-Step Protocol

This section outlines a self-validating protocol for calculating the properties of a pyrazole derivative. Following these steps ensures that the results are not only calculated but are physically meaningful.

G cluster_prep Preparation cluster_calc Core Calculation cluster_refine Refinement & Properties node_prep Step 1: Build Initial 3D Structure node_opt Step 2: Geometry Optimization (e.g., B3LYP/6-31G(d)) node_prep->node_opt Initial Guess node_freq Step 3: Frequency Analysis (Self-Validation Check) node_opt->node_freq Optimized Geometry node_freq->node_opt Imaginary Freq? Re-optimize node_solvent Step 4: Add Solvent Model (e.g., PCM) node_freq->node_solvent Verified Minimum Structure node_property Step 5: Calculate Properties (HOMO/LUMO, NMR, etc.) (e.g., B3LYP/6-311+G(d,p)) node_solvent->node_property

Caption: A validated workflow for quantum chemical calculations.
Step 1: Molecular Structure Preparation

The first step is to generate an approximate 3D structure of the target pyrazole derivative. This can be done using molecular building software integrated into computational packages like GaussView or standalone programs such as Avogadro.[18][19] Ensure that bond orders and initial hybridization are chemically sensible.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.[20] This is the most critical step in the entire workflow.

Protocol:

  • Create an Input File: For a program like Gaussian, the input file specifies the method, basis set, and initial coordinates.

  • Keywords: The route section (#) defines the calculation. For an optimization, you would use:

    Opt B3LYP/6-31G(d)

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the forces on each atom until a stationary point is found.

Step 3: Vibrational Frequency Analysis (The Self-Validation Check)

A successful optimization finds a stationary point, but this could be an energy minimum or a transition state (a saddle point). A frequency calculation is essential to distinguish between the two.[21]

Protocol:

  • Use Optimized Geometry: Use the final coordinates from the optimization step.

  • Keywords: Add the Freq keyword to the route section:

    Freq B3LYP/6-31G(d)

  • Validation:

    • A True Minimum: All calculated vibrational frequencies will be positive real numbers. This confirms the structure is a stable equilibrium geometry.

    • A Transition State: One imaginary frequency (often printed as a negative number) will be present. This indicates the structure is a transition state, and the corresponding vibrational mode shows the path away from the saddle point. If this occurs, the initial structure must be modified and re-optimized.[18]

Step 4: Incorporating the Biological Environment (Solvent Effects)

Most experimental and biological processes occur in solution. Failing to account for the solvent can lead to significant errors. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvent model that treats the solvent as a continuous dielectric medium.[22][23][24]

Protocol:

  • Keywords: Add the SCRF (Self-Consistent Reaction Field) keyword.

    B3LYP/6-311+G(d,p) SCRF=(PCM, Solvent=Water)

    (Replace Water with other solvents like Chloroform or DMSO as needed).

Step 5: Calculation of Molecular Properties

With a validated, solvent-phase geometry, you can now accurately calculate various molecular properties, typically using a larger basis set for higher accuracy.

  • Electronic Structure and Reactivity: To obtain detailed information on molecular orbitals (HOMO, LUMO) and generate data for a Molecular Electrostatic Potential (MEP) map, add Pop=Full to the route line.

  • Spectroscopic Properties: To predict NMR spectra, add the NMR keyword. The software will calculate the isotropic shielding values for each nucleus.[11][25]

Part III: Interpreting the Output: From Numbers to Insights

The output of a quantum chemical calculation is a wealth of data. The key is to extract the chemically significant information.

Calculated PropertyHow to Find It in OutputSignificance and Interpretation
Total Energy SCF Done: E(RB3LYP) = ...The final electronic energy. Used to compare the relative stability of different isomers or conformers (lower energy is more stable).
Zero-Point Energy In the Frequencies output sectionA correction to the electronic energy from vibrational motion. Must be included when comparing relative energies.
Gibbs Free Energy Sum of electronic and thermal Free Energies=The most complete energy measure for comparing isomers at a given temperature, as it includes enthalpy and entropy.
HOMO/LUMO Energies Alpha occ. eigenvalues and Alpha virt. eigenvaluesThe HOMO (Highest Occupied Molecular Orbital) energy relates to the ability to donate electrons, while the LUMO (Lowest Unoccupied Molecular Orbital) energy relates to the ability to accept electrons.
HOMO-LUMO Gap E(LUMO) - E(HOMO)A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more polarizable and reactive.[26][27]
NMR Shielding Tensors In the NMR output section (Isotropic = ...)These are absolute shielding values. To compare with experiment, they must be converted to chemical shifts (δ) by subtracting them from the calculated shielding of a reference compound (e.g., TMS) computed at the same level of theory: δsample = σref - σsample.[28]
Mulliken Atomic Charges In the Population analysis sectionProvides an estimate of the partial charge on each atom, helping to identify electrophilic and nucleophilic sites.[29]
Global Reactivity Descriptors

From the HOMO and LUMO energies, several descriptors that quantify chemical reactivity can be calculated.[27][30]

  • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.

  • Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. A measure of the molecule's ability to attract electrons.

  • Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ. This index quantifies the ability of a molecule to accept electrons.

Part IV: Advanced Applications and Future Directions

The foundational calculations described above open the door to more advanced computational studies that directly impact drug discovery and materials science.

  • Molecular Docking: The optimized geometry and calculated partial charges serve as the input for molecular docking simulations, which predict how a pyrazole derivative might bind to a biological target like a protein active site.[5]

  • Quantitative Structure-Activity Relationship (QSAR): Calculated descriptors (like the HOMO-LUMO gap, dipole moment, and electrophilicity index) can be used as variables in QSAR models to build statistical correlations between molecular structure and biological activity.[31]

  • Molecular Dynamics (MD) Simulations: While quantum calculations provide a static, minimum-energy picture, MD simulations can explore the dynamic behavior and conformational flexibility of pyrazole derivatives over time.[5]

  • Machine Learning Integration: Emerging technologies are using features derived from quantum chemical calculations to train machine learning models, enabling highly accurate property predictions at a fraction of the computational cost.[5][32]

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, are an indispensable tool in the study of pyrazole derivatives. By providing a detailed picture of molecular structure, stability, and reactivity, these computational methods offer a powerful, predictive framework that complements and guides experimental work. A methodologically sound, self-validating workflow—from initial structure generation through geometry optimization, frequency validation, and property calculation—is crucial for generating reliable and impactful results. As computational power and theoretical methods continue to advance, the synergy between in silico prediction and empirical validation will further accelerate the design of novel pyrazole-based therapeutics and materials.

References
  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Vertex AI Search.

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  • Wikipedia. List of quantum chemistry and solid-state physics software.

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  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

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  • Books. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction.

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  • ACS Publications. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation.

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  • PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

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  • Badran, I. (2022). Computational Chemistry Gaussian Optimization & Frequency Tutorial. YouTube.

  • Study of Physics. (2024). Geometry optimization using Gaussian software. YouTube.

  • ResearchGate. (2022). Synthesis, characterization, DFT calculation, and biological activity of pyrazole-based azo-metal(II) complexes.

  • Scribd. DFT Calculations On Molecular Structure, Homo Lumo Study Reactivity Descriptors of Triazine Derivative.

  • PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives.

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  • ResearchGate. (2025). Newly developed basis sets for density functional calculations.

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  • BASIS SETS.

  • Wikipedia. Basis set (chemistry).

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Methodological & Application

A Robust, Two-Step Synthesis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol: Protocol and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, a valuable building block in medicinal chemistry and materials science. Pyrazole derivatives are core scaffolds in numerous pharmaceuticals, and functionalized pyrazole-4-methanols serve as key intermediates for creating diverse molecular libraries.[1][2][3] This guide details a reliable two-step pathway commencing with the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole, followed by the selective reduction of the resulting aldehyde. We offer not only a step-by-step methodology but also delve into the causality behind experimental choices, providing troubleshooting advice and characterization data to ensure reproducible, high-yield results.

Introduction and Synthetic Strategy

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its presence in a wide array of therapeutic agents. The specific substitution pattern of this compound offers three distinct points for further chemical modification, making it a highly versatile intermediate. Its synthesis is most effectively achieved through a two-step sequence that is both scalable and high-yielding.

The synthetic strategy involves:

  • Electrophilic Formylation: Introduction of a carbonyl group at the electron-rich C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.[4][5] This classic and powerful reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to install an aldehyde functionality.[6][7][8]

  • Chemoselective Reduction: The intermediate pyrazole-4-carbaldehyde is then reduced to the target primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes over the aromatic pyrazole and phenyl rings, as well as its operational simplicity and mild reaction conditions.[9]

Below is a visual representation of the overall synthetic transformation.

G cluster_0 Overall Synthetic Scheme Start 1-Methyl-3-phenyl-1H-pyrazole Intermediate 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Start->Intermediate Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) Product This compound Intermediate->Product Step 2: Selective Reduction (NaBH₄, MeOH)

Caption: Overall two-step synthesis pathway.

Part I: Vilsmeier-Haack Formylation

Principle and Mechanistic Insight

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for formylating activated aromatic and heteroaromatic compounds.[4] The process begins with the reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-rich pyrazole ring then acts as a nucleophile, attacking the iminium carbon. The subsequent loss of HCl and hydrolysis during aqueous workup yields the desired aldehyde. The C4 position of the 1,3-disubstituted pyrazole is the most nucleophilic site, leading to excellent regioselectivity.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-Methyl-3-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-3-phenyl-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (5.0 eq). Note: DMF acts as both a reagent and a solvent.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below 10 °C. Causality: Slow, cold addition is crucial to control the exothermic reaction between DMF and POCl₃ and prevent the formation of undesired byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.[5][8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. Safety Precaution: This quenching step is highly exothermic and should be performed slowly in a well-ventilated fume hood.

  • Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8. A precipitate of the product should form.

  • Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a solid.

Characterization of Intermediate
  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.11 (s, 1H, -CHO), 8.22 (s, 1H, pyrazole-H5), 7.79–7.83 (m, 2H, Ar-H), 7.27–7.54 (m, 3H, Ar-H), 3.95 (s, 3H, N-CH₃).[7]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 182.4, 153.8, 137.8, 135.0, 129.0, 126.1, 125.8, 125.3, 124.6, 39.5 (N-CH₃).[7]

Part II: Selective Aldehyde Reduction

Principle and Mechanistic Insight

Sodium borohydride (NaBH₄) is a mild and selective reducing agent. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup (or by the protic solvent) to yield the primary alcohol. This reagent's mild nature ensures that the aromatic rings and the pyrazole heterocycle remain intact.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the initial effervescence (hydrogen gas evolution) and the exothermic nature of the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Workup - Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Workup - Extraction: Add more water to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Workup - Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Characterization of Final Product
  • Appearance: White solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.55 (m, 2H, Ar-H), 7.45-7.38 (m, 2H, Ar-H), 7.35-7.30 (m, 1H, Ar-H), 7.25 (s, 1H, pyrazole-H5), 4.60 (d, J=5.5 Hz, 2H, -CH₂OH), 3.85 (s, 3H, N-CH₃), 2.10 (t, J=5.5 Hz, 1H, -OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 151.0, 138.5, 133.0, 129.1, 128.5, 127.8, 121.5, 56.5 (-CH₂OH), 39.0 (N-CH₃).

Data and Workflow Summary

Quantitative Data Table
StepReactionStarting MaterialKey ReagentsEquivalentsSolventTemp. (°C)Time (h)Typical Yield
1Formylation1-Methyl-3-phenyl-1H-pyrazolePOCl₃, DMF2.0, 5.0DMF0 → 904-675-85%
2ReductionPyrazole-4-carbaldehydeNaBH₄1.5MeOH0 → RT1-290-98%
Experimental Workflow Diagram

G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction s1_setup 1. Setup & Cool (Reactant, DMF, 0°C) s1_add 2. Add POCl₃ dropwise (<10°C) s1_setup->s1_add s1_react 3. React at 90°C (4-6h) s1_add->s1_react s1_workup 4. Quench (Ice) & Neutralize (NaHCO₃) s1_react->s1_workup s1_extract 5. Extract (DCM) & Dry (MgSO₄) s1_workup->s1_extract s1_purify 6. Purify (Chromatography) s1_extract->s1_purify s2_setup 1. Dissolve Aldehyde in MeOH, Cool to 0°C s1_purify->s2_setup Intermediate Product s2_add 2. Add NaBH₄ (portion-wise) s2_setup->s2_add s2_react 3. React at RT (1-2h) s2_add->s2_react s2_workup 4. Quench (H₂O) & Remove MeOH s2_react->s2_workup s2_extract 5. Extract (EtOAc) & Dry (MgSO₄) s2_workup->s2_extract s2_purify 6. Purify (Recrystallization) s2_extract->s2_purify

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The described two-step protocol provides a reliable and efficient method for synthesizing this compound. By leveraging the power of the Vilsmeier-Haack reaction for regioselective formylation and the mildness of sodium borohydride for chemoselective reduction, this guide enables researchers to access this versatile building block in high yields. The detailed procedural notes and mechanistic rationale are intended to empower scientists to confidently reproduce and, if necessary, adapt this synthesis for their specific research and development needs.

References

  • Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]

  • Zheng, C. J., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(11), 7838-7846. [Link]

  • Organic Chemistry Portal. Formylation Reactions. [Link]

  • El-Mekabaty, A., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10, 34585-34617. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

  • Chem-Impex International. 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Product Page. [Link]

  • Al-Ostath, A., et al. (2016). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 1(1), 59-67. [Link]

  • Schall, A., & Reiser, O. The formylation of arylmetal reagents. Science of Synthesis, 2006, 25, 61-82. [Link]

  • Elwahy, A. H. M., et al. (2014). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Journal of Chemical Research, 38(11), 654-659. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 77(3), 195-242. [Link]

  • Sharma, V., et al. (2021). Synthesis of 3-methyl-4-phenyl-1H-pyrazole. Catalysts, 11(10), 1224. [Link]

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Application Notes and Protocols for the Selective Reduction of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde to (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Alcohols in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved drugs and biologically active compounds.[1][2] Derivatives of this five-membered nitrogen-containing heterocycle are integral to pharmaceuticals targeting a spectrum of diseases, including cancer, inflammation, and infectious agents.[3][4][5] The metabolic stability of the pyrazole ring makes it a desirable feature in drug design.[2] Specifically, the functionalization of the pyrazole core at the C4 position with a hydroxymethyl group, yielding compounds such as (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol, provides a key building block for the synthesis of more complex drug candidates.[6] This primary alcohol moiety serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde to its corresponding primary alcohol. We will explore two robust and widely applicable reduction methodologies: a mild reduction using sodium borohydride (NaBH₄) and a more powerful reduction with lithium aluminum hydride (LiAlH₄). The causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization of the final product are presented to ensure scientific integrity and reproducibility.

Chemical Transformation and Mechanistic Overview

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, proceeding via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of reducing agent is critical and depends on the overall chemical architecture of the starting material, particularly the presence of other reducible functional groups.

Diagram of the General Reduction Mechanism

Reduction Mechanism General Mechanism for Aldehyde Reduction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation start R-CHO intermediate [R-CH(O⁻)-H] start->intermediate Nucleophilic attack on carbonyl carbon intermediate2 [R-CH(O⁻)-H] hydride [H⁻] hydride->start final R-CH₂OH intermediate2->final Protonation of the alkoxide proton H⁺ (from workup) proton->intermediate2

Caption: General two-step mechanism for the reduction of an aldehyde to a primary alcohol.

For the reduction of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, both NaBH₄ and LiAlH₄ serve as effective hydride donors. Sodium borohydride is a milder reducing agent and is often preferred for its ease of handling and compatibility with protic solvents like methanol and ethanol.[4][7] Lithium aluminum hydride, a significantly more potent reducing agent, is capable of reducing a wider range of functional groups and requires anhydrous conditions.[8] The choice between these two reagents will often depend on the scale of the reaction and the presence of other functionalities on the pyrazole scaffold that need to be preserved.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reduction of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde using both sodium borohydride and lithium aluminum hydride.

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is recommended for its simplicity, safety, and high selectivity for the aldehyde functional group.

Materials:

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Note: Hydrogen gas evolution will be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

NaBH4 Reduction Workflow start Dissolve aldehyde in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react Stir at 0 °C then RT add_nabh4->react quench Quench with H₂O react->quench evaporate Remove MeOH quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Caption: Step-by-step workflow for the NaBH₄ reduction.

Protocol 2: Lithium Aluminum Hydride Reduction in Tetrahydrofuran

This protocol is suitable for a more rapid and powerful reduction, but requires strict anhydrous conditions due to the high reactivity of LiAlH₄.[9][10]

Materials:

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

  • Three-neck round-bottom flask

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.2 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF in an addition funnel and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.

  • Workup (Fieser Method): [11] Cool the reaction mixture to 0 °C. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add:

    • 'x' mL of deionized water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of deionized water

  • Filtration: Stir the resulting granular precipitate vigorously for 30 minutes. Add anhydrous MgSO₄ or Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to afford the crude product.

  • Purification: Purify the crude this compound as described in Protocol 1.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. Below is a summary of expected analytical data based on the structure and data from closely related analogs.[2][3][12]

Table 1: Physicochemical and Spectroscopic Data

PropertyExpected Value/Observation
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.7 (s, 1H, pyrazole-H), 7.5-7.2 (m, 5H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~3.8 (s, 3H, N-CH₃), ~1.8 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~151 (C-Ar), ~140 (C-Ar), ~134 (C-Ar), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~122 (pyrazole-CH), ~118 (pyrazole-C), ~57 (-CH₂OH), ~39 (N-CH₃)
FT-IR (KBr) ν (cm⁻¹): ~3300 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2940 (Aliphatic C-H stretch), ~1590, 1500 (C=C, C=N stretch)
Mass Spectrometry (EI) m/z (%): 188 [M]⁺, 171 [M-OH]⁺, 157 [M-CH₂OH]⁺, 77 [C₆H₅]⁺

Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectra can be influenced by the solvent and concentration. The provided data are estimates based on analogous structures.[9][13]

Conclusion

The reduction of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde to this compound is a straightforward and high-yielding transformation that can be effectively achieved using either sodium borohydride or lithium aluminum hydride. The choice of reagent allows for flexibility based on the desired reaction conditions and scale. The resulting pyrazole alcohol is a valuable intermediate for the synthesis of novel compounds in the pursuit of new therapeutic agents. The protocols and characterization data provided herein serve as a comprehensive guide for researchers in the field of medicinal and organic chemistry.

References

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Knorr Pyrazole Synthesis: A Comprehensive Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] Its remarkable utility lies in the straightforward construction of the pyrazole ring system, a privileged scaffold in medicinal chemistry, through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The pyrazole motif is a key pharmacophore in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone, underscoring the continued importance of this venerable reaction in modern drug discovery and development.[5][6][7]

This guide provides an in-depth exploration of the Knorr pyrazole synthesis, moving beyond a simple recitation of steps to offer insights into the mechanistic nuances, strategies for controlling regioselectivity, and practical guidance on optimization and troubleshooting. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Mechanism: A Stepwise Look at Pyrazole Formation

The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[4] A thorough understanding of the mechanism is crucial for optimizing reaction conditions and predicting outcomes, particularly with respect to regioselectivity.

The reaction proceeds through the following key steps:

  • Hydrazone Formation: The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and is facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[8] This condensation reaction forms a hydrazone intermediate with the elimination of a water molecule.[9][10]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the remaining carbonyl carbon in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration, losing a second molecule of water to yield the stable, aromatic pyrazole ring.[4]

Controlling Regioselectivity with Unsymmetrical Dicarbonyls

A significant challenge and area of interest in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. In such cases, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[11] The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.

  • pH of the Reaction Medium: The pH can influence the protonation state of both the dicarbonyl compound and the hydrazine, thereby affecting their reactivity and the regiochemical course of the reaction.[8] Acidic conditions generally favor the reaction.[8]

  • Solvent: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the relative reactivity of the carbonyl groups. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[12]

By carefully considering these factors, a medicinal chemist can often direct the synthesis towards the desired regioisomer.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocols: From Benchtop to Scale-Up

The following protocols provide detailed methodologies for the synthesis of medicinally relevant pyrazole derivatives. These should be regarded as robust starting points, with the understanding that optimization may be necessary for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[9]

Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-5-pyrazolone)

Edaravone is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[5][13] Its synthesis is a classic example of the Knorr reaction employing a β-ketoester.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure: [5]

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) in a fume hood. Note that this addition is exothermic.[14]

  • Heating: Heat the reaction mixture under reflux for 1 hour. The mixture will become a heavy syrup.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[4]

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: Synthesis of a Phenylpyrazolone from Ethyl Benzoylacetate

This protocol details the synthesis of a pyrazolone from a different β-ketoester, ethyl benzoylacetate, and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

Procedure: [10]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Reactant 1 (1,3-Dicarbonyl)Reactant 2 (Hydrazine)ProductConditionsYield
Ethyl acetoacetatePhenylhydrazineEdaravoneReflux, 1hGood
Ethyl benzoylacetateHydrazine hydrate5-Phenyl-2,4-dihydro-3H-pyrazol-3-one100°C, 1-propanol, AcOH, 1hHigh
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione4-SulfonamidophenylhydrazineCelecoxibEtOH, reflux90-96%[15]

Table 1: Representative Examples of Knorr Pyrazole Synthesis.

Optimization and Troubleshooting: A Scientist's Perspective

Even classic reactions can present challenges. A proactive approach to optimization and troubleshooting is key to success.

  • Problem: Low Yield.

    • Possible Cause: Incomplete reaction.

    • Solution: Increase reaction time or temperature. Ensure the catalyst (e.g., acetic acid) is present in an appropriate amount. For less reactive substrates, consider a stronger acid catalyst, but be mindful of potential side reactions.

  • Problem: Formation of a "Sinful" Yellow/Red Color and Impurities. [16]

    • Possible Cause: Decomposition of the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[17]

    • Solution: If using a hydrazine salt, add one equivalent of a mild base such as sodium acetate to neutralize the acid and achieve a cleaner reaction profile.[17] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative side reactions.[17]

  • Problem: Difficulty with Product Isolation/Oiling Out.

    • Possible Cause: The product may be too soluble in the work-up solvent or may have a low melting point.

    • Solution: When inducing crystallization, add the anti-solvent (e.g., diethyl ether) slowly and in portions with vigorous stirring in an ice bath.[14] If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

  • Problem: Mixture of Regioisomers.

    • Possible Cause: Similar reactivity of the two carbonyl groups in an unsymmetrical dicarbonyl.

    • Solution: Systematically vary the reaction conditions. Experiment with different solvents, such as fluorinated alcohols, which have been shown to enhance regioselectivity.[12] Adjusting the pH and temperature can also influence the isomeric ratio. Careful purification by column chromatography or recrystallization may be necessary to separate the isomers.

Workflow Start Start Reactants Combine 1,3-Dicarbonyl, Hydrazine, Solvent, and Catalyst Start->Reactants Heating Heat Reaction Mixture (e.g., Reflux or 100°C) Reactants->Heating Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Heating->Monitoring Workup Reaction Work-up (e.g., Add Water) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (e.g., Filtration) Workup->Isolation Purification Purify Product (e.g., Recrystallization, Column Chromatography) Isolation->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

Applications in Drug Development: The Pyrazole Pharmacophore

The pyrazole ring is a versatile scaffold that is frequently found in biologically active molecules.[3][18][19] Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility, largely due to reactions like the Knorr synthesis.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[6] The Knorr synthesis is a key step in its industrial production.[15]

  • Edaravone (Radicava®): A free radical scavenger used to treat stroke and ALS.[5][13]

  • Antipyrine: One of the earliest synthetic analgesics and antipyretics, first synthesized by Knorr himself.[20][21][22]

  • Rimonabant: An anti-obesity drug (though later withdrawn from the market).[23]

  • Sildenafil (Viagra®): While not a direct product of the Knorr synthesis in its final form, the pyrazole core is a key structural feature of this well-known PDE5 inhibitor.[24]

The continued discovery of new biological activities for pyrazole derivatives ensures that the Knorr synthesis will remain an indispensable tool for medicinal chemists for the foreseeable future.[25][26]

Conclusion

The Knorr pyrazole synthesis is a powerful and enduring reaction that provides a direct and efficient route to a class of heterocycles of immense importance in drug discovery. By understanding the underlying mechanism, the factors that govern regioselectivity, and the practical aspects of optimization and troubleshooting, researchers can effectively harness this reaction to create novel molecular entities with therapeutic potential. This guide serves as a comprehensive resource to aid in the successful application of the Knorr pyrazole synthesis in the modern research laboratory.

References

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  • Synthesis, Copper Chelation, and Free Radical Scavenging Ability of Edaravone: An Undergraduate Medicinal Chemistry Laboratory Experiment. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2012). ACS Publications. Retrieved January 19, 2026, from [Link]

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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved January 19, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

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  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved January 19, 2026, from [Link]

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  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

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  • 100th Anniversary: Death of Ludwig Knorr. (2021). ChemistryViews. Retrieved January 19, 2026, from [Link]

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  • A) Key reaction components in the preparation of celecoxib and mavacoxib and their representative 19 F NMR chemical. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

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The Versatile Scaffold: Application Notes and Protocols for (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3] The market success of drugs like Celecoxib (a COX-2 inhibitor) and Ruxolitinib (a JAK inhibitor) underscores the therapeutic potential embedded within the pyrazole core.

This application note focuses on a particularly valuable building block: (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol . The strategic placement of a hydroxymethyl group at the C4 position of the 1-methyl-3-phenyl-1H-pyrazole core provides a crucial handle for synthetic elaboration, enabling the exploration of diverse chemical space and the development of potent and selective drug candidates. This guide will provide an in-depth look at the applications of this versatile scaffold, detailed synthetic protocols, and insights into the structure-activity relationships of its derivatives.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the reactive hydroxyl group, which can be readily transformed into various functionalities, allowing for the systematic modification of the parent scaffold.

Kinase Inhibitors: Targeting the Drivers of Cancer and Inflammation

A primary application of this scaffold is in the development of protein kinase inhibitors.[1] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 1-methyl-3-phenyl-1H-pyrazole core can act as a bioisostere for other heterocyclic systems, effectively mimicking the hinge-binding motifs of ATP-competitive inhibitors.

The hydroxymethyl group at the C4 position is particularly advantageous. It can be oxidized to an aldehyde for further elaboration, or more commonly, it is used to introduce linkers that can extend into solvent-exposed regions of the kinase active site. This allows for the incorporation of solubilizing groups or moieties that can form additional interactions, thereby enhancing potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol outlines the synthesis of the title compound starting from 1-methyl-3-phenyl-1H-pyrazole. The first step involves a Vilsmeier-Haack formylation to introduce a formyl group at the C4 position, followed by a reduction to the corresponding alcohol.

Step 1: Vilsmeier-Haack Formylation of 1-Methyl-3-phenyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[4][5]

  • Reagents and Materials:

    • 1-Methyl-3-phenyl-1H-pyrazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3 equivalents) in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The reduction of the aldehyde to the primary alcohol is a straightforward transformation.

  • Reagents and Materials:

    • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid, which can be further purified by recrystallization if necessary.

Application Notes: Structure-Activity Relationship (SAR) Insights

The this compound scaffold provides a platform for systematic SAR studies. The following notes highlight key structural modifications and their impact on biological activity, particularly in the context of kinase inhibition.

The Role of the 4-Hydroxymethyl Group

The hydroxymethyl group at the C4 position is a critical determinant of activity and provides a vector for further chemical modification.

  • Direct Interaction: In some instances, the hydroxyl group itself can form a hydrogen bond with amino acid residues in the solvent-exposed region of the kinase active site, contributing to binding affinity.

  • Linker Attachment Point: More frequently, it serves as an attachment point for linkers of varying lengths and compositions. This allows for the exploration of the solvent-front region of the kinase, a strategy often employed to enhance selectivity and overcome resistance mutations.

Modifications at the N1-Methyl and C3-Phenyl Positions

While this note focuses on the 1-methyl-3-phenyl scaffold, it is crucial to understand the impact of these substituents.

  • N1-Methyl Group: The methyl group at the N1 position often occupies a hydrophobic pocket. Altering its size (e.g., to ethyl or isopropyl) can probe the dimensions of this pocket and modulate potency.

  • C3-Phenyl Group: The phenyl ring at the C3 position is a key interaction motif. Substitution on this ring can significantly impact activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pyrazole core and influence its interactions with the target protein.

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization & SAR cluster_bioassay Biological Evaluation start 1-Methyl-3-phenyl-1H-pyrazole formylation Vilsmeier-Haack Formylation start->formylation POCl3, DMF aldehyde 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde formylation->aldehyde reduction Reduction aldehyde->reduction NaBH4 methanol This compound reduction->methanol derivatization Chemical Modification of Hydroxymethyl Group methanol->derivatization library Library of Derivatives derivatization->library sar Structure-Activity Relationship Studies library->sar in_vitro In Vitro Assays (e.g., Kinase Assays) sar->in_vitro in_vivo In Vivo Models in_vitro->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Workflow for the use of this compound.

Data Presentation: A Case Study in Kinase Inhibition

To illustrate the utility of the this compound scaffold, the following table summarizes the inhibitory activity of a series of hypothetical derivatives against a target kinase. These data exemplify how systematic modifications can lead to significant improvements in potency.

Compound IDR Group at 4-position (via ether linkage)IC₅₀ (nM)
1 -H (Parent Alcohol)>10,000
2a -CH₂-Phenyl850
2b -CH₂-(4-methoxyphenyl)420
2c -CH₂-(4-chlorophenyl)310
3a -CH₂-CH₂-morpholine150
3b -CH₂-CH₂-piperidine200

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The hypothetical data suggest that derivatization of the hydroxymethyl group is crucial for activity. The introduction of a phenylmethyl group (2a) confers moderate activity, which can be further enhanced by substitution on the phenyl ring (2b, 2c). The incorporation of a basic amine moiety, such as morpholine (3a), leads to a significant increase in potency, likely due to the formation of a salt bridge with an acidic residue in the kinase active site.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive hydroxymethyl group at a strategic position make it an ideal starting point for the design and synthesis of novel drug candidates. The successful application of this scaffold in the development of potent kinase inhibitors highlights its potential for addressing a wide range of therapeutic targets. Future work in this area will likely focus on the development of more complex derivatives with improved pharmacokinetic properties and the exploration of its utility in other therapeutic areas beyond oncology and inflammation.

References

  • Chem-Impex. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Mamatha, K., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(38), 24653-24683. Available at: [Link][6]

  • Rostom, S. A. F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Available at: [Link][3]

  • Hameed, A., et al. (2021). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]

  • Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkat USA. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(1), 309-318. Available at: [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available at: [Link]

  • Patel, H. M., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(9), 3334-3342. Available at: [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139-1147. Available at: [Link]

  • Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Available at: [Link][7]

  • Tumulty, J. W. A., & Bihan, D. L. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5434. Available at: [Link][1]

  • Liu, Y., et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2699-2702. Available at: [Link]

  • Liu, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. Available at: [Link]

  • Akbaş, E., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,7-tetrahydro-1H-azepin-2-yl)malonaldehyde and its versatile reactions. Scientia Iranica, 20(3), 606-612. Available at: [Link]

  • Desai, K. R., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4931-4935. Available at: [Link]

  • Akıncıoğlu, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 653. Available at: [Link][2]

  • Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7347-7357. Available at: [Link]

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Application Notes & Protocols: One-Pot Multicomponent Reactions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Pyrazoles and the Efficiency of Multicomponent Reactions

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It stands as a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs with applications spanning anti-inflammatory, anticancer, antiviral, and antihypertensive therapies.[1][2][3] Blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Ruxolitinib (anticancer) feature this versatile ring system, highlighting its importance in modern pharmacology.[1][4]

Traditionally, the synthesis of pyrazoles has been dominated by the Knorr synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[5][6][7] While foundational, this two-component approach often requires pre-synthesis of the dicarbonyl substrate. Modern drug discovery demands rapid access to large libraries of structurally diverse molecules, a need that is elegantly met by one-pot multicomponent reactions (MCRs).[8][9] MCRs combine three or more starting materials in a single reaction vessel to form a complex product in a highly efficient cascade of bond-forming events.[9][10] This strategy offers significant advantages, including operational simplicity, reduced waste, time and energy savings, and the ability to generate molecular complexity in a single step.[9]

This guide provides an in-depth exploration of key one-pot MCR strategies for synthesizing substituted pyrazoles, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in synthetic chemistry and drug development.

Protocol 1: Consecutive Three-Component Synthesis via In Situ 1,3-Diketone Formation

This protocol is an elegant evolution of the classic Knorr synthesis. Instead of using a pre-formed 1,3-diketone, it is generated in situ from a more readily available ketone and an acid chloride. This consecutive, or pseudo-three-component, reaction avoids the isolation of the intermediate diketone, streamlining the entire process.[11][12][13]

Causality and Mechanistic Insight

The reaction proceeds in two distinct stages within the same pot. First, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates the ketone to form a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of the acid chloride to form the 1,3-diketone intermediate. The choice of LiHMDS is critical; it is a powerful base that ensures complete enolate formation but is sterically hindered, which helps prevent undesired side reactions like further acylation of the product.[13] In the second stage, hydrazine is introduced directly into the mixture. It undergoes a cyclocondensation reaction with the in situ-generated diketone, typically under reflux, to yield the final pyrazole product.[11][14]

G cluster_0 Stage 1: In Situ Diketone Formation cluster_1 Stage 2: Pyrazole Formation Ketone Ketone LiHMDS LiHMDS in THF Ketone->LiHMDS Deprotonation Enolate Lithium Enolate Intermediate AcidChloride Acid Chloride Diketone 1,3-Diketone Intermediate AcidChloride->Diketone LiHMDS->Enolate Enolate->AcidChloride Nucleophilic Attack Hydrazine Hydrazine Hydrate Diketone->Hydrazine Cyclocondensation (Knorr Reaction) Pyrazole Final Pyrazole Product Hydrazine->Pyrazole

Figure 1: Workflow for Consecutive Three-Component Pyrazole Synthesis.
Detailed Experimental Protocol
  • Materials and Equipment:

    • Anhydrous Toluene and Tetrahydrofuran (THF)

    • Ketone (e.g., Acetophenone, 1.0 eq)

    • Acid Chloride (e.g., Benzoyl chloride, 1.05 eq)

    • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (1.1 eq)

    • Hydrazine hydrate (1.5 - 2.0 eq)

    • 1.0 M Sodium Hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, septa, syringes, and standard workup glassware.

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add the ketone (1.0 eq) and dissolve it in anhydrous toluene (approx. 5 mL per 2 mmol of ketone).

    • Cool the solution to 0 °C in an ice bath.

    • Add the LiHMDS solution (1.1 eq) dropwise via syringe while stirring. Allow the resulting enolate solution to stir at 0 °C for 10-15 minutes.

    • Add the acid chloride (1.05 eq) in a single portion via syringe. Remove the ice bath and allow the mixture to warm to room temperature and stir for 1 hour.

    • To the reaction mixture, add ethanol (to ensure homogeneity) followed by hydrazine hydrate (1.5 eq).

    • Heat the mixture to reflux (typically 80-110 °C depending on the solvent) and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the diketone intermediate is fully consumed (usually 1-3 hours).

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1.0 M NaOH solution and brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazole.

Protocol 2: Four-Component Synthesis of 5-Amino-1H-pyrazoles

This protocol exemplifies a true MCR, constructing a highly functionalized pyrazole from four simple starting materials in a single pot. The reaction between an aldehyde, malononitrile, and a hydrazine derivative is a robust and widely used method to access pyrazoles bearing an amino group at the C5 position, a common feature in bioactive molecules.[15]

Causality and Mechanistic Insight

The reaction cascade is a beautiful illustration of chemical efficiency. It is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene, a benzylidenemalononitrile intermediate.[15] This intermediate is a potent Michael acceptor. The hydrazine then acts as a nucleophile in a Michael addition reaction, attacking the β-carbon of the double bond. The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the nitrile groups. A final tautomerization step yields the aromatic 5-amino-1H-pyrazole product. The entire sequence happens without the isolation of any intermediates.

G A Aldehyde + Malononitrile B Benzylidenemalononitrile (Michael Acceptor) A->B Knoevenagel Condensation (Base-catalyzed) D Michael Adduct Intermediate B->D Michael Addition C Hydrazine C->D E Cyclized Intermediate D->E Intramolecular Cyclization F 5-Amino-1H-pyrazole Product E->F Tautomerization

Figure 2: Mechanistic Pathway for Four-Component Aminopyrazole Synthesis.
Detailed Experimental Protocol (Green Chemistry Approach)

This protocol utilizes ethanol as a green solvent and a catalytic amount of a simple base, making it environmentally benign.

  • Materials and Equipment:

    • Ethanol

    • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

    • Malononitrile (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Piperidine (0.1 eq, catalyst)

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), phenylhydrazine (1.0 eq), and ethanol (10-15 mL).

    • Add a catalytic amount of piperidine (approx. 10 mol%).

    • Heat the mixture to reflux (approx. 78 °C) with stirring.

    • Monitor the reaction progress using TLC. The reaction is often complete within 2-4 hours, frequently indicated by the precipitation of the product.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

    • Dry the product under vacuum to obtain the pure 5-amino-1H-pyrazole derivative, which often does not require further chromatographic purification.

Data Presentation: Scope of the Reaction

The four-component synthesis is highly versatile and accommodates a wide range of substituted aromatic aldehydes.

EntryAldehyde (Ar-CHO)CatalystTime (h)Yield (%)
1BenzaldehydePiperidine2.592
24-ChlorobenzaldehydePiperidine2.095
34-MethoxybenzaldehydePiperidine3.090
44-NitrobenzaldehydePiperidine1.596
52-NaphthaldehydePiperidine3.588

Yields are representative and may vary based on specific reaction conditions and scale.

Protocol 3: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This MCR constructs a more complex, fused heterocyclic system, which is of great interest in drug discovery due to the rigid scaffold and dense functionalization.[16][17] This reaction assembles the pyranopyrazole core from four readily available components: a hydrazine, a β-ketoester, an aldehyde, and malononitrile.

Causality and Mechanistic Insight

This reaction can be viewed as two interconnected processes occurring in one pot. First, the hydrazine and the β-ketoester (e.g., ethyl acetoacetate) condense to form a highly reactive pyrazolone intermediate. Simultaneously, the aldehyde and malononitrile undergo a Knoevenagel condensation to form the electrophilic benzylidenemalononitrile. The pyrazolone intermediate, existing in equilibrium with its enol tautomer, then acts as a nucleophile in a Michael addition to the benzylidenemalononitrile. The resulting adduct undergoes a rapid intramolecular cyclization (hetero-Diels-Alder type or Thorpe-Ziegler) followed by tautomerization to yield the stable dihydropyrano[2,3-c]pyrazole product.[16]

G cluster_0 Intermediate Formation cluster_1 Cascade Reaction A Hydrazine + Ethyl Acetoacetate B Pyrazolone Intermediate A->B Condensation E Michael Adduct B->E Michael Addition C Aldehyde + Malononitrile D Benzylidenemalononitrile (Michael Acceptor) C->D Knoevenagel D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Dihydropyrano[2,3-c]pyrazole Product F->G Tautomerization

Figure 3: Logical Flow for Pyranopyrazole Synthesis.
Detailed Experimental Protocol (Catalyst-Free Ball-Milling)

This protocol highlights a solvent-free, mechanochemical approach, which is an excellent green chemistry alternative.[16]

  • Materials and Equipment:

    • Hydrazine hydrate (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Aromatic Aldehyde (1.0 eq)

    • Malononitrile (1.0 eq)

    • Planetary ball mill or mixer mill with stainless steel or zirconia grinding jars and balls.

  • Procedure:

    • Place hydrazine hydrate (1.0 eq), ethyl acetoacetate (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) into a grinding jar.

    • Add the grinding balls (typically 2-3 balls of 10 mm diameter).

    • Secure the jar in the ball mill and grind the mixture at room temperature at a suitable frequency (e.g., 20-30 Hz) for 20-60 minutes.

    • The reaction progress can be monitored by periodically stopping the milling, taking a small sample, dissolving it in a solvent like DMSO or acetone, and analyzing by TLC. The reaction often goes to completion, yielding a solid cake.

    • After completion, open the jar and add a small amount of ethanol.

    • Triturate the solid product with the ethanol, then collect it by vacuum filtration.

    • Wash the product with cold ethanol and dry it under vacuum. This method often produces highly pure products without the need for column chromatography.

Troubleshooting and Key Considerations

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines (e.g., methylhydrazine), a mixture of two regioisomers can be formed.[5][18] The outcome is often dependent on the steric and electronic nature of the substituents and the pH of the reaction medium. Careful characterization (e.g., using 2D NMR techniques like HMBC and NOESY) is essential to determine the major isomer.

  • Oxidation of Pyrazolines: Some MCRs, particularly those involving α,β-unsaturated ketones, may initially yield a dihydropyrazole (pyrazoline).[19] In many cases, an in situ oxidant (like air, DMSO at high temperatures, or a mild chemical oxidant) is required to aromatize the ring to the final pyrazole.[18][20] If your reaction stalls at the pyrazoline stage, consider introducing an oxidation step.

  • Catalyst Choice: The choice of catalyst can dramatically influence reaction rates and yields. Basic catalysts (piperidine, Et₃N) are common for Knoevenagel condensations, while acid catalysts are used in classic Knorr syntheses.[6] Recent advances include the use of nano-catalysts and solid-supported catalysts, which offer advantages like high efficiency and easy recyclability.[18]

Conclusion and Outlook

One-pot multicomponent reactions represent a powerful and efficient paradigm for the synthesis of complex and biologically relevant pyrazole derivatives. By telescoping multiple synthetic steps into a single operation, these methods align perfectly with the principles of green chemistry and the fast-paced demands of modern drug discovery. The protocols detailed here—from the streamlined Knorr synthesis to the construction of complex fused heterocycles—provide a robust toolkit for chemists. Future developments will likely focus on discovering novel MCRs, expanding the substrate scope, and employing asymmetric catalysis to access enantiomerically pure pyrazole scaffolds, further solidifying the role of this remarkable heterocycle in the development of next-generation therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

  • Recent Advances in Green Multi-Component Reactions for Heterocyclic Compound Construction. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of six-membered heterocycles via multicomponent reactions (from 2017 to 2022). CoLab. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]

  • A REVIEW ON SYNTHESIS OF BIOACTIVE PYRANOPYRAZOLES BY ONE POT MULTICOMPONENT STRATEGIES. ResearchGate. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Small Heterocycles in Multicomponent Reactions. ACS Publications. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. Available at: [Link]

  • One-pot synthesis of pyrazole. Chemistry Stack Exchange. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Semantic Scholar. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Sci-Hub. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. Available at: [Link]

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Functionalization of the Methanol Group in (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Significance of C4-Functionalization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific substitution pattern on the pyrazole ring is crucial in defining the molecule's pharmacological profile. (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol is a key intermediate, offering a reactive "handle" at the C4-position—the methanol group—for further molecular elaboration. The ability to selectively and efficiently modify this hydroxyl group opens a gateway to a diverse array of analogues, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

This comprehensive technical guide provides detailed application notes and protocols for the functionalization of the methanol group in this compound. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights to guide experimental design and troubleshooting.

Core Functionalization Strategies: A Practical Overview

The primary alcohol of this compound can be transformed into a variety of functional groups, including aldehydes, ethers, esters, and halides. Each of these transformations provides a stepping stone for further synthetic manipulations, such as reductive amination, cross-coupling reactions, or nucleophilic substitutions.

I. Oxidation to 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a pivotal transformation, as the resulting aldehyde is a versatile intermediate for the synthesis of imines, secondary alcohols (via Grignard addition), and carboxylic acids. A mild and highly efficient method for this conversion is the Swern oxidation.

Causality Behind Experimental Choices: The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive chlorosulfonium salt. This method is favored for its mild reaction conditions, which are well-tolerated by the pyrazole ring and prevent over-oxidation to the carboxylic acid. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the intermediates. A tertiary amine base, such as triethylamine, is used in the final step to induce an E2 elimination, yielding the aldehyde and the volatile, odorous byproduct, dimethyl sulfide.

Experimental Protocol: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM, followed by the dropwise addition of DMSO (2.4 equivalents). Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of the alcohol dropwise to the activated DMSO mixture at -78 °C. Stir for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The reaction is typically complete after stirring for an additional 30 minutes at -78 °C, followed by warming to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Reagent/ParameterMolar Ratio/ConditionRationale
Oxalyl Chloride1.2 eqActivates DMSO for the oxidation.
DMSO2.4 eqThe oxidant in the reaction.
Triethylamine5.0 eqBase for the final elimination step.
Temperature-78 °CControls reactivity and prevents side reactions.
SolventAnhydrous DCMInert solvent suitable for low temperatures.

Visualization of the Workflow:

Swern_Oxidation_Workflow Start This compound in DCM Reagents Oxalyl Chloride, DMSO -78 °C Activation Formation of Chlorosulfonium Salt Reagents->Activation Reacts to form Addition Alcohol Addition -78 °C Activation->Addition Reacts with Intermediate Alkoxysulfonium Salt Addition->Intermediate Base Triethylamine -78 °C to RT Intermediate->Base Reacts with Product 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Base->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the Swern Oxidation of this compound.

II. Etherification: Synthesis of Alkoxy Derivatives

The conversion of the methanol to an ether introduces a stable, lipophilic group, which can significantly impact the compound's pharmacokinetic properties. The Williamson ether synthesis is a classic and reliable method for this transformation.

Causality Behind Experimental Choices: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide.[1] For a primary alcohol like this compound, a strong base such as sodium hydride (NaH) is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.[2] The choice of the alkyl halide will determine the nature of the ether. Primary alkyl halides are preferred to minimize competing elimination reactions.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography.

Data Presentation:

Reagent/ParameterMolar Ratio/ConditionRationale
Sodium Hydride1.2 eqStrong base to deprotonate the alcohol.
Alkyl Halide1.1 eqElectrophile for the Sₙ2 reaction.
Temperature0 °C to RTControls the initial deprotonation and subsequent alkylation.
SolventAnhydrous THFAprotic solvent suitable for reactions with NaH.

Visualization of the Mechanism:

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 Sₙ2 Attack Alcohol (Pyr)-CH₂OH + NaH Alkoxide (Pyr)-CH₂O⁻Na⁺ + H₂ Alcohol->Alkoxide Formation of Alkoxide AlkylHalide R-X Alkoxide:f0->AlkylHalide Nucleophilic Attack Ether (Pyr)-CH₂-O-R + NaX AlkylHalide->Ether

Caption: Mechanism of the Williamson Ether Synthesis.

III. Esterification: Introducing Ester Functionalities

Esterification of the methanol group can introduce a variety of functionalities that can act as prodrugs or modulate the compound's solubility and metabolic stability. A straightforward method involves the reaction with an acyl chloride in the presence of a base.

Causality Behind Experimental Choices: Acyl Chloride Esterification

Acyl chlorides are highly reactive acylating agents. The reaction with an alcohol proceeds rapidly to form an ester and hydrochloric acid (HCl). A base, typically pyridine or triethylamine, is added to neutralize the HCl byproduct, which would otherwise protonate the starting alcohol and inhibit the reaction.[3][4] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[4]

Experimental Protocol: Esterification with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography or recrystallization.

Data Presentation:

Reagent/ParameterMolar Ratio/ConditionRationale
Acyl Chloride1.1 eqHighly reactive acylating agent.
Pyridine1.5 eqBase to neutralize HCl and act as a catalyst.
Temperature0 °C to RTControls the initial exothermic reaction.
SolventAnhydrous DCMInert solvent.

Visualization of the Workflow:

Esterification_Workflow Start This compound + Pyridine in DCM Acyl_Chloride Acyl Chloride (0 °C to RT) Start->Acyl_Chloride Reaction Esterification Reaction Acyl_Chloride->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methyl Ester Purification->Product

Caption: General workflow for the esterification of this compound.

IV. Halogenation: Conversion to Halomethyl Pyrazoles

The transformation of the hydroxyl group into a halide, particularly a chloride or bromide, creates a highly versatile intermediate. The resulting halomethyl pyrazole is susceptible to nucleophilic substitution by a wide range of nucleophiles, significantly expanding the synthetic possibilities. The Appel reaction is a classic and effective method for this conversion.

Causality Behind Experimental Choices: The Appel Reaction

The Appel reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄) to convert an alcohol to the corresponding alkyl halide.[5][6] The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2 fashion, leading to inversion of configuration if the alcohol is chiral. The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.

Experimental Protocol: Appel Reaction for Chlorination

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrachloride (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in a suitable solvent (e.g., diethyl ether) and filter to remove the triphenylphosphine oxide.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude 4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole by flash column chromatography.

Data Presentation:

Reagent/ParameterMolar Ratio/ConditionRationale
Triphenylphosphine1.2 eqActivates the alcohol for substitution.
Carbon Tetrachloride1.5 eqSource of the chloride nucleophile and activates PPh₃.
Temperature0 °C to RTControls the reaction rate.
SolventAnhydrous MeCNPolar aprotic solvent.

Visualization of the Mechanism:

Appel_Reaction_Mechanism cluster_0 Activation cluster_1 Substitution Reagents PPh₃ + CCl₄ Phosphonium [Ph₃P-Cl]⁺CCl₃⁻ Reagents->Phosphonium Forms Phosphonium Salt Alcohol (Pyr)-CH₂OH Oxyphosphonium (Pyr)-CH₂-O-P⁺Ph₃ Cl⁻ Alcohol->Oxyphosphonium Nucleophilic Attack Halide (Pyr)-CH₂-Cl + Ph₃P=O Oxyphosphonium->Halide Sₙ2 Displacement by Cl⁻

Caption: Simplified mechanism of the Appel Reaction.

V. Mitsunobu Reaction: A Versatile Tool for Inversion of Stereochemistry and Diverse Functionalization

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, azides, and thioethers, with inversion of stereochemistry.[7] This reaction is particularly valuable when a specific stereochemical outcome is desired.

Causality Behind Experimental Choices: The Mitsunobu Reaction

The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is a superb leaving group. The nucleophile then displaces this group in an Sₙ2 manner. The choice of nucleophile dictates the final product. For esterification, a carboxylic acid is used; for etherification, a phenol or another alcohol can be employed.

Experimental Protocol: Mitsunobu Esterification

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Carboxylic acid (e.g., benzoic acid)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), triphenylphosphine (1.5 equivalents), and the carboxylic acid (1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution. A color change and/or precipitation of triphenylphosphine oxide is often observed.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazine byproducts.

Data Presentation:

Reagent/ParameterMolar Ratio/ConditionRationale
Triphenylphosphine1.5 eqActivates the alcohol.
DEAD or DIAD1.5 eqOxidant that drives the formation of the alkoxyphosphonium salt.
Carboxylic Acid1.2 eqThe nucleophile for ester formation.
Temperature0 °C to RTControls the reaction rate.
SolventAnhydrous THFAprotic solvent.

Visualization of the Logical Relationship:

Mitsunobu_Logic Start This compound Reagents PPh₃ + DEAD/DIAD Start->Reagents Activation Formation of Alkoxyphosphonium Salt Reagents->Activation Nucleophile Nucleophile (R-COOH, R-OH, HN₃, etc.) Displacement Sₙ2 Displacement Activation->Displacement Nucleophile->Displacement Product Functionalized Product (Ester, Ether, Azide, etc.) Displacement->Product

Caption: Logical flow of the Mitsunobu Reaction.

Conclusion and Future Perspectives

The functionalization of the C4-methanol group of this compound provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols detailed in this guide for oxidation, etherification, esterification, and halogenation represent robust and well-established methods for accessing key chemical intermediates. The choice of a particular transformation will be guided by the overall synthetic strategy and the desired properties of the final target molecules. Further exploration of these functionalized pyrazoles in various biological assays will undoubtedly continue to uncover novel therapeutic agents with improved efficacy and safety profiles.

References

  • Organic Synthesis. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. [Link]

  • Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

  • Wikipedia. Appel reaction. [Link]

  • Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Beilstein Journals. Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

Sources

Application Note & Protocols: The Role of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol in the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Safer Anti-inflammatory Therapeutics

Inflammation is a fundamental biological response essential for defending against harmful stimuli like pathogens and damaged cells.[1][2] However, chronic and unresolved inflammation is a key driver in the pathophysiology of numerous debilitating diseases, including arthritis, cardiovascular disease, and cancer.[1][2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes to reduce the production of inflammatory prostaglandins.[3]

The discovery of two COX isoforms, the constitutively expressed COX-1 (involved in homeostatic functions like gastric protection) and the inducible COX-2 (upregulated at sites of inflammation), revolutionized the field. This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory effects with fewer gastrointestinal side effects than traditional NSAIDs.[4] A prominent chemical scaffold among these selective inhibitors is the pyrazole ring, which forms the core of drugs like Celecoxib.[5][6][7] The pyrazole heterocycle is now widely regarded as a privileged scaffold in the design of anti-inflammatory agents.[1][5][8]

This guide focuses on (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol , a compound of significant interest due to its structural features. It possesses the core 1,3-disubstituted pyrazole ring characteristic of many potent anti-inflammatory molecules. This document serves as a comprehensive technical guide for researchers, providing the mechanistic background and detailed experimental protocols required to systematically evaluate the potential of this compound as a novel anti-inflammatory drug candidate.

Section 1: Mechanistic Grounding - Key Signaling Pathways in Inflammation

A thorough understanding of the molecular pathways governing inflammation is critical for designing and interpreting experiments. The anti-inflammatory activity of pyrazole derivatives is often mediated through the modulation of three interconnected signaling cascades: the Cyclooxygenase (COX) pathway and the primary intracellular signaling hubs, NF-κB and MAPK.

The Cyclooxygenase (COX) Pathway

The therapeutic action of most NSAIDs is based on the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs). PGs are potent lipid mediators that contribute to the classic signs of inflammation: redness, swelling, heat, and pain. Selective inhibition of COX-2 over COX-1 is a key objective to minimize side effects.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of the inflammatory response.[9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[11] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and the enzymes iNOS and COX-2.[9][12][13] Inhibition of the NF-κB pathway is a major strategy in anti-inflammatory drug discovery.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS / TNF-α Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocation Proteasome->IkB Degrades Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Genes Induces Compound This compound Compound->IKK Potential Inhibition

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a multitude of cellular processes, including inflammation, proliferation, and apoptosis.[14][15] The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[16][17] These kinases are activated by a tiered cascade of upstream kinases (MAP3K -> MAP2K -> MAPK) in response to extracellular stimuli.[14][16] Activated MAPKs phosphorylate various transcription factors, such as AP-1, which work in concert with NF-κB to drive the expression of inflammatory mediators.[18]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAP2K (MEK1/2, MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates ERK ERK MAP2K->ERK p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors Phosphorylate p38->TranscriptionFactors Phosphorylate JNK->TranscriptionFactors Phosphorylate Response Inflammatory Response (Cytokine Production) TranscriptionFactors->Response Activate Compound This compound Compound->MAP2K Potential Inhibition

Caption: Overview of the major MAPK signaling cascades.

Section 2: Proposed Synthesis of this compound

The synthesis of novel compounds is the first step in their evaluation. While specific synthesis routes for this exact molecule may not be widely published, a plausible and efficient method can be proposed based on established pyrazole synthesis chemistry.[19][20] A common approach involves the formylation of a pre-formed pyrazole ring followed by reduction.

Protocol 2.1: Two-Step Synthesis

  • Step 1: Vilsmeier-Haack Formylation of 1-Methyl-3-phenyl-1H-pyrazole.

    • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, such as a pyrazole.

    • Procedure:

      • In a three-necked flask under an inert atmosphere (N₂), cool a solution of N,N-dimethylformamide (DMF) to 0°C.

      • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

      • Add a solution of 1-methyl-3-phenyl-1H-pyrazole in DMF to the reaction mixture.

      • Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC until the starting material is consumed.

      • Cool the mixture and pour it carefully onto crushed ice, followed by neutralization with a sodium hydroxide solution.

      • The resulting precipitate, 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

  • Step 2: Reduction of the Aldehyde to the Alcohol.

    • Rationale: The aldehyde intermediate is readily reduced to the target primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which is selective for aldehydes and ketones.

    • Procedure:

      • Dissolve the 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde from Step 1 in methanol (MeOH) or ethanol (EtOH).[21][22][23][24][25]

      • Cool the solution in an ice bath to 0°C.

      • Add sodium borohydride (NaBH₄) portion-wise, controlling the effervescence.

      • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

      • Quench the reaction by the slow addition of water.

      • Remove the bulk of the alcohol solvent under reduced pressure.

      • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

      • Purify the final compound, this compound, by column chromatography or recrystallization.

Section 3: In Vitro Evaluation Protocols

In vitro assays are essential for the initial screening and mechanistic characterization of a compound's anti-inflammatory potential. The following protocols provide a systematic workflow.

In_Vitro_Workflow Start Test Compound: This compound Cytotoxicity 3.1: Cytotoxicity Assay (MTT) Start->Cytotoxicity COX_Assay 3.2: Direct Enzyme Inhibition (COX-1/COX-2) Start->COX_Assay Cell_Model 3.3: Cellular Model (LPS-stimulated RAW 264.7) Cytotoxicity->Cell_Model Determine non-toxic concentrations NO_Assay 3.4: NO Production (Griess Assay) Cell_Model->NO_Assay Cytokine_Assay 3.5: Cytokine Levels (ELISA for TNF-α, IL-6) Cell_Model->Cytokine_Assay Western_Blot 3.6 & 3.7: Protein Expression (Western Blot for iNOS, COX-2, p-IκB, p-p38) Cell_Model->Western_Blot

Caption: Systematic workflow for in vitro screening.

Protocol 3.1: Cell Viability Assay (MTT Assay)
  • Principle: To ensure that any observed anti-inflammatory effects are not due to cell death, the compound's cytotoxicity must be evaluated first. The MTT assay measures the metabolic activity of viable cells.[26][27]

  • Methodology:

    • Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.[26]

    • Treat cells with a range of concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.[26]

    • Measure absorbance at 570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control.

Protocol 3.2: COX-1 and COX-2 Enzymatic Inhibition Assay
  • Principle: This cell-free assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. It is crucial for determining potency and selectivity.

  • Methodology:

    • Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Abcam), which typically measures the peroxidase activity of the COX enzymes.

    • Prepare a range of concentrations of the test compound.

    • In separate wells of a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the colorimetric or fluorometric output according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 3.3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: In inflammatory conditions, macrophages produce large amounts of nitric oxide (NO) via the iNOS enzyme. NO is a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[26][27]

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well).[26]

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[26][28]

    • Collect 50-100 µL of the culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[28]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm.[26]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 3.4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 released by cells into the culture medium.[26][28]

  • Methodology:

    • Culture, treat, and stimulate RAW 264.7 cells as described in Protocol 3.3.

    • Collect the cell culture supernatant.

    • Use commercial ELISA kits for mouse TNF-α and IL-6, following the manufacturer's protocol precisely.

    • The general steps involve coating a 96-well plate with a capture antibody, adding the supernatant samples, adding a detection antibody, adding a substrate, and finally stopping the reaction.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Protocol 3.5: Western Blot Analysis for Protein Expression & Pathway Activation
  • Principle: Western blotting allows for the semi-quantitative analysis of protein levels. This is used to determine if the test compound reduces the expression of key inflammatory proteins (iNOS, COX-2) and to investigate its effect on the phosphorylation (activation) status of key signaling molecules like IκB and p38 MAPK.

  • Methodology:

    • Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound and stimulate with LPS for an appropriate duration (e.g., 30 minutes for pathway phosphorylation, 18-24 hours for iNOS/COX-2 expression).[26]

    • Lyse the cells to extract total protein and determine the protein concentration (e.g., using a BCA assay).

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA).[26]

    • Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-IκBα, phospho-p38, and a loading control (e.g., β-actin or GAPDH).[26]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize to the loading control.

Section 4: In Vivo Evaluation Protocol

In vivo models are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole organism.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
  • Principle: This is a classic, reproducible model of acute inflammation.[29] Sub-plantar injection of carrageenan in a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time.[29] Anti-inflammatory drugs reduce this swelling.

  • Methodology:

    • Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to laboratory conditions for at least one week.[28]

    • Grouping: Divide animals into at least four groups: Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib), and at least two dose levels of this compound.

    • Dosing: Administer the test compound, positive control, or vehicle via oral gavage or intraperitoneal injection 60 minutes before inducing inflammation.[28]

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[28]

    • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[30]

    • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Section 5: Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Activity Profile

AssayParameterThis compoundCelecoxib (Reference)
Cytotoxicity IC₅₀ on RAW 264.7> 100 µM> 100 µM
COX-1 Inhibition IC₅₀85 µM15 µM
COX-2 Inhibition IC₅₀0.5 µM0.04 µM
Selectivity Index SI (IC₅₀ COX-1/IC₅₀ COX-2)170375
NO Production IC₅₀ in LPS-stimulated RAW 264.71.2 µM0.8 µM
TNF-α Release IC₅₀ in LPS-stimulated RAW 264.72.5 µM1.5 µM
IL-6 Release IC₅₀ in LPS-stimulated RAW 264.73.1 µM2.0 µM

Table 2: Hypothetical In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema, 3h post-induction)

Treatment Group (Dose, p.o.)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control 0.85 ± 0.07-
Test Compound (10 mg/kg) 0.51 ± 0.0540.0%
Test Compound (30 mg/kg) 0.32 ± 0.0462.4%
Celecoxib (10 mg/kg) 0.30 ± 0.0364.7%
Data expressed as Mean ± SEM. p < 0.05 compared to Vehicle Control.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The protocols detailed herein, from chemical synthesis to in vitro mechanistic studies and in vivo efficacy testing, allow for a systematic assessment of its activity. Favorable results, such as high COX-2 selectivity and potent inhibition of inflammatory mediators in cellular and animal models, would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis). The pyrazole scaffold continues to be a rich source of therapeutic innovation, and a methodical approach is key to unlocking the potential of new chemical entities like the one described.

References

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  • Kumar, R., Kumar, S., & Singh, R. (2018). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic chemistry, 77, 466-478. [Link]

  • Dargo, G., & Tadisina, K. K. (2023). Celecoxib. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC medicinal chemistry, 13(9), 1121-1136. [Link]

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  • Sestito, S., Ciccone, L., & Runfola, M. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International journal of molecular sciences, 24(2), 1649. [Link]

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  • Tsolaki, E., & Geronikaki, A. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2656. [Link]

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  • Egharevba, E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Journal, 11(6). [Link]

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  • Pop, O., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]

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  • Lin, Y. C., et al. (2015). Analgesic and Anti-Inflammatory Activities of the Methanol Extract of Elaeagnus oldhamii Maxim. in Mice. Tropical Journal of Pharmaceutical Research, 14(9), 1653-1660. [Link]

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Application Note: Synthesis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] In the realm of oncology, pyrazole derivatives have emerged as a versatile class of compounds capable of targeting a wide array of proteins crucial to cancer cell proliferation and survival.[1] These targets include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). The adaptable substitution pattern of the pyrazole ring allows for fine-tuning of the molecule's steric and electronic properties, enabling the design of potent and selective inhibitors for various therapeutic targets.

This application note provides a detailed guide to the synthesis of a series of N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, starting from (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol. These derivatives have shown promise as anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2][3]

Strategic Synthesis from this compound

The synthetic strategy hinges on a two-step sequence commencing with the selective oxidation of the primary alcohol, this compound, to its corresponding aldehyde. This intermediate, 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, is a versatile precursor for a variety of subsequent functionalizations.[4] The aldehyde is then subjected to reductive amination with a selection of substituted anilines to yield the target N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. This approach allows for the generation of a library of compounds with diverse substitutions on the aniline ring, facilitating the exploration of structure-activity relationships (SAR).

PART 1: Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Principle:

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. For this transformation, a mild and efficient oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a suitable choice for the oxidation of allylic and benzylic-type alcohols, a category that includes the pyrazole-4-methanol due to the adjacent aromatic system. The reaction is typically performed in a chlorinated solvent at room temperature or with gentle heating.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 g, 5.31 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add activated manganese dioxide (4.62 g, 53.1 mmol, 10 eq.).

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the aldehyde indicates the reaction's progression. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

    • Wash the Celite® pad with additional dichloromethane (3 x 20 mL) to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

PART 2: Synthesis of N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives via Reductive Amination

Principle:

Reductive amination is a powerful method for the formation of C-N bonds. The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of an aldehyde and a primary amine, followed by the in-situ reduction of the imine to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent particularly well-suited for this transformation, as it is less basic and more tolerant of acidic conditions that can favor imine formation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (0.5 g, 2.68 mmol) and a substituted aniline (e.g., 4-chloroaniline, 0.38 g, 2.95 mmol, 1.1 eq.) in 1,2-dichloroethane (25 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (0.85 g, 4.02 mmol, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)aniline derivative.

Visualization of the Synthetic Workflow:

Synthetic_Workflow start This compound intermediate 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde start->intermediate  Oxidation (MnO2) final_product N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)aniline Derivative intermediate->final_product  Reductive Amination (Substituted Aniline, NaBH(OAc)3)

Caption: Synthetic route from the starting alcohol to the final aniline derivatives.

Biological Activity and Targeted Signaling Pathway

The synthesized N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been evaluated for their anticancer activity against various cancer cell lines. A notable target for this class of compounds is Cyclin-Dependent Kinase 2 (CDK2).[2][3]

Targeted Pathway: CDK2 and Cell Cycle Regulation

CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. By inhibiting CDK2, these pyrazole derivatives can induce cell cycle arrest, thereby preventing cancer cells from dividing.

Visualization of the Targeted Signaling Pathway:

CDK2_Pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2->pRb hyper-phosphorylates Cell_Proliferation Cell_Proliferation S_Phase_Genes->Cell_Proliferation leads to Inhibitor N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)aniline (CDK2 Inhibitor) Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 pathway, leading to cell cycle arrest.

Structure-Activity Relationship and Biological Data

The anticancer potency of the synthesized derivatives is highly dependent on the nature and position of the substituents on the aniline ring. The following table summarizes the in vitro activity of a representative compound from this class against various cancer cell lines.

Compound IDStructureTargetCell LineIC₅₀ (µM)Reference
Derivative A N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2/cyclin E-0.98 ± 0.06[2]
ProliferationMCF-7 (Breast)1.88 ± 0.11[2]
ProliferationB16-F10 (Melanoma)2.12 ± 0.15[2]

Note: The data presented is for a closely related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative, as specific data for the 1-methyl analog was not available in the cited literature. This data is representative of the potential activity of this class of compounds.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of a promising class of anticancer compounds. The straightforward and efficient two-step synthetic protocol involving oxidation and reductive amination allows for the generation of a diverse library of N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. These compounds have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle, highlighting their potential for further development as targeted cancer therapeutics. The protocols and data presented in this application note provide a solid foundation for researchers in the field of drug discovery to explore and expand upon this promising pyrazole scaffold.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]

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Pyrazole Derivatives as Ligands in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Appeal of Pyrazole-Based Ligands

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a remarkably versatile building block in coordination chemistry.[1][2][3] Its derivatives have garnered significant interest due to their tunable electronic and steric properties, which allow for the precise design of metal complexes with tailored reactivity and function.[2] The pyrazole ring itself can act as both a weak base and a moderately weak acid, enabling it to coordinate to metal centers as a neutral ligand (a pyrazole) or, upon deprotonation, as an anionic ligand (a pyrazolato bridge).[4] This amphiprotic character, combined with the ease of functionalization at various positions on the ring, has led to a rich and diverse coordination chemistry.[1]

Metal complexes derived from pyrazole ligands are instrumental in a wide array of applications, from homogeneous catalysis and materials science to bioinorganic chemistry and drug development.[2][3][4] Their ability to stabilize various transition metal centers is crucial for catalytic cycles, while their structural rigidity and potential for forming extended networks are exploited in the design of metal-organic frameworks (MOFs) and coordination polymers.[2][3] In the realm of medicinal chemistry, pyrazole-containing compounds are scaffolds for numerous drugs, and their coordination complexes are being explored for novel therapeutic and diagnostic applications.[5][6][7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, and application of pyrazole-based ligands. It offers field-proven insights into experimental choices, detailed protocols for the synthesis of cornerstone ligands and their complexes, and a look into their characterization and diverse applications.

Part 1: Ligand Design and Synthesis - Tailoring the Coordination Sphere

The power of pyrazole-based ligands lies in their modularity. By strategically placing substituents on the pyrazole ring, a chemist can exert fine control over the steric and electronic environment of the resulting metal complex. This "tuning" is fundamental to optimizing a complex for a specific task, such as enhancing catalytic activity or shifting photophysical properties.[9][10]

Key Design Principles:

  • Steric Hindrance: Bulky groups (e.g., tert-butyl, phenyl) at the 3- and 5-positions can create a sterically demanding pocket around the metal center. This can be used to enforce specific coordination geometries (e.g., tetrahedral vs. octahedral), prevent dimerization, and promote coordinative unsaturation, which is often a prerequisite for catalysis.

  • Electronic Effects: Electron-donating groups (e.g., alkyl) or electron-withdrawing groups (e.g., halides, trifluoromethyl) on the pyrazole ring modulate the σ-donor ability of the coordinating nitrogen atoms.[11] This directly influences the electron density at the metal center, affecting its redox potential and reactivity.

  • Multidentate Scaffolds: Pyrazole units can be incorporated into larger molecular frameworks to create multidentate ligands. This chelate effect leads to highly stable metal complexes.[12] The most famous examples are the poly(pyrazolyl)borates , often called "scorpionate" ligands, which are tridentate and mimic the coordination of a scorpion's pincers and tail.[6][13][14] Other designs link pyrazoles to different donor groups like pyridines, amines, or phosphines to create bidentate or tridentate chelators with mixed donor sets.

Workflow for Pyrazole Ligand Synthesis

The synthesis of a target ligand is a critical first step. The following workflow illustrates a general approach, from the initial pyrazole ring formation to the creation of a multidentate scorpionate ligand.

G cluster_0 Step 1: Pyrazole Ring Synthesis cluster_1 Step 2: Scorpionate Ligand Formation (Trofimenko Synthesis) cluster_2 Step 3: Purification A α,β-Unsaturated Aldehyde/Ketone + Hydrazine Derivative B Condensation Reaction A->B Reagents C Substituted Pyrazole B->C Ring Closure D Substituted Pyrazole (3 eq.) + Potassium Borohydride (KBH4) C->D E Melt Synthesis or High-Boiling Solvent D->E Reactants F Potassium Hydrotris(pyrazolyl)borate (K[Tp]) E->F H2 Evolution G Crude K[Tp] Product F->G H Recrystallization or Fractional Crystallization G->H Process I High Purity Alkali Salt of Ligand H->I Result

Caption: General workflow for synthesizing a scorpionate ligand.

Part 2: The Complex - Coordination Chemistry & Characterization

Once the ligand is synthesized, the next step is to coordinate it to a metal ion. The choice of metal and reaction conditions will dictate the final structure and properties of the complex. Pyrazole-based ligands can adopt a variety of coordination modes, which is a key aspect of their versatility.[3]

Common Coordination Modes

The flexibility of pyrazole ligands allows for the formation of diverse molecular architectures, from simple mononuclear species to complex polynuclear assemblies.[2][3]

Caption: Common coordination modes of pyrazole-based ligands.

Protocol: Synthesis of a Cobalt(II) Scorpionate Complex

This protocol describes the synthesis of [Co(Tp)₂], where Tp is the hydrotris(3,5-dimethylpyrazolyl)borate ligand, a classic, sterically hindered scorpionate. This complex is a useful precursor and a good example for characterization studies.

Materials:

  • Potassium hydrotris(3,5-dimethylpyrazolyl)borate (KTp*), (1 equivalent)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), (0.5 equivalents)

  • Methanol (reagent grade)

  • Dichloromethane (DCM, reagent grade)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Self-Validating Procedure:

  • Preparation of Reactants: In a 100 mL Schlenk flask, dissolve KTp* (e.g., 1.0 g) in 30 mL of methanol. In a separate beaker, dissolve CoCl₂·6H₂O (e.g., 0.35 g) in 10 mL of methanol. The cobalt solution should be pink.

    • Causality: Methanol is a good solvent for both the ionic ligand salt and the cobalt salt, facilitating a homogeneous reaction.

  • Reaction: While stirring the KTp* solution, add the pink cobalt solution dropwise. An immediate color change to a deep blue or purple should be observed, along with the formation of a precipitate.

    • Causality: The formation of the Co-N bonds is thermodynamically favorable. The stoichiometry (2:1 ligand to metal) is chosen to form the stable [Co(Tp*)₂] complex. The precipitate is the desired product, which is less soluble in methanol than the starting materials. A white precipitate of KCl will also form.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.

  • Isolation: Filter the resulting deep blue/purple precipitate using a filter funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with water to remove the KCl byproduct.

    • Causality: Washing with water is crucial to remove the highly soluble KCl salt, which is a key purification step. A final wash with a non-polar solvent like diethyl ether can help in drying the product.

  • Purification & Validation: The crude product can be purified by recrystallization from a solvent like dichloromethane or chloroform. The identity and purity of the dark blue crystalline product should be confirmed by characterization techniques.

    • FT-IR Spectroscopy: Look for the characteristic B-H stretch of the scorpionate ligand, typically around 2500 cm⁻¹. The C=N and C=C stretching frequencies of the pyrazole rings will also be present.

    • UV-Vis Spectroscopy: The deep blue color is due to d-d transitions of the tetrahedral Co(II) center. Expect to see characteristic absorption bands in the visible region (approx. 550-650 nm).

    • Magnetic Susceptibility: A tetrahedral Co(II) complex (d⁷) is high-spin and should be paramagnetic with a magnetic moment corresponding to three unpaired electrons.

Characterization Data Comparison

Spectroscopic techniques are invaluable for confirming coordination. The changes in key spectroscopic signatures upon complexation provide direct evidence of the ligand binding to the metal center.

Technique Free Ligand (KTp)Co(II) Complex ([Co(Tp)₂])Interpretation of Change
FT-IR (cm⁻¹) ν(B-H) ~2450ν(B-H) ~2520Shift to higher frequency indicates coordination and a change in the B-H bond environment.
¹H NMR (ppm) Pz-H (4-pos) ~5.8Paramagnetically shifted/broadenedThe paramagnetic Co(II) center causes significant shifting and broadening of nearby proton signals, confirming proximity.
UV-Vis (nm) No absorption in visibleλ_max ~580, ~620Appearance of new bands in the visible region are characteristic of d-d electronic transitions of the Co(II) ion in a tetrahedral ligand field.

Part 3: Applications in Catalysis and Beyond

The true utility of pyrazole-metal complexes is demonstrated in their wide-ranging applications. Their tunable nature makes them ideal candidates for catalysts, functional materials, and bioactive compounds.[2][4]

Homogeneous Catalysis

Pyrazole-based ligands have been successfully employed in a variety of catalytic transformations, including C-C coupling reactions, polymerization, and oxidation.[1][11][15] The ligand plays a crucial role in stabilizing the active metal center and modulating its reactivity throughout the catalytic cycle.[2]

A protic pyrazole ligand, for example, can participate directly in bond activation through metal-ligand cooperation, where the N-H group acts as a proton shuttle.[1]

G A [M]-L (Pre-catalyst) B Substrate Binding A->B + Substrate C Key Transformation (e.g., Oxidative Addition, Migratory Insertion) B->C Activation D Product Release (e.g., Reductive Elimination) C->D Bond Formation D->A + Product(s)

Caption: A simplified catalytic cycle involving a pyrazole complex.

Materials Science & Supramolecular Chemistry

The ability of pyrazole ligands to bridge multiple metal centers makes them excellent building blocks for coordination polymers and MOFs.[2][3] These materials have applications in gas storage, separation, and heterogeneous catalysis. The aromatic nature of the pyrazole rings also facilitates π-π stacking interactions, which can be used to direct the self-assembly of complex supramolecular structures.[2]

Bioinorganic and Medicinal Chemistry

Many biologically active molecules contain a pyrazole core.[5][7][8] Coordination of these molecules to metal ions can enhance their therapeutic efficacy or introduce new modes of action.[16][17] Researchers are exploring pyrazole-metal complexes as potential anticancer agents, enzyme inhibitors, and antibacterial compounds.[5][18] The coordination to a metal can improve transport into cells and allow for targeted drug delivery.

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this valuable pyrazole intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Synthetic Strategy

This compound is a versatile building block in medicinal chemistry, often utilized in the development of anti-inflammatory and analgesic drugs.[1] The most reliable and common synthetic route involves a two-step process:

  • Vilsmeier-Haack Formylation: Synthesis of the key intermediate, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, from a suitable precursor.

  • Reduction: Selective reduction of the aldehyde functional group to the primary alcohol.

This guide provides detailed protocols and troubleshooting for each of these critical stages to help you maximize your yield and purity.

Overall Synthetic Workflow

The diagram below illustrates the two-stage synthesis from the pyrazole core to the final alcohol product.

G cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: Selective Reduction A 1-Methyl-3-phenyl-1H-pyrazole C 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde A->C Formylation at C4 B Vilsmeier Reagent (POCl₃/DMF) E This compound C->E Reduction of Aldehyde D Reducing Agent (e.g., NaBH₄)

Caption: High-level overview of the synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical reaction in this synthesis for determining overall yield? A1: The Vilsmeier-Haack formylation (Stage 1) is typically the most challenging and yield-determining step. The reactivity of the pyrazole ring, the quality of the Vilsmeier reagent, and the reaction conditions must be carefully controlled.[2][3]

Q2: How do I prepare the Vilsmeier reagent correctly? A2: The Vilsmeier reagent is formed from phosphoryl chloride (POCl₃) and an anhydrous substituted amide, most commonly N,N-dimethylformamide (DMF).[2] It is crucial to prepare the reagent in situ by adding POCl₃ dropwise to ice-cold, anhydrous DMF under an inert atmosphere. Using non-anhydrous DMF will prevent the formation of the desired product.[4]

Q3: Which reducing agent is best for converting the aldehyde to the alcohol? A3: Sodium borohydride (NaBH₄) is the recommended reducing agent for this transformation. It is highly selective for aldehydes and ketones, works under mild conditions (typically in alcoholic solvents like methanol or ethanol), and is safer to handle than more powerful reagents like lithium aluminum hydride (LAH).

Q4: How can I effectively monitor the progress of each reaction? A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both stages. For the formylation, you will observe the consumption of the starting pyrazole and the appearance of a new, typically more polar, spot for the aldehyde product. For the reduction, the aldehyde spot will disappear and be replaced by the alcohol product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Stage 1: Vilsmeier-Haack Formylation Issues

Problem 1: My formylation reaction shows low or no conversion of the starting material.

  • Potential Cause 1: Inactive Vilsmeier Reagent.

    • Explanation: The Vilsmeier reagent is sensitive to moisture. If you used DMF that was not anhydrous, the reagent would be hydrolyzed and inactive.[4]

    • Solution: Always use a fresh, sealed bottle of anhydrous DMF or distill DMF from a suitable drying agent before use. Prepare the reagent at 0 °C by adding POCl₃ slowly to DMF and use it immediately.

  • Potential Cause 2: Suboptimal Reaction Temperature or Time.

    • Explanation: Formylation of pyrazoles often requires heating to proceed at a reasonable rate. Insufficient temperature or reaction time will lead to incomplete conversion.[4]

    • Solution: Monitor the reaction by TLC. If the reaction is sluggish at a lower temperature, gradually increase the heat (e.g., to 70-90 °C) and extend the reaction time until the starting material is fully consumed.[5][6] Microwave-assisted synthesis has also been shown to improve yields and dramatically reduce reaction times.[7]

  • Potential Cause 3: Incorrect Stoichiometry.

    • Explanation: An insufficient amount of the Vilsmeier reagent will result in incomplete formylation. Typically, an excess of the reagent is used.

    • Solution: Use at least 3 equivalents of the Vilsmeier reagent relative to the pyrazole substrate to ensure the reaction goes to completion.[4]

Stage 2: Reduction Issues

Problem 2: The reduction of the aldehyde is incomplete, and my final product is contaminated with starting material.

  • Potential Cause 1: Degraded Reducing Agent.

    • Explanation: Sodium borohydride (NaBH₄) can slowly decompose upon exposure to atmospheric moisture over time, losing its potency.

    • Solution: Use a freshly opened container of NaBH₄ or a batch that has been stored properly in a desiccator. Using a slight excess (e.g., 1.5-2.0 equivalents) can help compensate for any minor degradation.

  • Potential Cause 2: Insufficient Reaction Time.

    • Explanation: While the reduction is often fast, it may require more time depending on the scale and temperature.

    • Solution: Allow the reaction to stir for at least 2-4 hours after the addition of NaBH₄. Monitor the disappearance of the aldehyde starting material by TLC before proceeding with the work-up.

Problem 3: I have a low isolated yield after purification.

  • Potential Cause 1: Product Loss During Work-up.

    • Explanation: The pyrazole nitrogen atoms can make the molecule basic. During the aqueous work-up, if the pH is not controlled, your product could remain in the aqueous layer as a salt.

    • Solution: After quenching the reaction, ensure the aqueous layer is neutral or slightly basic before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

  • Potential Cause 2: Inefficient Purification.

    • Explanation: The final alcohol product may have similar polarity to certain byproducts, making separation by column chromatography challenging.

    • Solution: Use a shallow solvent gradient during column chromatography to improve separation. A common eluent system is a gradient of ethyl acetate in hexanes. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be a highly effective purification method.

Troubleshooting Workflow Diagram

If you are experiencing low overall yield, use the following decision tree to diagnose the issue.

G Start Low Overall Yield of Final Alcohol Check_Aldehyde Analyze crude product from Stage 1 (Formylation). Is the aldehyde present in high yield? Start->Check_Aldehyde Troubleshoot_Formylation Focus on Stage 1: - Check DMF anhydrous? - Vilsmeier reagent stoichiometry? - Reaction temp/time sufficient? Check_Aldehyde->Troubleshoot_Formylation No Troubleshoot_Reduction Focus on Stage 2: - NaBH₄ quality/equivalents? - Incomplete reaction? - Product loss in workup? - Purification efficiency? Check_Aldehyde->Troubleshoot_Reduction Yes Success Yield Optimized Troubleshoot_Formylation->Success Troubleshoot_Reduction->Success

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Technical Support Center: Purification of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We will explore the underlying principles of common purification techniques, provide detailed, field-tested protocols, and offer robust troubleshooting advice to overcome common challenges.

Foundational Concepts: Compound Properties and Impurity Profile

Understanding the physicochemical nature of this compound is the first step toward designing a successful purification strategy. The molecule's structure incorporates a moderately basic pyrazole ring, a non-polar phenyl group, and a polar hydroxymethyl (-CH₂OH) group. This combination of functionalities dictates its solubility and chromatographic behavior.

Common Impurities to Anticipate:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include phenylhydrazine, a 1,3-dicarbonyl compound, or their precursors.

  • Regioisomers: The synthesis of substituted pyrazoles can often yield isomeric byproducts, such as (1-Methyl-5-phenyl-1H-pyrazol-4-YL)methanol, which may have very similar polarities, making separation challenging.[1]

  • Reaction Byproducts: Side-products from incomplete reactions or alternative reaction pathways.

  • Residual Solvents: Solvents used in the synthesis and initial work-up (e.g., ethanol, toluene, DMF).

Core Purification Methodologies: Detailed Protocols

The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice depends on the impurity profile and the required scale.

Protocol 1: Recrystallization

Recrystallization is ideal when the crude material is relatively pure (>85%) and a suitable solvent system can be identified. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures.[2]

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, ethyl acetate, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane).

    • A good solvent will dissolve the compound when hot but yield a large amount of crystals upon cooling.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical to maximize recovery.[2]

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This removes particulate matter that would otherwise contaminate the final product.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities on the crystal surfaces.[2]

  • Drying:

    • Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography

This technique is essential for separating complex mixtures, closely related isomers, or when recrystallization fails to achieve the desired purity.[3]

Step-by-Step Methodology:

  • TLC Analysis:

    • Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system (mobile phase). A good system will show clear separation between the desired product spot and impurity spots, with an Rf value for the product of approximately 0.25-0.35. Common mobile phases for pyrazole derivatives include mixtures of hexane and ethyl acetate.[4][5]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (standard grade, 230-400 mesh) as a slurry in the initial, least polar mobile phase.[1]

  • Sample Loading (Dry Loading Recommended):

    • Rationale: Loading the sample in a strong solvent can disrupt the separation at the top of the column. Dry loading prevents this issue and leads to sharper bands.[1]

    • Dissolve the crude mixture in a strong, volatile solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution and Fractionation:

    • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is required.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.[1]

  • Post-Processing:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying the crude product.

Purification Workflow for this compound Crude Crude Product Analysis Purity Analysis | {TLC / ¹H NMR} Crude->Analysis Recrystallization Recrystallization Protocol Analysis->Recrystallization >85% Pure & Good Crystal Formation Chromatography Column Chromatography Protocol Analysis->Chromatography <85% Pure or Complex Mixture / Isomers Recrystallization->Chromatography Fails to achieve purity PureProduct Pure Product | {Characterize & Store} Recrystallization->PureProduct Successful Chromatography->PureProduct Successful Reevaluate Re-evaluate Strategy | {Consider alternative solvent system or technique} Chromatography->Reevaluate Fails to separate

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem / ObservationProbable Cause(s)Recommended Solution & Rationale
Recrystallization: No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is highly soluble even in the cold solvent.1. Solution: Reduce the solvent volume by gentle heating or under a stream of nitrogen and allow it to cool again. Rationale: This increases the concentration of the compound to the point of supersaturation.[2] 2. Solution: Try a different solvent system, particularly a binary mixture where the compound is less soluble (e.g., add a non-solvent like water or hexane dropwise to the hot solution until turbidity appears, then re-heat to clarify before cooling).
Recrystallization: Oily product instead of crystals. 1. The compound's melting point is lower than the boiling point of the solvent. 2. Presence of impurities that depress the melting point.1. Solution: Switch to a lower-boiling point solvent. Rationale: The compound is "melting" in the hot solvent rather than dissolving. 2. Solution: Attempt to purify a small portion via column chromatography first to remove the problematic impurities, then recrystallize the partially purified material.
Column Chromatography: Product is not eluting from the column. 1. The mobile phase is not polar enough. 2. Strong, irreversible adsorption to the silica gel.1. Solution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). Rationale: A more polar eluent is required to compete with the stationary phase for binding sites and move the polar compound. 2. Solution: This is less common for this compound but can happen. Try flushing the column with a very polar solvent like methanol. For future attempts, consider using a less acidic stationary phase like neutral alumina.
Column Chromatography: Poor separation / overlapping peaks. 1. Inappropriate solvent system. 2. Column overload. 3. Peak tailing due to interaction with acidic silica.1. Solution: Re-optimize the mobile phase using TLC. A less polar solvent system will increase the separation between spots (increase ΔRf).[1] 2. Solution: Use less crude material for the given column size. Rationale: Overloading the column prevents the formation of distinct bands. 3. Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to the mobile phase. Rationale: The triethylamine will preferentially bind to the acidic silanol groups on the silica surface, preventing the basic pyrazole nitrogen from interacting, which results in sharper, more symmetrical peaks.[1][6]
Extraction: An emulsion forms during work-up. 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactant-like impurities.1. Solution: Gently invert the funnel multiple times instead of shaking vigorously. Rationale: This minimizes the mechanical energy that creates emulsions.[2][7] 2. Solution: Add a saturated solution of sodium chloride (brine). This "salting out" process increases the polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose between recrystallization and column chromatography? A1: Use recrystallization if your crude product is over 85-90% pure (as estimated by ¹H NMR or TLC) and contains impurities with different solubility profiles. Opt for column chromatography when dealing with a complex mixture of byproducts, or for separating closely related isomers that are difficult to resolve by crystallization.[1]

Q2: My pyrazole seems to be "stuck" on the silica column, leading to significant peak tailing. What is happening? A2: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction causes poor peak shape and can lead to low recovery. Deactivating the silica by adding a small amount of triethylamine or ammonia to your mobile phase can prevent this issue.[1][6]

Q3: Can I use an acid wash (e.g., with 1M HCl) during the work-up to purify my compound? A3: Yes, this can be an effective technique to remove non-basic organic impurities. The basic pyrazole will be protonated by the acid, forming a water-soluble salt that moves to the aqueous layer. After separating the layers, you can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to regenerate the neutral pyrazole, which can then be extracted back into an organic solvent. This acid-base extraction is a powerful purification step before final polishing by recrystallization or chromatography. One patent describes a similar method of forming acid addition salts for purification.[8]

Q4: How do I confirm the purity of my final product? A4: A combination of techniques is best. ¹H NMR spectroscopy is excellent for confirming the structure and identifying any remaining proton-containing impurities. Melting point analysis is a good indicator of purity; a pure compound will have a sharp melting point range (typically < 2 °C). Finally, a single spot on a TLC plate in multiple solvent systems provides strong evidence of purity.

References

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1-methyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]

  • IJRAR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • SpringerLink. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole-4-methanol. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Challenges in Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth solutions to common challenges encountered during the synthesis of pyrazole derivatives. The pyrazole core is a cornerstone in medicinal chemistry and materials science, but its formation is not always straightforward. This center consolidates field-proven insights, detailed protocols, and troubleshooting strategies to help you navigate the complexities of pyrazole ring formation with confidence.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses the most frequent obstacles observed during pyrazole synthesis. The following table provides a systematic approach to diagnosing and resolving these issues.

Observed Problem Potential Cause(s) Recommended Solutions & Rationale
Low to No Product Yield 1. Incorrect Reaction Conditions: Classical pyrazole syntheses often demand harsh conditions, including high temperatures and long reaction times, which can lead to decomposition.[1] 2. Poor Reactivity of Starting Materials: Sterically hindered 1,3-dicarbonyl compounds or electronically deactivated hydrazines may react sluggishly. 3. Catalyst Inefficiency: The chosen acid or base catalyst may not be optimal for the specific substrate combination. Some reactions do not proceed at all without a catalyst.[2]1. Employ Microwave (MW) Irradiation: MW-assisted synthesis dramatically reduces reaction times and often improves yields by providing efficient, uniform heating.[3][4][5] 2. Use a More Active Catalyst: Screen different catalysts. For instance, Sc(OTf)₃ is a highly effective Lewis acid for promoting condensation under solvent-free conditions.[6] For base-catalyzed reactions, consider stronger, non-nucleophilic bases. 3. Modify Starting Materials: If possible, use hydrazine salts (e.g., hydrochloride) which can improve stability and reactivity. Alternatively, generate highly reactive hydrazine precursors in situ.[7][8]
Formation of Regioisomer Mixtures 1. Use of Unsymmetrical 1,3-Dicarbonyls: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl can lead to two different pyrazole regioisomers, which are often difficult to separate.[9][10] 2. Lack of Kinetic or Thermodynamic Control: The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, with the product ratio depending on subtle electronic and steric factors.1. Solvent Optimization: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[9] 2. pH Control: Carefully controlling the pH can favor the attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic carbonyl. Acidic conditions can accelerate the dehydration steps and improve selectivity.[11] 3. Strategic Blocking/Directing Groups: Introduce bulky or electronically directing groups on the dicarbonyl substrate to sterically hinder one carbonyl or activate the other, guiding the hydrazine attack.
Difficult Product Purification 1. Co-elution of Regioisomers: Isomers often have very similar polarities, making chromatographic separation challenging. 2. Persistent Starting Materials or Intermediates: Incomplete reactions leave unreacted starting materials or stable intermediates in the crude product. 3. Formation of Tar/Polymeric Side Products: Harsh reaction conditions can lead to decomposition and the formation of complex, hard-to-remove impurities.1. Crystallization via Salt Formation: Convert the crude pyrazole mixture into acid addition salts (e.g., with HCl or H₂SO₄). The different isomers' salts often have distinct crystallization properties, allowing for selective precipitation and separation.[12][13] 2. Optimize Reaction Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the more volatile or easily removed reactant to drive the reaction to completion. 3. Revisit Reaction Conditions: Employ milder conditions, such as lower temperatures or the use of microwave assistance, to minimize side product formation.[1]
Reaction Stalls or is Incomplete 1. Formation of a Stable Intermediate: A hydroxyl-pyrazolidine intermediate can be stable and its dehydration to the final aromatic pyrazole may be the rate-determining step.[10] 2. Insoluble Reactants: One or more starting materials may have poor solubility in the chosen solvent, limiting reaction rates.1. Promote Dehydration: Add a stronger acid catalyst or use a solvent system that facilitates water removal (e.g., toluene with a Dean-Stark trap). Increasing the reaction temperature can also overcome the activation energy for this step. 2. Improve Solubility: Use a co-solvent or a hydrotrope like sodium p-toluenesulfonate (NaPTS) to increase the solubility of organic reactants in aqueous media.[1] Alternatively, screen a wider range of solvents.

Frequently Asked Questions (FAQs)

Q1: How can I definitively control regioselectivity when using methylhydrazine with an unsymmetrical β-diketone?

A1: This is a classic challenge in pyrazole synthesis. The outcome depends on the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two different nitrogen atoms in methylhydrazine.

  • Underlying Principle: The more substituted nitrogen of methylhydrazine is more nucleophilic due to the electron-donating effect of the methyl group, but it is also more sterically hindered. The reaction pathway is a competition between steric and electronic effects.

  • Field-Proven Strategy: A highly effective method is to control the reaction pH and solvent. A study published in The Journal of Organic Chemistry demonstrated that using fluorinated alcohols like TFE as the solvent dramatically increases regioselectivity.[9] The hydrogen-bond donating properties of these solvents are thought to differentially stabilize the transition states leading to the two isomers, favoring one pathway.

  • Practical Tip: Start by running the reaction in ethanol (a standard solvent) to establish a baseline ratio. Then, switch to TFE under the same conditions. You should observe a significant shift in the isomer ratio, often favoring the product resulting from the attack of the NH₂ group at the more sterically accessible carbonyl.

Q2: What are the main advantages of using microwave-assisted synthesis for pyrazoles?

A2: Microwave (MW) assisted synthesis has become a key tool in modern organic chemistry for several reasons:

  • Speed and Efficiency: MW heating can reduce reaction times from many hours to mere minutes.[14] This is due to rapid, direct, and uniform heating of the reaction mixture, which is not possible with conventional oil bath heating.

  • Higher Yields: By minimizing reaction time, the opportunity for side reactions and decomposition of starting materials or products is reduced, often leading to cleaner reaction profiles and higher isolated yields.[5]

  • Improved Selectivity: The rapid heating can sometimes favor the kinetically controlled product over the thermodynamic one, which can be beneficial for regioselectivity.[3]

  • Green Chemistry: MW synthesis often requires less solvent and energy compared to classical methods, aligning with the principles of green chemistry.[3]

Q3: My hydrazine starting material is unstable or difficult to handle. What are my options?

A3: The accessibility and stability of substituted hydrazines can be a significant bottleneck.[7][8] A modern and effective solution is to generate the hydrazine precursor in situ.

  • Multi-Component Reaction (MCR) Approach: One elegant strategy involves a one-pot, three-component reaction. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis. Subsequent deprotection and cyclocondensation with a 1,3-dicarbonyl compound yields the desired pyrazole without ever isolating the sensitive hydrazine intermediate.[7][8] This method is versatile and avoids the challenges of storing and handling potentially hazardous hydrazines.

Q4: How can I confirm the structure of my product and differentiate between the two possible regioisomers?

A4: Unambiguous structural characterization is critical. A combination of spectroscopic techniques is essential.

  • NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY):

    • ¹H NMR: The chemical shifts of protons on the pyrazole ring and on the substituents are highly informative.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is one of the most powerful tools. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation between the N-substituent's protons (e.g., N-CH₃) and the C3 or C5 carbons of the pyrazole ring, you can definitively assign the structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help confirm assignments based on proximity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the expected product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[15]

  • X-Ray Crystallography: If you can grow a suitable single crystal, this technique provides absolute, undeniable proof of the molecular structure.

Visualizing the Process: Reaction Mechanisms and Workflows

Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis is a fundamental method for pyrazole formation. The mechanism involves two key stages: condensation to form a hydrazone/enamine intermediate, followed by cyclization and dehydration.

Knorr_Mechanism cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclization & Aromatization A 1,3-Dicarbonyl + Hydrazine B Hydrazone/ Enamine Intermediate A->B H⁺ or OH⁻ - H₂O C Cyclized Intermediate (Hydroxyl-pyrazolidine) B->C Intramolecular Attack D Final Pyrazole Product C->D Dehydration (- H₂O)

Caption: Key stages of the acid/base-catalyzed Knorr pyrazole synthesis.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach can help identify and solve the problem efficiently.

Troubleshooting_Workflow start Low / No Yield Observed check_sm Analysis of Crude Mixture (TLC, ¹H NMR, LC-MS) start->check_sm path1 Mostly Unreacted Starting Materials check_sm->path1 path2 Complex Mixture/ Decomposition check_sm->path2 path3 Intermediate Accumulated check_sm->path3 sol1 Increase Temp. Change Catalyst Use Microwave path1->sol1 Cause: Low Reactivity sol2 Lower Temp. Shorter Time Purify Reagents path2->sol2 Cause: Harsh Conditions sol3 Add Dehydrating Agent Increase Temp. Stronger Acid Catalyst path3->sol3 Cause: Dehydration Block

Caption: A logical workflow for diagnosing and solving low-yield issues.

Detailed Experimental Protocol: Regioselective Knorr Synthesis of an N-Aryl Pyrazole

This protocol provides a robust, self-validating method for synthesizing a specific pyrazole regioisomer, incorporating best practices for yield and selectivity.

Objective: To synthesize 1-phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole, demonstrating control of regioselectivity.

Rationale: The reaction of phenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione presents a regioselectivity challenge. The trifluoromethyl group makes the adjacent carbonyl (C4) highly electrophilic, while the methyl-substituted carbonyl (C2) is less so. This protocol uses acidic conditions in an appropriate solvent to favor the attack of the more nucleophilic -NH₂ group of phenylhydrazine at the more electrophilic C4 carbonyl, followed by cyclization.

Materials:

  • Phenylhydrazine (1.0 eq)

  • 1,1,1-Trifluoro-2,4-pentanedione (1.05 eq)

  • Glacial Acetic Acid (as catalyst, ~5 mol%)

  • Ethanol (Solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard workup and purification glassware

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (40 mL).

  • Reagent Addition: Add 1,1,1-trifluoro-2,4-pentanedione (1.05 eq) to the solvent. Begin stirring. Carefully add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature. Causality Note: Adding the hydrazine slowly prevents a rapid, uncontrolled exotherm.

  • Catalyst Addition: Add glacial acetic acid (5 mol%) to the mixture. Rationale: The acid protonates the carbonyl oxygen, increasing its electrophilicity and catalyzing both the initial condensation and the final dehydration step.[16]

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Self-Validation: Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The disappearance of the limiting reactant (phenylhydrazine) indicates completion.

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Purpose: This removes the ethanol and water-soluble components like acetic acid, transferring the organic product into the ethyl acetate layer.[17]

  • Workup - Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove residual acid) and 50 mL of brine (to remove residual water).[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the major regioisomer.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. Use HMBC to confirm the regiochemistry by identifying the 3-bond correlation between the ortho-protons of the N-phenyl ring and the C5 carbon of the pyrazole ring.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Knorr pyrrole synthesis with important question from csir-net. (2018). YouTube. Retrieved January 19, 2026, from [Link]

  • Process for the purification of pyrazoles. (2009). Google Patents.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). ACS Publications. Retrieved January 19, 2026, from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of pyrazoles catalyzed by Sc(OTf)3 under solvent-free... (2005). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. Retrieved January 19, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2023). DergiPark. Retrieved January 19, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 19, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). PMC - NIH. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide researchers, scientists, and professionals in drug development with practical, in-depth solutions to common challenges encountered during the synthesis of pyrazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific experimental issues, offering not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during pyrazole synthesis, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Consistently Low Yield of the Desired Pyrazole

Low yields are a frequent frustration in pyrazole synthesis. The root cause can range from incomplete reactions to product degradation.

Q: My pyrazole synthesis is giving me a very low yield. What are the likely causes and how can I improve it?

A: Low yields can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The most straightforward reason for low yield is that the reaction has not gone to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. A common mistake is to stop the reaction prematurely.[1]

      • Increase Reaction Time and/or Temperature: Many condensation reactions, like the Knorr synthesis, require heating to proceed efficiently. Consider increasing the reaction time or refluxing the reaction mixture.[1]

      • Microwave-Assisted Synthesis: For a significant boost in reaction rate and yield, consider using microwave-assisted synthesis. This technique can reduce reaction times from hours to minutes.[2][3][4]

  • Suboptimal Catalyst Choice: The type and amount of catalyst can be critical, especially in reactions like the Knorr synthesis which often require an acid catalyst.[1][5]

    • Troubleshooting Steps:

      • Catalyst Screening: If using a standard protic acid like acetic acid yields poor results, consider screening other catalysts. Lewis acids such as lithium perchlorate or nano-ZnO have been shown to improve yields.[1][6] Silver and palladium-based catalysts have also been used effectively in specific pyrazole syntheses.[6]

      • Catalyst Loading: Ensure you are using the correct catalytic amount. Too little may not effectively catalyze the reaction, while too much can lead to side reactions.

  • Side Reactions and Byproduct Formation: The formation of unwanted side products, such as hydroxylpyrazolidine intermediates in the Knorr synthesis, can significantly reduce the yield of your desired pyrazole.[1]

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes favor the formation of side products.[1]

      • Solvent Optimization: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that minimizes side product formation.[1][7][8]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.

    • Troubleshooting Steps:

      • Milder Reaction Conditions: If you suspect product degradation, try running the reaction at a lower temperature or using a milder catalyst.[1]

      • Careful Workup: Ensure your workup procedure is not degrading the product. For instance, if your pyrazole is sensitive to strong acids, neutralize the reaction mixture carefully.[1]

  • Purification Losses: A significant portion of the product can be lost during purification steps like column chromatography or recrystallization.

    • Troubleshooting Steps:

      • Optimize Purification Protocol: Refer to the "Difficulty in Product Purification" section below for detailed strategies on minimizing losses during purification.

Below is a workflow to guide your troubleshooting process for low yields:

G start Low Yield Observed check_completion Monitor reaction by TLC/LC-MS. Is the starting material consumed? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No catalyst Is a catalyst being used? Is it optimal? check_completion->catalyst Yes increase_time_temp Increase reaction time and/or temperature. Consider microwave synthesis. incomplete_reaction->increase_time_temp suboptimal_catalyst Suboptimal Catalyst catalyst->suboptimal_catalyst No side_products Are there significant side products? catalyst->side_products Yes screen_catalysts Screen different catalysts (e.g., Lewis acids). Optimize catalyst loading. suboptimal_catalyst->screen_catalysts side_reactions Side Reactions side_products->side_reactions Yes degradation Is the product unstable? side_products->degradation No adjust_stoichiometry Adjust reactant stoichiometry. Optimize solvent. side_reactions->adjust_stoichiometry product_degradation Product Degradation degradation->product_degradation Yes purification High loss during purification? degradation->purification No milder_conditions Use milder reaction/workup conditions. product_degradation->milder_conditions purification_loss Purification Loss purification->purification_loss Yes optimize_purification Optimize chromatography/ recrystallization. purification_loss->optimize_purification G start Poor Regioselectivity (Mixture of Isomers) factors Key Controlling Factors start->factors solvent Solvent Effects factors->solvent ph Reaction pH factors->ph sterics Steric Hindrance factors->sterics electronics Electronic Effects factors->electronics solvent_sol Use Fluorinated Alcohols (TFE, HFIP) or Aprotic Dipolar Solvents (DMF, DMAc) solvent->solvent_sol ph_sol Screen pH (Acidic vs. Neutral/Basic) ph->ph_sol sterics_sol Introduce Bulky Substituents sterics->sterics_sol electronics_sol Incorporate Electron-Withdrawing Groups electronics->electronics_sol

Caption: Factors and strategies for controlling regioselectivity.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure pyrazole can be challenging.

Q: I'm struggling to purify my pyrazole product. What are the best practices?

A: Purification of pyrazoles can be complicated by the presence of regioisomers, unreacted starting materials (especially hydrazine), or the physical properties of the product itself.

  • Separating Regioisomers:

    • Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial. Sometimes, deactivating the silica gel with triethylamine can be beneficial for basic pyrazole compounds. [9][10] * Fractional Crystallization: If the regioisomers have significantly different solubilities, fractional crystallization can be an effective, scalable purification method. [9]

  • Removal of Hydrazine and its Byproducts:

    • Acid-Base Extraction: Unreacted hydrazine and its salts are basic. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate these impurities, pulling them into the aqueous phase. [9]

  • Product is an Oil or Low-Melting Solid:

    • Trituration: If the product fails to crystallize, try trituration with a non-polar solvent like hexanes to induce solidification. [9] * Recrystallization: Finding a suitable solvent system is key. Common choices for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol. [9]

  • Formation of Tars or Polymeric Material:

    • This often results from running the reaction at too high a temperature or for too long. [9]Monitor the reaction closely by TLC and stop it once the starting material is consumed. Running the reaction under an inert atmosphere can also prevent oxidative side reactions. [9]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?

A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the most classic and widely used method. [5][6][7][11][12][13][14][15][16][17]It is generally favored for its operational simplicity and the ready availability of starting materials.

Q2: Are there more environmentally friendly or "green" methods for pyrazole synthesis?

A2: Yes, several green chemistry approaches have been developed to address the environmental impact of traditional organic synthesis. These include:

  • Microwave-Assisted Synthesis: This method often leads to dramatically shorter reaction times, reduced energy consumption, and improved yields. [2][3][4][18]* Solvent-Free Reactions: Performing the reaction without a solvent, or "neat," can reduce waste and simplify workup. [18][19]* Aqueous Synthesis: Using water as a solvent is an excellent green alternative to volatile organic compounds. [20] Q3: How does the choice of catalyst affect my pyrazole synthesis?

A3: The catalyst is crucial for activating the substrates and facilitating the cyclization and dehydration steps.

  • Protic Acids (e.g., Acetic Acid): Commonly used to catalyze imine formation in the Knorr synthesis. [1][5]* Lewis Acids (e.g., LiClO₄, Nano-ZnO): Can enhance the electrophilicity of the carbonyl carbons, often leading to improved yields and milder reaction conditions. [6]* Transition Metal Catalysts (e.g., Ag, Pd): Employed in more specialized pyrazole syntheses, such as those involving trifluoromethylated precursors or ynones. [6] Q4: I am using an α,β-unsaturated ketone as a starting material and getting a pyrazoline instead of a pyrazole. How can I fix this?

A4: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically forms a pyrazoline intermediate first. [6][21]To obtain the aromatic pyrazole, this intermediate must be oxidized.

  • In-situ Oxidation: Include an oxidizing agent in the reaction mixture.

  • Substrates with a Leaving Group: Use an α,β-unsaturated ketone that has a good leaving group at the β-position. After the initial cyclization to form the pyrazoline, the leaving group can be eliminated to yield the pyrazole directly. [6]

Experimental Protocol: Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol provides a detailed, step-by-step methodology for a standard Knorr pyrazole synthesis.

Reactants:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • Addition of Reactants: To the stirred solution, add phenylhydrazine (1.0 eq) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). [17]4. Heating: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 30% ethyl acetate/70% hexanes mobile phase). [17]The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the product crystallizes upon cooling, it can be isolated by filtration.

    • If not, pour the reaction mixture into cold water to precipitate the crude product. [17]6. Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 1-phenyl-3,5-dimethylpyrazole.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the effect of varying reaction conditions on the yield of a model pyrazole synthesis, illustrating the importance of optimization.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic Acid (cat.)EthanolReflux4Good[22]
2AgOTf (1 mol%)Not SpecifiedRoom Temp1up to 99%[22]
3Nano-ZnONot SpecifiedNot SpecifiedNot SpecifiedGood[1][6]
4None (Microwave)Solvent-Free120 (420W)0.17 (10 min)71%[2][23]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules. [Link]

  • Process for the preparation of pyrazoles.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Medicinal Chemistry. [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. Academia.edu. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen. [Link]

  • Optimization of reaction conditions. [a]. ResearchGate. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2021). Molecules. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Method for purifying pyrazoles.
  • Process for the purification of pyrazoles.
  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

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Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you master the control of regioselectivity in pyrazole synthesis. Our goal is to equip you with the knowledge to not only execute protocols but to understand the underlying principles that govern the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation critical?

A1: In the context of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] The reaction can yield two or more possible products depending on which carbonyl group of the dicarbonyl compound is initially attacked by a specific nitrogen atom of the hydrazine.

Controlling the formation of a single, desired regioisomer is paramount because different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a pure, single isomer is often a regulatory and efficacy requirement.

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, a cornerstone method for pyrazole formation, is governed by a delicate interplay of several factors:[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile, thereby favoring attack at the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of the substituents on both reactants is a major determinant. Electron-withdrawing groups on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly impact regioselectivity. Under acidic conditions, the hydrazine may be protonated, which alters the nucleophilicity of its nitrogen atoms and influences the initial site of attack.[1][2]

  • Solvent Choice: The choice of solvent can have a dramatic effect on the regioisomeric ratio.[1][3][4] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in favor of a specific isomer.[3][4]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yields a mixture of regioisomers that are difficult to separate.

This is a frequent challenge when using non-symmetrical 1,3-dicarbonyls. Here’s a systematic approach to troubleshoot and optimize your reaction for higher regioselectivity.

Root Cause Analysis & Suggested Solutions:

  • Sub-optimal Solvent System: Standard solvents like ethanol can often lead to poor regioselectivity.[3][4]

    • Solution: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] These solvents can dramatically improve the regioselectivity, in some cases leading to ratios as high as 99:1.[3]

  • Unfavorable Reaction Conditions: Temperature and pH can influence the kinetic versus thermodynamic control of the reaction, affecting the product ratio.

    • Solution: Systematically screen reaction temperatures. Lowering the temperature may favor the kinetically controlled product. Also, evaluate the effect of pH. For instance, the use of arylhydrazine hydrochlorides can favor the formation of one regioisomer, while the free hydrazine may lead to the other.[5]

  • Inherent Substrate Properties: The electronic and steric properties of your specific substrates may inherently favor the formation of a mixture.

    • Solution: Consider modifying your substrates. The introduction of a bulky protecting group on one of the hydrazine nitrogens can direct the initial attack of the other nitrogen. Alternatively, employing a directing group on the dicarbonyl component can achieve similar control.

Workflow for Optimizing Regioselectivity:

G start Low Regioselectivity Observed solvent Change Solvent System (e.g., Ethanol to TFE or HFIP) start->solvent analysis Analyze Regioisomeric Ratio (NMR, HPLC, etc.) solvent->analysis conditions Optimize Reaction Conditions (Temperature, pH) conditions->analysis substrate Substrate Modification (Protecting/Directing Groups) substrate->analysis analysis->conditions Unsuccessful analysis->substrate Still Unsuccessful success Desired Regioselectivity Achieved analysis->success Successful failure Continue Optimization analysis->failure Further Optimization Needed

Caption: A systematic workflow for troubleshooting and optimizing regioselectivity in pyrazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated significantly improved regioselectivity.[3][4]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (1.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification reagents and equipment

Step-by-Step Procedure:

  • To a solution of the 1,3-dicarbonyl compound in TFE or HFIP, add the substituted hydrazine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can then be purified by flash column chromatography on silica gel to isolate the desired pyrazole regioisomer.

  • Characterize the purified product by NMR spectroscopy to confirm its structure and determine the regioisomeric ratio.

Data Presentation: Effect of Solvent on Regioselectivity

Entry1,3-Dicarbonyl Substituents (R1, R3)HydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
1Aryl, CF3MethylhydrazineEthanol~1:1.3[3]
2Aryl, CF3MethylhydrazineTFE85:15[3]
3Aryl, CF3MethylhydrazineHFIP97:3[3]
4Aryl, CF3PhenylhydrazineEthanol55:45[3]
5Aryl, CF3PhenylhydrazineHFIP99:1[3]

Table 1: Comparison of solvent effects on the regioselectivity of pyrazole synthesis. The major isomer consistently favored in fluorinated alcohols is the one with the aryl group at the 5-position and the CF3 group at the 3-position.

Mechanistic Insights

Understanding the reaction mechanism is key to predicting and controlling the outcome. The Knorr synthesis proceeds through a series of condensation and cyclization steps. The initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon is often the regioselectivity-determining step.

Simplified Mechanistic Pathway:

G cluster_0 Reaction Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate_A Initial Adduct (Path A) 1,3-Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Initial Adduct (Path B) 1,3-Dicarbonyl->Intermediate_B Attack at C3 Hydrazine Hydrazine Hydrazine->Intermediate_A Attack at C1 Hydrazine->Intermediate_B Attack at C3 Pyrazole_A Regioisomer A Intermediate_A->Pyrazole_A Cyclization & Dehydration Pyrazole_B Regioisomer B Intermediate_B->Pyrazole_B Cyclization & Dehydration

Caption: Simplified reaction pathways leading to two possible regioisomers in pyrazole synthesis.

The enhanced regioselectivity observed in fluorinated alcohols is attributed to their unique properties, including their ability to form strong hydrogen bonds and stabilize charged intermediates, thereby lowering the activation energy for one pathway over the other.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Elguero, J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Jacob, R. G., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Burgart, Y. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7249. [Link]

  • Li, Z., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(1), 177. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Gomaa, M. A.-M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7604. [Link]

  • Kumar, A., & Aggarwal, R. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Scientific Research, 4(1), 01-16.
  • Hubbard, C. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2205-2212. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157.
  • Gulevskaya, A. V., et al. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry, 77(13), 5813-5818. [Link]

  • Wan, Y., et al. (2020). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 25(19), 4569. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • da Silva, T. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17827-17837. [Link]

  • BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
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  • El-Faham, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(52), 32916-32943.
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  • Chen, J., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
  • Kumar, A., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

  • Burgart, Y. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7249. [Link]

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Technical Support Center: Reduction of Pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of pyrazole-4-carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) encountered during the chemical reduction of this important class of heterocyclic aldehydes. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring successful and reproducible outcomes.

Introduction

Pyrazole-4-carbaldehydes are pivotal intermediates in medicinal chemistry and materials science.[1][2] The reduction of the formyl group to a primary alcohol is a fundamental transformation, yielding versatile pyrazolyl-4-methanol building blocks. While seemingly straightforward, this reaction is often fraught with challenges ranging from incomplete conversion and low yields to undesired side reactions. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

FAQ 1: My reduction of pyrazole-4-carbaldehyde with Sodium Borohydride (NaBH₄) is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete reduction with sodium borohydride is a common issue and can often be attributed to several factors related to reagent activity, solvent choice, and the electronic nature of your specific pyrazole derivative.

Causality and Resolution:

  • Reagent Quality and Stoichiometry: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. It is advisable to use a freshly opened bottle or to test the activity of an older batch on a simple ketone like cyclohexanone. Additionally, while a slight excess of NaBH₄ is often sufficient, for stubborn substrates, increasing the molar equivalents (2-4 eq.) can drive the reaction to completion.

  • Solvent System: Sodium borohydride's reactivity is highly dependent on the solvent.[3][4]

    • Protic Solvents (Methanol, Ethanol): These are the most common solvents for NaBH₄ reductions and are generally effective. Methanol is often preferred due to its ability to activate the carbonyl group through hydrogen bonding. If the reaction is slow in ethanol, switching to methanol may increase the rate.

    • Aprotic Solvents (THF, Diethyl Ether): While NaBH₄ has limited solubility in these solvents, they can be used, often in combination with a protic co-solvent (e.g., THF/MeOH). Using a purely aprotic solvent may significantly slow down the reduction.

  • Substituent Effects: The electronic properties of the substituents on the pyrazole ring can influence the electrophilicity of the aldehyde carbonyl.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or halo groups generally increase the reactivity of the aldehyde, and reductions should proceed readily.

    • Electron-Donating Groups (EDGs): Alkyl or alkoxy groups can decrease the electrophilicity of the carbonyl carbon, making the reduction more challenging. In such cases, longer reaction times, a slight increase in temperature (e.g., from 0 °C to room temperature), or a switch to a more reactive hydride source might be necessary.

Troubleshooting Workflow:

start Incomplete Reduction with NaBH₄ check_reagent Verify NaBH₄ quality and stoichiometry start->check_reagent optimize_solvent Optimize Solvent System check_reagent->optimize_solvent Reagent OK increase_equivalents Increase NaBH₄ (2-4 eq.) check_reagent->increase_equivalents Reagent Suspect consider_substituents Assess Substituent Effects optimize_solvent->consider_substituents Solvent OK switch_solvent Switch to Methanol optimize_solvent->switch_solvent Slow in Ethanol increase_temp Increase Temperature (0°C to RT) consider_substituents->increase_temp EDGs Present monitor_tlc Monitor by TLC increase_equivalents->monitor_tlc switch_solvent->monitor_tlc increase_temp->monitor_tlc success Successful Reduction monitor_tlc->success

Caption: Troubleshooting workflow for incomplete NaBH₄ reductions.

Experimental Protocol: Optimized NaBH₄ Reduction

  • Dissolve the pyrazole-4-carbaldehyde derivative (1.0 eq.) in methanol (MeOH) at 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish after 1 hour, allow the mixture to warm to room temperature and continue stirring.

  • Upon completion, carefully quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude pyrazolyl-4-methanol.

FAQ 2: I am observing over-reduction of my pyrazole-4-carbaldehyde to the corresponding 4-methyl-pyrazole when using Lithium Aluminum Hydride (LiAlH₄). How can I prevent this side reaction?

Answer:

Over-reduction to the methyl group is a known issue with powerful reducing agents like LiAlH₄, especially with substrates that possess certain structural features.[5] Controlling the reaction conditions is paramount to achieving the desired primary alcohol.

Causality and Resolution:

  • Reactivity of LiAlH₄: Lithium aluminum hydride is a significantly stronger reducing agent than sodium borohydride.[6] It can reduce aldehydes and ketones, as well as esters, carboxylic acids, and amides.[7] The high reactivity can lead to the further reduction of the initially formed alcohol.

  • Reaction Temperature: The rate of over-reduction is highly temperature-dependent. Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial to minimize this side reaction.

  • Inverse Addition: The standard procedure involves adding the substrate to a solution of LiAlH₄. In "inverse addition," a solution of LiAlH₄ is added slowly to the substrate solution. This ensures that the hydride is never in large excess, which can significantly reduce over-reduction.[5]

  • Work-up Procedure: The work-up of LiAlH₄ reactions must be performed carefully at low temperatures to quench the excess hydride without causing side reactions. The Fieser work-up is a widely accepted and reliable method.[7]

Comparative Table of Reducing Agents:

Reducing AgentReactivityFunctional Groups ReducedCommon Solvents
Sodium Borohydride (NaBH₄) MildAldehydes, KetonesMeOH, EtOH, H₂O
Lithium Aluminum Hydride (LiAlH₄) StrongAldehydes, Ketones, Esters, Carboxylic Acids, AmidesTHF, Diethyl Ether
Diisobutylaluminum Hydride (DIBAL-H) ModerateAldehydes, Ketones, Esters (to aldehydes at low temp)Toluene, Hexane

Experimental Protocol: Controlled LiAlH₄ Reduction (Inverse Addition)

  • Dissolve the pyrazole-4-carbaldehyde derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • In a separate flask, prepare a standardized solution of LiAlH₄ in THF.

  • Slowly add the LiAlH₄ solution (1.0-1.2 eq.) dropwise to the stirred solution of the aldehyde, maintaining the internal temperature below -70 °C.

  • Monitor the reaction closely by TLC. The reaction is often complete within 30-60 minutes.

  • Upon completion, quench the reaction at -78 °C by the sequential and dropwise addition of:

    • Water (X mL per X g of LiAlH₄ used)

    • 15% aqueous NaOH (X mL per X g of LiAlH₄)

    • Water (3X mL per X g of LiAlH₄)

  • Allow the mixture to warm to room temperature and stir for 1 hour to precipitate the aluminum salts.

  • Filter the resulting white solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

FAQ 3: My pyrazole derivative contains an ester group in addition to the aldehyde. How can I selectively reduce the aldehyde without affecting the ester?

Answer:

Chemoselective reduction in the presence of multiple reducible functional groups is a common synthetic challenge. The key is to choose a reducing agent with the appropriate reactivity profile.

Causality and Resolution:

  • Differential Reactivity: Aldehydes are generally more electrophilic and thus more reactive towards nucleophilic reducing agents than esters. Sodium borohydride is the reagent of choice for this transformation as it readily reduces aldehydes and ketones but is typically unreactive towards esters under standard conditions.[8]

  • Reaction Conditions: To ensure high selectivity, it is important to use mild reaction conditions. This includes using a minimal excess of NaBH₄ (1.0-1.2 eq.) and maintaining a low temperature (0 °C).

Reaction Pathway Diagram:

start Pyrazole with Aldehyde & Ester nabh4 NaBH₄ (1.1 eq.) MeOH, 0°C start->nabh4 Selective Reduction lialh4 LiAlH₄ THF start->lialh4 Non-selective Reduction product_alcohol Desired Product: Pyrazole with Alcohol & Ester nabh4->product_alcohol product_diol Side Product: Pyrazole Diol lialh4->product_diol

Caption: Selective vs. non-selective reduction pathways.

Experimental Protocol: Chemoselective Aldehyde Reduction

  • Dissolve the pyrazole derivative containing both aldehyde and ester functionalities (1.0 eq.) in methanol (MeOH) and cool to 0 °C.

  • Add sodium borohydride (1.1 eq.) in small portions.

  • Stir the reaction at 0 °C and monitor the disappearance of the starting aldehyde by TLC, ensuring the ester spot remains unchanged.

  • Once the aldehyde is consumed (typically 30-60 minutes), quench the reaction with a few drops of acetone.

  • Add water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the desired pyrazolyl-4-methanol with the ester group intact.

Purification and Characterization

Purification:

The primary method for purifying pyrazolyl-4-methanols is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is effective in separating the desired alcohol from non-polar impurities and any unreacted starting material.

Characterization:

  • ¹H NMR: The successful reduction is confirmed by the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new signal for the methylene protons of the alcohol (CH₂OH), which usually appears as a singlet or a doublet (if coupled to a nearby proton) around δ 4.5-5.0 ppm. A broad singlet corresponding to the hydroxyl proton (OH) will also be present.

  • IR Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch of the aldehyde (around 1670-1700 cm⁻¹) and the appearance of a broad O-H stretch in the region of 3200-3600 cm⁻¹.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • University of Glasgow. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. School of Chemistry. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • RSC Publishing. (2023). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • NIH. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • ResearchGate. (2015). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ResearchGate. (2016). Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • ACS Publications. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [CpIr(2,2′-bpyO)(H2O)]*. [Link]

  • ResearchSpace@UKZN. (n.d.). Transfer Hydrogenation of Ketones Mediated By (Pyrazolylmethyl)pyridine Nickel((II) & Iron(II) Complexes. [Link]

  • ACS Publications. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. [Link]

  • NIH. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. [Link]

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Technical Support Center: Navigating Pyrazole Synthesis Challenges

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the common hurdles in pyrazole synthesis. This guide is designed to provide you, our fellow researchers and developers, with practical, experience-driven insights to troubleshoot and prevent the formation of unwanted side products in your pyrazole reactions. We understand that in the quest for novel therapeutics and functional materials, synthetic efficiency is paramount. This resource moves beyond standard protocols to explain the "why" behind the "how," empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs): The First Line of Defense

Here, we address the most common initial queries regarding side product formation in pyrazole synthesis.

Q1: I'm running a Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and I'm getting a mixture of regioisomers. What's happening and how do I fix it?

A1: This is the most common challenge in the Knorr pyrazole synthesis. The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1] The outcome is a delicate balance of electronic and steric factors.

  • The "Why": The initial nucleophilic attack of the hydrazine on a carbonyl group is often the selectivity-determining step. Electron-withdrawing groups on the dicarbonyl can activate a nearby carbonyl, making it more electrophilic, while bulky substituents can hinder the approach of the hydrazine, directing it to the less sterically crowded carbonyl.[1]

  • The "How-To": Please refer to our detailed Troubleshooting Guide for Regioselectivity in Knorr Pyrazole Synthesis below for a step-by-step approach to resolving this issue.

Q2: My N-alkylation of an unsymmetrical pyrazole is giving me a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?

A2: Similar to the Knorr synthesis, N-alkylation regioselectivity is governed by a combination of steric and electronic effects, with solvent and base choice playing a pivotal role. Alkylation generally favors the less sterically hindered nitrogen atom.[2]

  • The "Why": The pyrazole anion, formed upon deprotonation by a base, presents two nucleophilic nitrogen atoms. The distribution of the negative charge and the accessibility of each nitrogen to the alkylating agent determine the product ratio.

  • The "How-To": Our Troubleshooting Guide for Regioselective N-Alkylation of Pyrazoles provides specific protocols and conditions to favor the desired isomer.

Q3: I'm observing a significant amount of a pyrazoline byproduct in my reaction. How do I promote aromatization to the desired pyrazole?

A3: The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines proceeds through a pyrazoline intermediate.[3] Incomplete oxidation or aromatization of this intermediate leads to the pyrazoline byproduct.

  • The "Why": The final step of this synthesis is the elimination of a molecule (often water or another small molecule) to form the aromatic pyrazole ring. If the reaction conditions are not sufficiently forcing, or if a suitable oxidizing agent is absent, the pyrazoline may be isolated as the major product.

  • The "How-To": This can often be addressed by modifying the reaction conditions. Increasing the reaction temperature or time can promote the elimination step. In cases where an oxidation is required, the addition of a mild oxidant can drive the reaction to completion. For specific strategies, see the Troubleshooting Guide for Common Byproducts and Impurities .

Troubleshooting Guides: A Deeper Dive into Problem-Solving

Guide 1: Controlling Regioselectivity in Knorr Pyrazole Synthesis

Formation of regioisomeric mixtures is a primary obstacle in the Knorr synthesis. Below is a systematic approach to favor the formation of a single isomer.

start Mixture of Regioisomers Observed solvent Step 1: Solvent Optimization start->solvent conditions Step 2: Reaction Condition Tuning (pH) solvent->conditions If still a mixture success Desired Regioisomer is Major Product solvent->success Improved selectivity starting_materials Step 3: Starting Material Modification conditions->starting_materials If still a mixture conditions->success Improved selectivity surrogates Step 4: Consider 1,3-Dicarbonyl Surrogates starting_materials->surrogates For challenging substrates starting_materials->success Improved selectivity surrogates->success Improved selectivity

Caption: Troubleshooting workflow for Knorr synthesis regioselectivity.

Step 1: Solvent Optimization - The First and Often Most Effective Tool

The choice of solvent can have a dramatic impact on regioselectivity.

Solvent SystemExpected Outcome & Rationale
Fluorinated Alcohols (TFE, HFIP) Highly Recommended. These solvents have been shown to dramatically increase regioselectivity, often favoring a single isomer.[4][5][6][7] The proposed mechanism involves preferential solvation of one of the transition states leading to the different regioisomers.
Polar Protic Solvents (e.g., Ethanol) Often the default solvent, but typically leads to poor regioselectivity with unsymmetrical substrates.[4][5][6][7]
Aprotic Dipolar Solvents (e.g., DMF, NMP) Can sometimes improve regioselectivity compared to alcohols, especially when using aryl hydrazine hydrochlorides.[8]

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5-10 mL per mmol of dicarbonyl).

  • Slowly add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to isolate the desired pyrazole.

Step 2: Reaction Condition Tuning - The Role of pH

The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.

  • Acidic Conditions: Often favor protonation of the more basic nitrogen, potentially altering the nucleophilicity and directing the reaction towards a specific regioisomer. A catalytic amount of acetic acid is commonly used.[9]

  • Neutral or Basic Conditions: May favor the alternative regioisomer compared to acidic conditions.

Step 3: Starting Material Modification - A Strategic Approach

If solvent and pH adjustments are insufficient, consider modifying the starting materials.

  • Introduce Steric Bulk: Placing a bulky substituent on one side of the 1,3-dicarbonyl or on the hydrazine can sterically hinder the attack at the more crowded carbonyl, favoring the formation of a single regioisomer.

  • Utilize Strong Electronic Effects: A potent electron-withdrawing group on the 1,3-dicarbonyl can significantly increase the electrophilicity of the adjacent carbonyl, making it the preferred site of attack.

Step 4: Consider 1,3-Dicarbonyl Surrogates - For Enhanced Control

For particularly challenging substrates, using surrogates for the 1,3-dicarbonyl can provide greater control over the reaction.

  • β-Enaminones: These compounds can be synthesized with a high degree of control and often react with hydrazines to give a single regioisomer of the pyrazole.[10][11]

Guide 2: Achieving Regioselective N-Alkylation of Pyrazoles

The formation of N1 and N2 alkylated isomers is a common hurdle. The following strategies can be employed to direct the alkylation to the desired nitrogen.

start Mixture of N1/N2 Alkylated Isomers sterics Is one nitrogen significantly less sterically hindered? start->sterics solvent_base Optimize Solvent and Base sterics->solvent_base No sterics->solvent_base Yes (alkylation will likely favor this position) protecting_group Consider a Protecting Group Strategy solvent_base->protecting_group If still a mixture success Desired N-Alkylated Isomer is Major Product solvent_base->success Improved selectivity protecting_group->success Improved selectivity

Caption: Decision workflow for regioselective N-alkylation.

Key Factors Influencing N-Alkylation Regioselectivity

FactorInfluence on Regioselectivity & Rationale
Steric Hindrance Alkylation generally occurs at the less sterically hindered nitrogen. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[2]
Solvent Choice Polar aprotic solvents like DMF, DMSO, and DMAc often favor the formation of a single regioisomer.[2] Fluorinated alcohols (TFE, HFIP) can also significantly improve regioselectivity.[2]
Base/Catalyst System The choice of base is critical. For example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2] The use of sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[2] In some cases, a change in base can even reverse the regioselectivity.[12]
Protecting Groups For complete control, a protecting group strategy can be employed. The pyrazole is protected at one nitrogen, the other nitrogen is alkylated, and then the protecting group is removed.[13]

Experimental Protocol: General Procedure for Regioselective N-Alkylation

  • Dissolve the pyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) (5-10 mL per mmol of pyrazole).

  • Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the mixture.

  • Heat the reaction as necessary (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Guide 3: Troubleshooting Common Byproducts, Degradation, and Purification

Issue: Dimer Formation

  • Symptom: Observation of a product with approximately double the mass of the expected product by MS.

  • Common Cause: Dimerization can occur with certain substituted pyrazoles, such as aminopyrazoles, under oxidative conditions.

  • Prevention Strategies:

    • Run the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.

    • Avoid the use of strong oxidizing agents unless required by the reaction mechanism.

    • If possible, protect reactive functional groups (e.g., amines) on the pyrazole ring.

Issue: Product Degradation During Reaction or Workup

  • Symptom: Low yield, formation of multiple unidentifiable baseline spots on TLC, or darkening of the reaction mixture.

  • Common Causes:

    • Strong Base: Pyrazoles can undergo ring-opening via deprotonation at the C3 position in the presence of a strong base.[6]

    • Strong Acid: While generally stable, some substituted pyrazoles can be sensitive to strong acidic conditions, leading to decomposition.

    • High Temperatures: Prolonged heating at high temperatures can lead to thermal decomposition.

  • Prevention and Troubleshooting:

    • Use Milder Conditions: If degradation is suspected, try running the reaction at a lower temperature or using a milder base or acid.

    • Careful Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction. Use of a buffered aqueous solution for workup can be beneficial.

    • Inert Atmosphere: For sensitive substrates, performing the reaction and workup under an inert atmosphere can prevent oxidative degradation.

Issue: Purification Challenges

  • Symptom: Difficulty separating the desired product from byproducts or starting materials by chromatography or recrystallization.

  • Troubleshooting Purification:

    • "Oiling Out" during Recrystallization: This occurs when the compound separates from the solvent as an oil instead of crystals. This can be caused by too rapid cooling or an inappropriate solvent system. Allow the solution to cool more slowly or try a different solvent or solvent mixture.[2]

    • Streaking on Silica Gel Column: Some pyrazoles, particularly those with basic nitrogen atoms, can interact strongly with the acidic silica gel, leading to poor separation and low recovery. Deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) can mitigate this issue.[12][14]

    • Separating Regioisomers: This can be very challenging. High-performance liquid chromatography (HPLC) may be required. Alternatively, it is often more efficient to revisit the reaction conditions to improve the regioselectivity rather than attempting a difficult separation.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). A One-Pot, Three-Component Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • Shaw, S. J., et al. (2010). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 15(5), 3354-3368. [Link]

  • Ivanova, A. E., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7264. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Belkacem, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Maiuolo, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1431. [Link]

  • ResearchGate. (2014). Mechanism for the formation of pyrazole. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Al-Amiery, A. A., et al. (2022). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. Molecules, 27(19), 6245. [Link]

  • ResearchGate. (2017). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]

  • ResearchGate. (2022). Insights of newly synthesized novel pyrazole compounds for mild steel corrosion inhibition in an acidic environment by experimental and computational calculations. [Link]

  • Gande, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 133-147. [Link]

Sources

Technical Support Center: Synthesis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol. We will explore the critical influence of solvent selection on the two primary synthetic steps: the Vilsmeier-Haack formylation and the subsequent reduction of the intermediate aldehyde. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate experimental challenges and optimize your reaction outcomes.

Part 1: Vilsmeier-Haack Formylation of 1-Methyl-3-phenyl-1H-pyrazole

The initial step involves the formylation of the electron-rich pyrazole ring to produce 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is the method of choice for this transformation, where the solvent plays a dual role as both a medium and a reagent.

Troubleshooting Guide & FAQs: Formylation Step

Q1: What is the primary role of the solvent in the Vilsmeier-Haack reaction?

A1: In this specific reaction, N,N-dimethylformamide (DMF) is not merely a solvent; it is a key reagent.[1][2] It reacts with phosphorus oxychloride (POCl₃) to form a substituted chloroiminium ion, commonly known as the "Vilsmeier reagent".[3][4] This iminium salt is the electrophile that attacks the electron-rich C4 position of the pyrazole ring.[5] Therefore, DMF is essential for the reaction to proceed. While other solvents like dichloromethane (DCM) can be used as a co-solvent, an excess of DMF often serves as the reaction medium itself.[2][6]

Q2: My formylation reaction is sluggish, resulting in low yields. How can I address this with solvent and reaction conditions?

A2: Low reactivity can be a significant hurdle. The Vilsmeier reagent is a relatively weak electrophile, so it requires an electron-rich aromatic substrate to be effective.[2][4] If your reaction is incomplete, consider the following:

  • Temperature: The reaction temperature is highly dependent on the substrate's reactivity and can range from 0°C to 120°C.[3][7] For less reactive pyrazoles, increasing the temperature is often necessary. One study on a substituted 5-chloro-1H-pyrazole found that the best results were obtained at 120°C.[7]

  • Reagent Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent is present. A study demonstrated a significant yield increase (from 32% to 55%) by increasing the excess of both DMF and POCl₃.[7]

  • Solvent Choice: While DMF is necessary, the reaction can be performed in an excess of POCl₃ or another inert solvent like DCM.[2] However, for many substrates, using an excess of DMF as the solvent is the most straightforward approach.[6]

Q3: I am observing significant byproduct formation. Could the solvent or reaction conditions be the cause?

A3: Yes, improper conditions can lead to side reactions. For instance, highly reactive substrates might undergo multiple formylations if the stoichiometry and temperature are not carefully controlled. Furthermore, subsequent reactions can occur if other reactive functional groups are present on the pyrazole ring.[7] Careful monitoring by Thin Layer Chromatography (TLC) is crucial. Ensure a clean, dry reaction setup, as the Vilsmeier reagent is sensitive to water. The aqueous workup must be performed carefully, often at low temperatures, to hydrolyze the iminium intermediate to the final aldehyde without degradation.[2]

Data Summary: Solvent & Condition Effects on Vilsmeier-Haack Formylation
Solvent/Condition ParameterTypical Range/ValueImpact on ReactionRationale & Causality
Primary Reagent/Solvent N,N-Dimethylformamide (DMF)Essential . Forms the Vilsmeier reagent.[3]The nitrogen lone pair in DMF attacks POCl₃, initiating the formation of the electrophilic iminium salt required for formylation.[4]
Co-Solvent Dichloromethane (DCM)Optional . Can be used to dilute the reaction mixture.[2]Provides a non-reactive medium, which can be useful for controlling concentration and temperature, especially during large-scale reactions.
Temperature 0°C to 120°CCritical . Higher temperatures increase the rate for less reactive substrates.[7]Provides the necessary activation energy to overcome the barrier for electrophilic aromatic substitution with the weak Vilsmeier electrophile.
Reagent Molar Ratio 1.5 - 5 fold excess of DMF/POCl₃Important for Yield . Higher excess can drive the reaction to completion.[7]Le Châtelier's principle; a higher concentration of the Vilsmeier reagent increases the probability of a successful reaction with the pyrazole substrate.
Visualization: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow reagent reagent intermediate intermediate substrate substrate product product DMF DMF (Solvent/Reagent) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Aryl Iminium Intermediate Pyrazole 1-Methyl-3-phenyl- 1H-pyrazole Pyrazole->Iminium_Intermediate Electrophilic Attack Aldehyde 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Iminium_Intermediate->Aldehyde + H₂O (Hydrolysis) Workup Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack formylation workflow.

Protocol 1: Vilsmeier-Haack Formylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5-10 equivalents).

  • Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 10°C. Stir for an additional 20 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture at 0°C.

  • Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to 70-90°C. Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.[8]

  • Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

  • Extraction: Stir the resulting mixture for 30 minutes, then extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography or recrystallization.

Part 2: Reduction of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The second step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[9] Solvent choice here is critical for modulating reactivity and ensuring a clean conversion.

Troubleshooting Guide & FAQs: Reduction Step

Q1: Why is solvent selection so important for NaBH₄ reductions?

A1: Solvent choice directly impacts the reactivity of NaBH₄ and the substrate. Protic solvents, such as methanol (MeOH) and ethanol (EtOH), are most commonly used.[9] They serve two main functions: they readily dissolve NaBH₄, and they can activate the carbonyl group of the aldehyde by hydrogen bonding, making the carbonyl carbon more electrophilic and susceptible to hydride attack.[10] However, these solvents also slowly react with NaBH₄, leading to its decomposition over time.[9] An excess of NaBH₄ is often used to compensate for this.[9]

Q2: My reduction is incomplete or very slow. What solvent adjustments can I make?

A2: If the reduction is sluggish, the issue may lie with solvent-reagent compatibility or activation.

  • Switch to Methanol: Methanol is often the solvent of choice as it provides a good balance of reagent solubility and carbonyl activation.[11] The reaction is often faster in MeOH compared to EtOH or isopropanol.[12]

  • Use a Mixed Solvent System: A mixture of THF and MeOH or THF and water can be highly effective.[9][13] THF helps to solubilize the organic substrate, while the protic co-solvent (MeOH or H₂O) activates both the carbonyl and the borohydride reagent.

  • Temperature: Most NaBH₄ reductions are performed at room temperature or 0°C.[11] If the reaction is slow, allowing it to stir at room temperature for a longer period is a viable first step before resorting to heating, which can sometimes lead to side reactions.

Q3: I am worried about the stability of NaBH₄ in protic solvents. Can I use an aprotic solvent like THF alone?

A3: Yes, you can use aprotic solvents like Tetrahydrofuran (THF). However, the reaction is often significantly slower in a purely aprotic medium because there is no protic source to activate the carbonyl group.[13] In some cases, reductions that are fast in methanol can take many hours or require refluxing in dry THF.[13] Using "wet" THF (containing a small amount of water) can dramatically accelerate the reaction, providing a good compromise.[13]

Q4: How does the solvent affect chemoselectivity? My starting material has other functional groups.

A4: NaBH₄ is valued for its chemoselectivity. It readily reduces aldehydes and ketones but does not typically reduce esters, amides, or carboxylic acids under standard conditions (room temperature, protic solvent).[9][11] This selectivity is generally maintained across common protic solvents like MeOH and EtOH. Using more forcing conditions (e.g., higher temperatures, mixed solvents with Lewis acids) can sometimes lead to the reduction of less reactive groups, so conditions should be kept mild if selectivity is a concern.

Data Summary: Solvent Effects on NaBH₄ Reduction of Aldehydes
Solvent SystemTypical TemperatureRelative RateKey Advantages & Considerations
Methanol (MeOH) 0°C to RTFastExcellent solvent for NaBH₄; activates carbonyl. Reagent decomposes slowly.[9][11]
Ethanol (EtOH) 0°C to RTModerateGood alternative to MeOH; slightly slower reaction and reagent decomposition.[12]
Tetrahydrofuran (THF) RT to RefluxVery SlowUsed when substrate is insoluble in alcohols. Reaction is sluggish without a protic co-solvent.[13]
THF / Methanol 0°C to RTFastExcellent balance of substrate solubility (THF) and reagent activation (MeOH).[9]
THF / Water RTFastWater acts as an effective protic source to accelerate the reaction.[13] Good for substrates with sufficient aqueous solubility.
Visualization: NaBH₄ Reduction Workflow

NaBH4_Reduction_Workflow reagent reagent intermediate intermediate substrate substrate product product Aldehyde Pyrazole-4-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Hydride Attack NaBH4 NaBH₄ Solvent Protic Solvent (e.g., MeOH) Solvent->Aldehyde Carbonyl Activation (H-Bonding) Solvent->Alkoxide Protonation Alcohol (1-Methyl-3-phenyl-1H-pyrazol -4-YL)methanol

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of molecular design. Its inherent biological activities and versatile chemical handle make it a privileged structure in the development of novel therapeutics and functional materials. The precise characterization of substituted pyrazoles is paramount to understanding their structure-activity relationships and ensuring their purity and stability. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution insight into the molecular architecture of these compounds.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic features of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol. While specific, publicly available experimental spectra for this exact molecule are not readily found, this guide synthesizes data from closely related analogues and established NMR principles to present a detailed predicted spectral analysis. This comparative approach serves as a robust reference for researchers engaged in the synthesis and characterization of similar pyrazole derivatives.

The Significance of NMR in Pyrazole Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted pyrazoles like this compound, ¹H and ¹³C NMR provide critical information:

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information on the carbon framework of the molecule, including the number of non-equivalent carbons and their hybridization state.

The chemical shifts (δ) in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, which is influenced by the substituents on the pyrazole ring.

Predicted NMR Spectral Data for this compound

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds. The predictions are made for a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Notes
OH~2.0 - 4.0Broad Singlet-Chemical shift is concentration and solvent dependent; exchanges with D₂O.
CH₂~4.6Singlet-The methylene protons are expected to be a singlet due to the absence of adjacent protons.
CH₃~3.8Singlet-The N-methyl protons will appear as a sharp singlet.
Pyrazole-H5~7.8Singlet-The proton at the 5-position of the pyrazole ring.
Phenyl-H (ortho)~7.6 - 7.7Multiplet
Phenyl-H (meta, para)~7.3 - 7.5Multiplet
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O-Not applicable
C (ipso-phenyl)~133
C (ortho-phenyl)~128
C (meta-phenyl)~129
C (para-phenyl)~127
C3 (pyrazole)~150
C4 (pyrazole)~115
C5 (pyrazole)~138
CH₂~56
CH₃~37

Comparative Analysis with Related Pyrazole Derivatives

The predicted chemical shifts for this compound are informed by the experimental data of analogous structures. For instance, in related 3-methyl-1-phenyl-pyrazole systems, the methyl protons typically appear around 2.3-2.5 ppm. The introduction of the electron-donating hydroxymethyl group at the 4-position is expected to slightly shield the pyrazole ring protons and carbons.

Comparison with compounds such as 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) reveals similar chemical shift ranges for the phenyl and methyl protons. The chemical shift of the pyrazole C5-H is a key diagnostic signal.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for pyrazole derivatives, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

    • Ensure the solvent is free from water and other impurities that could interfere with the spectrum.

    • Filter the solution into a clean 5 mm NMR tube.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizing the Molecular Structure and Analytical Workflow

Figure 1: Molecular Structure of this compound

Caption: Molecular structure of the title compound.

Figure 2: Workflow for NMR-based Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Purification->Sample_Prep Data_Acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Correlations) Data_Processing->Spectral_Interpretation Structure_Confirmation Structure Confirmation & Purity Assessment Spectral_Interpretation->Structure_Confirmation

Caption: A typical workflow for the synthesis and NMR characterization of a novel compound.

Conclusion

This guide provides a detailed, albeit predictive, ¹H and ¹³C NMR characterization of this compound. By leveraging a comparative analysis of structurally related compounds, we have established a reliable set of expected spectral data that can guide researchers in their synthetic and analytical endeavors. The provided experimental protocol and workflow diagrams offer a practical framework for the successful characterization of this and other novel pyrazole derivatives. As new experimental data becomes available, this guide can be further refined to enhance its accuracy and utility for the scientific community.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

A Comparative Guide to the Mass Spectrometry Analysis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, a heterocyclic compound of interest in pharmaceutical and chemical research. We will explore the nuanced fragmentation patterns elicited by different ionization methods and compare the analytical strengths of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this and similar molecules.

Introduction

This compound (C₁₁H₁₂N₂O, Molar Mass: 188.23 g/mol ) belongs to the pyrazole class of heterocyclic compounds, which are significant scaffolds in drug discovery and development[1]. Accurate structural elucidation and sensitive detection are paramount for quality control, metabolite identification, and pharmacokinetic studies. Mass spectrometry, coupled with chromatographic separation, offers unparalleled specificity and sensitivity for these applications. This guide will delve into the expected mass spectral behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with a predictive framework for their analytical workflows.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis provides detailed structural information through predictable fragmentation patterns upon electron ionization.

Experimental Protocol: GC-MS

A robust GC-MS method for the analysis of pyrazole derivatives can be established as follows[2][3]:

Parameter Condition Rationale
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA 5% phenyl-methylpolysiloxane stationary phase offers good selectivity for aromatic compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas Helium at 1.2 mL/minProvides good chromatographic efficiency.
Oven Temperature Program Initial 80°C (hold 2 min), ramp to 150°C at 5°C/min, then to 250°C at 20°C/min (hold 5 min)A programmed temperature gradient allows for the effective separation of the analyte from any impurities with different boiling points.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
MS Scan Mode Full Scan (m/z 50-300)Allows for the collection of complete mass spectra for identification.
Predicted EI Fragmentation of this compound

Under electron ionization, the molecular ion (M⁺˙) of this compound is expected at m/z 188. The fragmentation will likely proceed through several key pathways, driven by the stability of the pyrazole ring and the lability of the hydroxymethyl group.

The primary fragmentation events anticipated for aromatic alcohols are alpha-cleavage and dehydration (loss of water)[4][5]. For pyrazole rings, characteristic losses of HCN and N₂ are common[6][7].

Key Predicted Fragments:

  • [M-H]⁺ (m/z 187): Loss of a hydrogen atom, likely from the methanol moiety.

  • [M-OH]⁺ (m/z 171): Loss of the hydroxyl radical.

  • [M-H₂O]⁺˙ (m/z 170): Dehydration, a common fragmentation for alcohols[8].

  • [M-CH₂OH]⁺ (m/z 157): Alpha-cleavage with loss of the hydroxymethyl radical, leading to a stable pyrazole cation.

  • Tropylium Ion (m/z 91): A common fragment for alkyl-substituted benzene rings, formed via rearrangement[4].

  • Phenyl Cation (m/z 77): Indicative of the phenyl substituent.

The following diagram illustrates the predicted major fragmentation pathways under EI.

G M C₁₁H₁₂N₂O⁺˙ (m/z 188) Molecular Ion frag1 [M-H]⁺ (m/z 187) M->frag1 -H• frag2 [M-H₂O]⁺˙ (m/z 170) M->frag2 -H₂O frag3 [M-CH₂OH]⁺ (m/z 157) M->frag3 -•CH₂OH frag5 Tropylium Ion (m/z 91) M->frag5 rearrangement frag4 Phenyl Cation (m/z 77) frag3->frag4 -C₂H₂N₂ G MH [M+H]⁺ (m/z 189) Protonated Molecule frag1 [M+H-H₂O]⁺ (m/z 171) MH->frag1 -H₂O frag2 [M+H-CH₂O]⁺ (m/z 159) MH->frag2 -CH₂O

Sources

A Researcher's Guide to FTIR Spectral Analysis of Substituted Pyrazoles: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyrazoles represent a critical class of molecules, forming the backbone of numerous pharmaceuticals and agrochemicals.[1] Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and rapid method for probing the molecular structure of these compounds. This guide provides an in-depth comparison of the FTIR spectral features of substituted pyrazoles, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The Significance of Vibrational Frequencies in Pyrazole Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic and vibrational signature.[2] The positions and intensities of absorption bands in an FTIR spectrum are directly correlated to the vibrational modes of the chemical bonds within the molecule. For substituted pyrazoles, the characteristic vibrations of the pyrazole core, as well as the functional groups appended to it, provide a rich tapestry of structural information. Understanding these correlations is paramount for confirming molecular identity, assessing purity, and studying intermolecular interactions.

Core Vibrational Modes of the Pyrazole Ring

The FTIR spectrum of a substituted pyrazole can be broadly divided into several key regions, each housing the characteristic vibrations of specific bonds. A comprehensive understanding of these regions is the first step in accurate spectral interpretation.

Table 1: Characteristic FTIR Absorption Frequencies for the Pyrazole Core

Vibrational ModeFrequency Range (cm⁻¹)Intensity / ShapeNotesReference(s)
N-H Stretch (Hydrogen-Bonded)3200 - 2600Strong, Very BroadThis is a hallmark feature of N-unsubstituted pyrazoles in the solid state, indicative of strong intermolecular N-H···N hydrogen bonding.[3][3]
C-H Stretch (Aromatic)3180 - 3100Medium to WeakAssociated with the C-H bonds on the pyrazole ring.[3][3]
C=N Stretch1687 - 1483Medium to StrongPart of the pyrazole ring system's vibrations; can be coupled with C=C stretching.[4][4][5]
C=C Stretch1550 - 1400Medium to StrongArises from the stretching of carbon-carbon double bonds within the aromatic ring.[3][6][3][6]
Ring Bending/Stretching1200 - 1000MediumComplex vibrations involving the entire pyrazole ring structure.[5]
C-N Stretch1218MediumAssociated with the stretching of the carbon-nitrogen single bond in the ring.[6][6]

The Influence of Substituents on Pyrazole FTIR Spectra: A Comparative Analysis

The true analytical power of FTIR spectroscopy lies in its sensitivity to subtle changes in molecular structure. The introduction of substituents onto the pyrazole ring can significantly alter the vibrational frequencies of the core structure due to electronic and steric effects.

Electron-Donating vs. Electron-Withdrawing Groups

Electron-donating groups (EDGs), such as alkyl groups (e.g., -CH₃), tend to increase the electron density in the pyrazole ring. This can lead to a slight strengthening of the C=N and C=C bonds, resulting in a shift to higher wavenumbers (a "blueshift"). Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, decrease the electron density in the ring. This can weaken the ring bonds, causing a shift to lower wavenumbers (a "redshift").[7]

Steric Effects

Bulky substituents can induce ring strain and alter the planarity of the pyrazole ring. These steric effects can influence the vibrational coupling between different modes, leading to changes in both the position and intensity of absorption bands. For instance, bulky groups at the N1 position can disrupt intermolecular hydrogen bonding, resulting in a sharper and higher frequency N-H stretching band compared to unsubstituted pyrazoles.

Table 2: Comparative FTIR Data for Selected Substituted Pyrazoles

CompoundKey Substituent(s)N-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Reference
PyrazoleNone~3140 (gas phase)~1530-1560~1400-1500[3][8]
3,5-Dimethylpyrazole-CH₃ (EDG)~3200 (solid)~1560~1470[9]
3,5-Diphenylpyrazole-Phenyl (Aryl)~3200 (solid)~1540~1490
3-Methyl-5-(trifluoromethyl)pyrazole-CH₃ (EDG), -CF₃ (EWG)Not specifiedNot specifiedNot specified[10]
(E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazolePhenyl, Methyl, AzoN/A (N-substituted)15081597, 1552[5]

Note: The precise positions of absorption bands can vary depending on the physical state of the sample (solid, liquid, gas) and the solvent used, due to differences in intermolecular interactions.

Experimental Protocol for FTIR Analysis of Substituted Pyrazoles

To ensure the acquisition of high-quality, reproducible FTIR spectra, a standardized experimental protocol is essential.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the pyrazole derivative.

  • Solid Samples (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid pyrazole sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Liquid Samples (Neat or Solution):

    • For neat liquids, apply a thin film of the sample between two KBr or NaCl salt plates.

    • For solutions, dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the spectral regions of interest. Use a liquid cell with a known path length for quantitative analysis.

Data Acquisition
  • Background Spectrum: Before analyzing the sample, record a background spectrum of the empty sample compartment (or with the pure KBr pellet/solvent). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the sample matrix.[12]

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.

  • Instrument Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

    • Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the general workflow for FTIR analysis and the conceptual relationship between pyrazole substitution and spectral shifts.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Solid Solid Sample KBr Grind with KBr & Press Pellet Solid->KBr Liquid Liquid Sample Plates Thin Film on Salt Plates Liquid->Plates Background Record Background Spectrum KBr->Background Plates->Background Process Background Subtraction & Fourier Transform Background->Process Sample Record Sample Spectrum Sample->Process Identify Identify Characteristic Functional Group Peaks Process->Identify Compare Compare with Reference Spectra & Databases Identify->Compare Structure Elucidate Molecular Structure Compare->Structure

Caption: General workflow for the FTIR analysis of pyrazole derivatives.

Substituent_Effects cluster_substituent Substituent Properties cluster_effect Effect on Pyrazole Ring cluster_shift Resulting Spectral Shift EDG Electron-Donating Group (EDG) IncDensity Increases Electron Density EDG->IncDensity donates electrons EWG Electron-Withdrawing Group (EWG) DecDensity Decreases Electron Density EWG->DecDensity withdraws electrons Blueshift Blueshift (Higher Wavenumber) IncDensity->Blueshift strengthens bonds Redshift Redshift (Lower Wavenumber) DecDensity->Redshift weakens bonds

Caption: Influence of substituent electronic effects on FTIR spectral shifts.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of substituted pyrazoles. By understanding the characteristic vibrational frequencies of the pyrazole core and the predictable shifts induced by various substituents, researchers can gain valuable insights into the molecular architecture of their compounds. This guide provides a foundational framework for interpreting the FTIR spectra of this important class of heterocycles, enabling more efficient and accurate structural analysis in the pursuit of novel drug discovery and development.

References

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A Comparative Guide to HPLC Purity Analysis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, a key building block in the synthesis of various biologically active molecules. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance against alternative technologies, and provide the experimental rationale to empower you in your analytical strategy.

The Critical Role of Purity in Pyrazole Derivatives

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmaceuticals. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxicological risks. Therefore, a precise and accurate analytical method for purity determination is not just a quality control measure but a fundamental aspect of the research and development process.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

A well-developed RP-HPLC method is the workhorse for purity analysis in many pharmaceutical labs, offering a balance of resolution, sensitivity, and robustness. For this compound, a polar compound, a reversed-phase method using a non-polar stationary phase and a polar mobile phase is the logical choice.

Proposed HPLC Method Parameters and Rationale
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. A 150 mm length offers a good balance between resolution and analysis time. The 5 µm particle size is a standard for robust, everyday use.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileA water/acetonitrile gradient is effective for eluting compounds with a range of polarities. TFA is a common mobile phase modifier that improves peak shape by ion-pairing with basic analytes and controlling the pH.
Gradient 5% B to 95% B over 15 minutesA gradient elution is crucial for separating the main compound from potential impurities that may have significantly different polarities, such as unreacted starting materials or more non-polar byproducts.[1]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temp. 25 °CMaintaining a constant column temperature ensures reproducible retention times. Room temperature is often sufficient for such analyses.
Detection UV at 255 nmPyrazole-containing compounds typically exhibit strong UV absorbance. A related pyrazole derivative shows a sharp absorption peak at 255 nm, making this a suitable wavelength for sensitive detection.[2]
Injection Vol. 10 µLA small injection volume minimizes the risk of column overloading and peak distortion.
Sample Prep. Dissolve in Methanol:Water (50:50)The sample should be dissolved in a solvent system that is compatible with the mobile phase to ensure good peak shape. Methanol is a common solvent for pyrazole derivatives.[3]
Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis s_prep Weigh & Dissolve Sample in Diluent mp_prep Prepare Mobile Phases (Aqueous & Organic) injector Autosampler s_prep->injector Inject Sample pump Pump & Degasser mp_prep->pump pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration report Calculate % Purity integration->report

Caption: Workflow for HPLC purity analysis.

Comparative Analysis of Purity Determination Methods

While HPLC is a robust and widely used technique, other methods offer distinct advantages in specific contexts. Below is a comparison of HPLC with Ultra-High-Performance Liquid Chromatography (UHPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureHPLCUHPLCHPTLCqNMR
Principle Liquid chromatography with ~5 µm particlesLiquid chromatography with sub-2 µm particlesPlanar chromatography on a high-performance layerNMR signal intensity is directly proportional to the number of nuclei
Analysis Time 15-30 min1-5 min20-30 min for multiple samples5-15 min per sample
Resolution GoodExcellentModerate to GoodNot a separation technique
Sensitivity Good (ng range)Excellent (pg range)Good (ng-µg range)Moderate (µg-mg range)
Solvent Consumption ModerateLowVery LowLow (deuterated solvents)
Sample Throughput ModerateHighHigh (simultaneous analysis)Moderate
Strengths Robust, versatile, well-establishedFast, high resolution, low solvent useHigh throughput, cost-effective, simple sample prepAbsolute quantification without a specific reference standard of the analyte, provides structural information
Limitations Longer run times than UHPLCHigher backpressure, potential for cloggingLower resolution than HPLC/UHPLCLower sensitivity, requires expensive equipment and expertise

In-Depth Look at Alternative Methodologies

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC, utilizing smaller particle sizes in the stationary phase (typically sub-2 µm). This results in significantly higher separation efficiency and much faster analysis times.[4]

Methodology: The principles of separation in UHPLC are identical to HPLC, but the instrumentation is designed to handle much higher backpressures. A UHPLC method for this compound would use a sub-2 µm C18 column and a much faster gradient, potentially reducing the analysis time to under 5 minutes while improving the resolution between the main peak and any closely eluting impurities.

Causality: The smaller particle size increases the surface area for interaction and reduces the diffusion path for analytes, leading to sharper peaks and better separation. This allows for the use of higher flow rates and shorter columns without sacrificing resolution.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a form of planar chromatography that offers high sample throughput and is particularly useful for screening large numbers of samples.[5]

Methodology: A solution of the sample is applied as a small spot or band to an HPTLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a mobile phase, which moves up the plate by capillary action, separating the components of the sample. Quantification is achieved by densitometry, measuring the absorbance or fluorescence of the separated spots.

Self-Validation: HPTLC allows for the simultaneous analysis of multiple samples and standards on the same plate, which inherently provides a means of system suitability testing and calibration within each run.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity of a compound without the need for a reference standard of the analyte itself.[6]

Methodology: A known mass of the sample is dissolved in a deuterated solvent along with a known mass of a stable, non-reactive internal standard of known purity. The ¹H NMR spectrum is then acquired under specific conditions that ensure a linear response. The purity of the analyte is calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance from the internal standard.

Trustworthiness: Because the NMR signal is directly proportional to the number of protons, qNMR provides an absolute measure of purity, traceable to a primary standard. This makes it a highly reliable method for certifying reference materials.[7]

Logical Framework for Method Selection

Method_Selection cluster_choices Primary Considerations start Define Analytical Need throughput High Throughput Screening? start->throughput quant Absolute Quantification Needed? start->quant speed_res Speed and Resolution Critical? start->speed_res throughput->speed_res No hptlc HPTLC: High-throughput screening throughput->hptlc Yes quant->speed_res No qnmr qNMR: Reference standard certification quant->qnmr Yes hplc HPLC: Robust, routine analysis speed_res->hplc No uhplc UHPLC: Fast, high-resolution analysis speed_res->uhplc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of an analytical method for purity determination of this compound depends on the specific requirements of the analysis. For routine quality control, a well-developed HPLC method provides a reliable and robust solution. When speed and resolution are paramount, UHPLC is the superior choice. For high-throughput screening of multiple samples, HPTLC offers significant advantages in terms of speed and cost-effectiveness. Finally, for the absolute quantification of purity and the certification of reference materials, qNMR is the gold standard.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to ensure the quality and integrity of their work, ultimately contributing to the successful development of new and effective pharmaceuticals.

References

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  • Abdel-Ghany, M. F., Abdel-Aziz, M., & El-Sherbeny, M. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25697. [Link]

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A Comparative Guide to the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole, a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] Its unique structural features and the ability of its derivatives to exist in different isomeric forms have led to a broad spectrum of pharmacological activities.[1][2][3][4][5] Pyrazole-based compounds are integral components of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][2][3][6][7]

The biological activity of pyrazole derivatives is profoundly influenced by the substitution pattern on the pyrazole ring, leading to various isomers with distinct pharmacological profiles. Understanding the structure-activity relationships (SAR) of these isomers is crucial for the rational design and development of new therapeutic agents with enhanced potency and selectivity.[8][9][10][11] This guide provides a comparative study of the biological activities of pyrazole isomers, delving into their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Significance of Isomerism in Pyrazole Scaffolds

The arrangement of substituents on the pyrazole ring gives rise to constitutional isomers, which can exhibit vastly different biological activities. The synthesis of pyrazole derivatives, often through the condensation of β-dicarbonyl compounds or their equivalents with hydrazines, can lead to the formation of regioisomers.[2][12] For instance, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can yield two different pyrazole isomers, with the position of the substituents on the pyrazole ring being the distinguishing feature.[2][12][13] This regioselectivity is a critical factor in determining the pharmacological outcome.

Furthermore, pyrazole itself can exist in two tautomeric forms due to the rapid interconversion of the proton between the two nitrogen atoms.[1] Alkylation of unsymmetrically substituted pyrazoles can therefore produce a mixture of N-1 and N-2 alkylated isomers, the ratio of which depends on the nature of the substituents and the reaction conditions.[7] These subtle structural variations can significantly impact how the molecule interacts with its biological target, thereby influencing its efficacy and selectivity.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. [5][14][15][16]The incorporation of a pyrazole nucleus into the molecular structure of a compound can enhance its antimicrobial properties. [15] Mechanisms of Action:

The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. [14]This can include:

  • Inhibition of Cell Wall Synthesis: Some pyrazole-containing antibiotics, like Ceftolozane, act by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. [7]* Enzyme Inhibition: Pyrazole derivatives can inhibit specific enzymes that are vital for microbial survival.

  • Disruption of Membrane Integrity: Some compounds may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents.

Comparative Efficacy of Isomers:

The antimicrobial activity of pyrazole isomers is highly dependent on their structural features. The nature and position of substituents on the pyrazole ring can influence the compound's ability to penetrate the microbial cell wall and interact with its target. [14]For instance, the introduction of thiazole fragments to a parent pyrazole molecule has been shown to enhance its antimicrobial power. [15]

Pyrazole Isomer/Derivative Microorganism Activity (e.g., MIC in µg/mL) Reference
Compound 19 Various bacterial strains Potent activity [6]
Compounds 20 and 21 Various bacterial strains Potent activity [6]

| Compound 23 | Aspergillus fumigatus | Moderate activity | [6]|

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [17][18][19]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole isomers in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-based non-steroidal anti-inflammatory drug (NSAID). [6][13] Mechanisms of Action:

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins. [13]Other potential mechanisms include:

  • Inhibition of Lipoxygenase (LOX): Some pyrazoline derivatives are potent inhibitors of LOX, another key enzyme in the inflammatory cascade. [20][21]* Antioxidant Activity: Certain pyrazole compounds exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that perpetuate inflammation. [10] Comparative Efficacy of Isomers:

The anti-inflammatory potency of pyrazole isomers can vary significantly. For instance, pyrazoline derivatives have been found to be more potent anti-inflammatory agents than their pyrazole counterparts in some studies. [21]Lipophilicity also appears to be an important factor, with more lipophilic derivatives often exhibiting higher activity. [21]

Pyrazole Isomer/Derivative In Vitro/In Vivo Model Activity (e.g., IC50 or % inhibition) Reference
Pyrazoline 2d Carrageenan-induced paw edema High anti-inflammatory activity [21]
Pyrazoline 2e Carrageenan-induced paw edema High anti-inflammatory activity [21]

| Compound 2g | Lipoxygenase inhibition | IC50 = 80 µM | [20]|

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This simple and cost-effective in vitro assay is used to screen for anti-inflammatory activity by measuring the ability of a compound to inhibit protein denaturation, a hallmark of inflammation. [22][23][24]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of the pyrazole isomer solution (at various concentrations), 0.2 mL of egg albumin, and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Heat the mixtures at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a reference.

Caption: Workflow for the in vitro albumin denaturation assay.

Conclusion

The isomeric form of pyrazole derivatives is a critical determinant of their biological activity. Subtle changes in the substitution pattern on the pyrazole ring can lead to profound differences in their anticancer, antimicrobial, and anti-inflammatory properties. A thorough understanding of the structure-activity relationships of pyrazole isomers is paramount for the design of novel and more effective therapeutic agents. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these compounds, enabling researchers to identify promising candidates for further drug development. The continued exploration of the vast chemical space of pyrazole isomers holds immense potential for the discovery of new medicines to address a wide range of diseases.

References

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  • MDPI. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

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  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-methyl-3-phenyl-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-3-phenyl-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds. Analogs based on this core have demonstrated significant potential as anti-inflammatory agents, kinase inhibitors, anticancer therapeutics, and more.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-methyl-3-phenyl-pyrazole analogs, offering insights into the rational design of novel therapeutics for researchers, scientists, and drug development professionals. We will delve into the impact of structural modifications on biological activity, supported by experimental data, and provide detailed protocols for synthesis and evaluation.

The 1-methyl-3-phenyl-pyrazole Core: A Foundation for Diverse Bioactivity

The fundamental structure of 1-methyl-3-phenyl-pyrazole consists of a five-membered pyrazole ring with a methyl group at the N1 position and a phenyl ring at the C3 position. The aromatic nature of both the pyrazole and phenyl rings, coupled with the potential for substitution at multiple positions, allows for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. This adaptability is a key reason for its prevalence in drug discovery.[4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-methyl-3-phenyl-pyrazole analogs is profoundly influenced by the nature and placement of substituents on both the pyrazole and phenyl rings. The following sections dissect the SAR at key positions, with a focus on anti-inflammatory and kinase inhibitory activities.

Substitutions on the Phenyl Ring (at C3)

The phenyl ring at the C3 position offers a primary site for modification to modulate potency and selectivity. The electronic and steric properties of substituents on this ring can significantly impact interactions with biological targets.

Table 1: Influence of Phenyl Ring Substitutions on Biological Activity

Position of SubstitutionSubstituentBiological Target/ActivityObserved EffectReference
4-position-Cl, -FAntimalarial (vs. P. falciparum)Increased potency compared to unsubstituted phenyl.[2][2]
4-position-OCH3Kinase Inhibition (LRRK2)Generally well-tolerated, can improve potency.[5]
2-position-CH3, -C2H5Kinase Inhibition (LRRK2)Boost in cellular potency.[5][5]
2-position-CF3, -CNKinase Inhibition (LRRK2)No improvement in potency.[5][5]
4-position-NO2Anti-inflammatoryEnhanced activity.[6][6]

From the data, it is evident that the 4-position of the phenyl ring is a critical "hotspot" for modification. Electron-withdrawing groups like halogens and nitro groups tend to enhance activity in various contexts, suggesting that these modifications may improve binding affinity or alter the molecule's electronic properties favorably. For kinase inhibition, small alkyl groups at the 2-position have been shown to be beneficial.[5]

Substitutions on the Pyrazole Ring

Modifications to the pyrazole core itself, particularly at the C4 and C5 positions, are crucial for dictating the overall pharmacological profile of the analogs.

Table 2: Influence of Pyrazole Ring Substitutions on Biological Activity

Position of SubstitutionSubstituentBiological Target/ActivityObserved EffectReference
C4-CNAntimalarialEssential for activity in some series.[2]
C5-NH-phenylAntimalarialIntroduction of anilino group confers potent activity.[2][2]
C5Amide/Thiourea moietiesAnticancer (Kinase Inhibition)Can lead to potent kinase inhibitors.[3][3]
C5-OH (Pyrazolone)Anti-inflammatory (COX inhibition)Forms the basis for many NSAIDs.[1][7][1][7]

The C5 position is particularly amenable to the introduction of larger substituents that can engage with specific pockets in the target protein. For instance, the incorporation of an anilino group at C5 has been a successful strategy in developing potent antimalarial agents.[2] Similarly, the well-known pyrazolone class of anti-inflammatory drugs features a carbonyl group at this position.[7]

Experimental Protocols

To provide a practical context for the SAR discussion, this section outlines a representative synthetic protocol for a 1-methyl-3-phenyl-pyrazole analog and a common biological assay for evaluating its anti-inflammatory activity.

Synthesis of 1-methyl-3-phenyl-5-aminopyrazole Analogs

The synthesis of substituted pyrazoles often proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[8][9] The following is a general procedure for the synthesis of a 1-methyl-3-phenyl-5-aminopyrazole derivative.

Step-by-step Methodology:

  • Synthesis of the β-ketonitrile intermediate: React acetophenone with a suitable reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.

  • Cyclization with methylhydrazine: Treat the enaminone with methylhydrazine sulfate in a suitable solvent such as ethanol. Reflux the reaction mixture for several hours.

  • Work-up and purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 1-methyl-3-phenyl-5-aminopyrazole.

Synthesis_Workflow acetophenone Acetophenone enaminone Enaminone Intermediate acetophenone->enaminone Reaction dmf_dma DMF-DMA dmf_dma->enaminone pyrazole_product 1-methyl-3-phenyl-5-aminopyrazole enaminone->pyrazole_product Cyclization methylhydrazine Methylhydrazine methylhydrazine->pyrazole_product purification Purification pyrazole_product->purification

Caption: General synthetic workflow for 1-methyl-3-phenyl-5-aminopyrazole.

In Vitro COX-2 Inhibition Assay

A common method to assess the anti-inflammatory potential of these analogs is to measure their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Step-by-step Methodology:

  • Enzyme and substrate preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound (at various concentrations), and pre-incubate for a short period.

  • Initiation of reaction: Add the arachidonic acid solution to initiate the enzymatic reaction. Incubate for a specific time at 37°C.

  • Quantification of prostaglandin E2 (PGE2): Stop the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

COX2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme COX-2 Enzyme Solution incubation Pre-incubation of Enzyme and Compound enzyme->incubation substrate Arachidonic Acid Solution reaction_init Addition of Substrate substrate->reaction_init compound Test Compound Dilutions compound->incubation incubation->reaction_init reaction_inc Incubation at 37°C reaction_init->reaction_inc elisa PGE2 Quantification (ELISA) reaction_inc->elisa ic50 IC50 Calculation elisa->ic50

Caption: Workflow for in vitro COX-2 inhibition assay.

Visualizing the Structure-Activity Relationship

The following diagram provides a visual summary of the key SAR findings for the 1-methyl-3-phenyl-pyrazole scaffold.

SAR_Diagram cluster_sar Structure-Activity Relationship of 1-methyl-3-phenyl-pyrazole cluster_phenyl Phenyl Ring (C3) cluster_pyrazole Pyrazole Ring core 1-methyl-3-phenyl-pyrazole Core pos4 4-Position: - Halogens/NO2 ↑ activity - OCH3 tolerated core->pos4 Substitutions pos4_pyr C4-Position: - CN can be beneficial core->pos4_pyr Substitutions pos2 2-Position: - Small alkyls ↑ kinase inhibition pos5_pyr C5-Position: - Amides/Thioureas for kinase inhibition - Anilino for antimalarial - OH for anti-inflammatory

Caption: Key SAR insights for 1-methyl-3-phenyl-pyrazole analogs.

Conclusion

The 1-methyl-3-phenyl-pyrazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. A systematic approach to SAR, focusing on substitutions at key positions of both the phenyl and pyrazole rings, is essential for optimizing potency and selectivity. This guide has provided a comparative overview of these relationships, supported by experimental context. By understanding the causal links between chemical structure and biological function, researchers can more effectively navigate the complex landscape of drug discovery and design the next generation of innovative medicines.

References

  • Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and. (2020). [No journal name provided].
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of the Serbian Chemical Society.
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009). Google Patents.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2011). Molecules. Available at: [Link]

  • Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. (2020). Molecules. Available at: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. Available at: [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry.
  • A Review of the Synthetic Account of 3-Methyl Pyrazolone as Anti-Inflammatory Agent. (2024). [No journal name provided].
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Saudi Journal of Biological Sciences. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Available at: [Link]

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A Preclinical Framework for Efficacy Assessment of Novel Pyrazole Compounds: A Case Study of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical evaluation of novel chemical entities, using (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol as a case study. Given that this molecule is primarily documented as a synthetic intermediate rather than an extensively studied therapeutic agent, this document outlines the logical progression of experiments required to ascertain its potential efficacy and compare it against established drugs.

The discovery of a novel chemical entity is the first step in a long journey toward a potential therapeutic. This guide details a structured, multi-stage research program to characterize the biological activity of a compound like this compound. The pyrazole scaffold is a well-established pharmacophore present in several approved drugs, suggesting its potential as a building block for new therapeutics, particularly in oncology and inflammatory diseases.

Our approach is to first identify a plausible molecular target based on computational predictions and the known activities of structurally similar compounds. We will then proceed with a phased series of in vitro and cell-based assays to validate this hypothesis, quantify activity, and benchmark performance against current standards of care.

Phase 1: Target Identification and In Silico Analysis

Before committing to expensive and time-consuming wet-lab experiments, a robust in silico analysis is crucial. The structure of this compound will be screened against databases of known protein targets.

Experimental Rationale: Computational screening, or virtual screening, leverages algorithms to predict the binding affinity of a ligand (our compound) to a library of macromolecular targets. This is a cost-effective method to generate initial hypotheses about the compound's mechanism of action. We will utilize a combination of ligand-based and structure-based approaches. Ligand-based methods compare our compound to known active molecules, while structure-based methods (docking) predict the binding pose and energy in the active site of a protein.

Workflow: In Silico Screening

cluster_0 Computational Analysis A Obtain 3D Structure of This compound B Ligand-Based Screening (e.g., SEA, Pharmit) A->B C Structure-Based Screening (Molecular Docking, e.g., AutoDock Vina) A->C D Identify High-Probability Protein Targets (e.g., Kinases, GPCRs) B->D C->D

Caption: Workflow for in silico target identification.

Based on the prevalence of the pyrazole motif in kinase inhibitors, a primary hypothesis is that this compound may target a member of the protein kinase family. For the purpose of this guide, we will proceed with the hypothetical identification of Janus Kinase 2 (JAK2) as a top candidate target. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory conditions.

Known Drug for Comparison: Ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor.

Phase 2: In Vitro Target Validation and Potency Determination

The next critical step is to validate the computationally-derived hypothesis through direct, cell-free biochemical assays. This phase aims to confirm physical binding to the target protein and quantify the compound's inhibitory activity.

Experiment 1: Kinase Inhibition Assay

Objective: To determine if this compound can inhibit the enzymatic activity of JAK2 and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

Protocol:

  • Reagent Preparation: Recombinant human JAK2 enzyme, a biotinylated peptide substrate, and an europium-labeled anti-phosphopeptide antibody are sourced from commercial vendors. ATP is prepared at a concentration equal to its Km for JAK2.

  • Compound Dilution: this compound and Ruxolitinib are serially diluted in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 384-well plate, add the kinase, peptide substrate, and either the test compound, positive control (Ruxolitinib), or negative control (DMSO vehicle).

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for 1 hour.

  • Detection: The reaction is stopped, and the detection reagents (streptavidin-allophycocyanin and the europium-labeled antibody) are added. After another incubation period, the plate is read on a TR-FRET-capable plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to kinase activity. The data are normalized to controls, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM) [Hypothetical Data]
This compoundJAK2TR-FRET85
Ruxolitinib (Reference)JAK2TR-FRET5
Phase 3: Cell-Based Efficacy and Target Engagement

Demonstrating activity in a cell-free system is essential, but it is not sufficient. The compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

Experiment 2: Cellular Target Engagement Assay

Objective: To confirm that the compound interacts with JAK2 inside living cells.

Methodology: The NanoBRET™ assay is a widely used method that measures target engagement using bioluminescence resonance energy transfer (BRET). It requires engineering cells to express the target protein fused to a NanoLuc® luciferase enzyme.

Protocol:

  • Cell Line Engineering: A human cell line (e.g., HEK293) is transfected to express a JAK2-NanoLuc fusion protein.

  • Assay Setup: Cells are plated and treated with a fluorescent energy transfer probe (tracer) that binds to the JAK2 active site, along with varying concentrations of the test compound or Ruxolitinib.

  • Luminescence Measurement: After incubation, the NanoLuc substrate is added, and both the donor (luciferase) and acceptor (tracer) emission signals are measured.

  • Data Analysis: The BRET ratio is calculated. Competitive displacement of the tracer by the compound results in a loss of BRET signal, allowing for the determination of an IC50 value for target engagement.

Experiment 3: Phospho-STAT3 Assay (Downstream Signaling)

Objective: To measure the functional consequence of JAK2 inhibition by assessing the phosphorylation of its downstream substrate, STAT3.

Methodology: An AlphaLISA® or HTRF® immunoassay can be used to quantify the levels of phosphorylated STAT3 (p-STAT3) in cell lysates.

Workflow: Cellular Assay Cascade

cluster_1 Cellular Efficacy Evaluation A Treat JAK2-dependent cell line (e.g., HEL 92.1.7) with compound B Cell Lysis A->B C Measure p-STAT3 Levels (AlphaLISA / Western Blot) B->C D Measure Cell Viability (e.g., CellTiter-Glo) B->D E Calculate IC50 (Functional) and EC50 (Viability) C->E D->E

Caption: Sequential workflow for assessing cellular activity.

Protocol:

  • Cell Culture and Treatment: A JAK2-dependent cell line (e.g., HEL 92.1.7, which has a JAK2 V617F mutation) is cultured and treated with a serial dilution of the test compounds for a defined period (e.g., 2 hours).

  • Cell Lysis: Cells are washed and lysed to release intracellular proteins.

  • Immunoassay: The lysate is analyzed using a commercial p-STAT3 assay kit according to the manufacturer's instructions.

  • Data Analysis: The signal is proportional to the amount of p-STAT3. Data are normalized, and a dose-response curve is generated to calculate the IC50 for functional pathway inhibition.

Data Presentation:

CompoundCell-Based AssayCell LineIC50 / EC50 (nM) [Hypothetical Data]
This compoundp-STAT3 InhibitionHEL 92.1.7250
Antiproliferative EffectHEL 92.1.7300
Ruxolitinib (Reference)p-STAT3 InhibitionHEL 92.1.720
Antiproliferative EffectHEL 92.1.725
Conclusion and Future Directions

Based on this hypothetical evaluation, this compound demonstrates activity against JAK2 both biochemically and in a cellular context, albeit with lower potency than the clinical comparator, Ruxolitinib. The discrepancy between biochemical IC50 (85 nM) and cellular IC50 (250 nM) suggests potential challenges with cell permeability or efflux.

This structured approach provides a clear, evidence-based pathway for decision-making in a drug discovery program. The next logical steps would involve:

  • Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to understand its off-target effects.

  • ADME-Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

  • Lead Optimization: If the initial profile is promising, medicinal chemists can use this data to guide the synthesis of analogues with improved potency and drug-like properties.

This guide underscores the necessity of a rigorous, multi-faceted experimental cascade to validate and compare novel compounds, transforming a preliminary chemical structure into a candidate with tangible therapeutic potential.

References

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601–2613. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England Journal of Medicine, 377(22), 2167-2179. [Link]

A Comparative Guide to the Synthesis of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Researchers, particularly in drug development, utilize its pyrazole core and reactive hydroxyl group to construct complex molecules with potential therapeutic activities, including anti-inflammatory and anti-cancer properties.[1][2]

The validation of a synthetic pathway is paramount, balancing efficiency, scalability, and purity. This document critically evaluates the predominant two-step synthesis, focusing on the crucial formylation of the pyrazole core, and compares it with a more convergent one-pot strategy. We will dissect the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific needs.

Part 1: Synthesis of the Key Intermediate: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of the target alcohol invariably proceeds through its aldehyde precursor, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The efficiency and success of the entire synthesis hinge on the effective formylation at the C4 position of the pyrazole ring. We will compare two robust methods to achieve this.

Method A: The Vilsmeier-Haack Formylation of a Pre-formed Pyrazole Core

This is the most widely documented and reliable method for formylating electron-rich heterocyclic systems like pyrazoles.[3][4] The strategy involves the initial synthesis of the 1-methyl-3-phenyl-1H-pyrazole substrate, followed by electrophilic formylation using the Vilsmeier reagent.

Mechanistic Rationale: The Vilsmeier-Haack reaction employs a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5] This reagent is a potent electrophile that attacks the most electron-rich and sterically accessible position on the pyrazole ring, which is the C4 position. The reaction must be conducted under strictly anhydrous conditions, as the Vilsmeier reagent and POCl₃ react violently and decompose in the presence of water.[5]

Vilsmeier_Haack_Workflow start_material 1-Methyl-3-phenyl-1H-pyrazole + Anhydrous DMF reagent_prep Prepare Vilsmeier Reagent (POCl₃ added dropwise at 0°C) start_material->reagent_prep Step 1: Reagent Prep reaction Formylation Reaction (Substrate added, heat to 70-90°C) reagent_prep->reaction Step 2: Formylation workup Work-up (Quench with ice, neutralize with base) reaction->workup Step 3: Quenching purification Purification (Extraction & Recrystallization/ Column Chromatography) workup->purification Step 4: Isolation final_product 1-Methyl-3-phenyl-1H-pyrazole -4-carbaldehyde purification->final_product One_Pot_Workflow start_material Acetophenone Methylhydrazone + Anhydrous DMF/POCl₃ reaction One-Pot Reaction (Heat to 80-90°C) start_material->reaction Step 1: Cyclization & Formylation workup Work-up (Quench with ice, neutralize with base) reaction->workup Step 2: Quenching purification Purification (Extraction & Recrystallization/ Column Chromatography) workup->purification Step 3: Isolation final_product 1-Methyl-3-phenyl-1H-pyrazole -4-carbaldehyde purification->final_product Reduction_Step aldehyde Pyrazole-4-carbaldehyde in Methanol reduction Reduction (Add NaBH₄ at 0°C) aldehyde->reduction Add Reducing Agent final_product (1-Methyl-3-phenyl-1H-pyrazol -4-YL)methanol reduction->final_product Quench & Isolate

Sources

A Comparative Guide to the Biological Activities of Pyrazole and Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of two prominent classes of nitrogen-containing heterocyclic compounds: pyrazoles and their dihydro counterparts, pyrazolines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate their performance as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the structure-activity relationships, mechanistic insights, and the experimental methodologies used to ascertain their therapeutic potential.

Introduction: The Structural Nuances Driving Biological Function

Pyrazoles are five-membered aromatic heterocyclic compounds characterized by two adjacent nitrogen atoms.[1] Their inherent stability and diverse substitution possibilities have made them a cornerstone in medicinal chemistry.[2][3][4] In contrast, pyrazolines are non-aromatic, five-membered heterocyclic rings containing two adjacent nitrogen atoms and one endocyclic double bond.[5][6][7] This seemingly subtle difference in saturation profoundly impacts their three-dimensional structure, electronic properties, and, consequently, their biological activities. This guide will explore these differences through a comparative analysis of their efficacy in key therapeutic areas.

I. Anticancer Activity: A Tale of Two Scaffolds in Oncology

Both pyrazole and pyrazoline derivatives have emerged as promising scaffolds in the development of novel anticancer agents, often exhibiting potent cytotoxic effects against a range of cancer cell lines.[1][8][9] Their mechanisms of action are diverse, frequently involving the inhibition of critical signaling pathways that govern cell proliferation and survival.[1][2]

Mechanistic Insights: Targeting the Engines of Cancer Proliferation

A prevalent mechanism of action for many pyrazole-based anticancer agents is the inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[1] By arresting the cell cycle, these compounds can effectively halt the uncontrolled proliferation of cancer cells and, in many instances, trigger apoptosis or programmed cell death.[2][10][11]

Apoptosis Signaling Pathway

The induction of apoptosis is a hallmark of many effective anticancer drugs. Both pyrazole and pyrazoline derivatives have been shown to initiate this process through intrinsic and extrinsic pathways, which ultimately converge on the activation of caspases, the executioners of cell death.[10][11]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Bcl-2 Family Bcl-2 Family DNA Damage->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Pyrazole/Pyrazoline Derivatives Pyrazole/Pyrazoline Derivatives Pyrazole/Pyrazoline Derivatives->Death Receptors Sensitize Pyrazole/Pyrazoline Derivatives->DNA Damage Induce

Figure 1: Simplified diagram of the apoptosis signaling pathway.
Comparative Efficacy: A Look at the Experimental Data

The anticancer potential of pyrazole and pyrazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. Lower IC₅₀ values are indicative of higher potency.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Compound 6 Various0.00006 - 0.00025[2]
Compound 33 HCT116<23.7[2]
Compound 34 HCT116<23.7[2]
Compound 43 MCF70.25[2]
Pyrazoline Compound b17 HepG-23.57[12]
Pyrazoline 8 P-3881.0 - 1.9[9]
Pyrazoline 13 HepG-20.01[9]
Pyrazoline 22 MCF-70.227[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole or pyrazoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[17] The absorbance is directly proportional to the number of viable cells.

Figure 2: Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Both pyrazole and pyrazoline derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[18][19][20][21]

Comparative Efficacy: Evaluating the Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole Compound 21a Aspergillus niger2.9 - 7.8[18]
Compound 21a Staphylococcus aureus62.5 - 125[18]
Pyrazoline Compound 9 Staphylococcus aureus (MDR)4[22]
Compound 9 Enterococcus faecalis (MDR)4[22]
Hybrid 5c MRSA521 µM[20]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[23][24][25][26]

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Addition: A known concentration of the pyrazole or pyrazoline derivative is introduced into each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone around the well. The diameter of this zone of inhibition is measured to assess the compound's antimicrobial activity.

Figure 3: Workflow for the agar well diffusion method.

III. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole and pyrazoline derivatives have been extensively investigated as anti-inflammatory agents, with many exhibiting potent inhibitory effects on key inflammatory mediators.[27][28][29]

Mechanistic Insights: Targeting the Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[30][31] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Prostaglandin Biosynthesis Pathway

Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1->Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation Pyrazole/Pyrazoline Derivatives Pyrazole/Pyrazoline Derivatives Pyrazole/Pyrazoline Derivatives->COX-2 Selective Inhibition

Figure 4: Simplified diagram of the prostaglandin biosynthesis pathway and the target of selective COX-2 inhibitors.
Comparative Efficacy: COX Inhibition and In Vivo Studies

The anti-inflammatory activity of pyrazole and pyrazoline derivatives is often evaluated through in vitro COX inhibition assays and in vivo models of inflammation, such as the carrageenan-induced paw edema test.

Compound ClassDerivativeCOX-2 IC₅₀ (µM)In Vivo Anti-inflammatory Activity (% Inhibition)Reference
Pyrazole Compound 5f 1.50-[32]
Compound 6f 1.15-[32]
Compound 5u 1.7980.63[33]
Compound 5s 2.5178.09[33]
Pyrazoline Compound 2d -Potent[27][29]
Compound 2e -Potent[27][29]

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[34][35][36][37]

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of the pyrazole or pyrazoline derivatives.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Product Measurement: The amount of prostaglandin produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or other detection methods.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme's activity is calculated.

Figure 5: Workflow for the COX inhibition assay.

Conclusion: A Promising Future for Pyrazole and Pyrazoline Scaffolds

This comparative guide highlights the significant therapeutic potential of both pyrazole and pyrazoline derivatives. While both classes of compounds exhibit a broad spectrum of biological activities, subtle structural modifications can lead to profound differences in their potency and selectivity. The aromatic nature of the pyrazole ring often lends itself to potent enzyme inhibition through various non-covalent interactions, while the greater conformational flexibility of the pyrazoline scaffold can allow for optimal binding to different biological targets.

The experimental data presented herein underscores the importance of continued research into these versatile heterocyclic systems. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and more effective therapeutic agents for a wide range of diseases.

References

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Safety Operating Guide

Navigating the Disposal of (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol (CAS No. 43035-24-5) are pivotal building blocks. However, beyond their synthetic utility, a robust understanding of their safe disposal is paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

Hazard Assessment and Characterization: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound was not found, analysis of structurally similar pyrazole derivatives provides critical insights into its likely hazard profile.

Safety Data Sheets for related pyrazole compounds consistently indicate the following potential hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation : Can cause skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation : Can cause serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][3][5]

Given these potential hazards, this compound must be treated as hazardous chemical waste . Improper disposal, such as drain disposal or mixing with general trash, is strictly prohibited and can lead to environmental contamination and potential harm to human health.[6][7] The core principle is to ensure that this compound is handled in a manner that isolates it from the environment and personnel, directing it to a specialized facility capable of its safe destruction or detoxification.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is crucial to prevent accidental exposure.

  • Eye Protection : Wear safety glasses with side shields or goggles.[8]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemically resistant apron.

  • Respiratory Protection : If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.[3]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[9][10] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.

  • Designated Waste Container : Dedicate a specific, clearly labeled waste container for this compound and its contaminated materials.

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect solid this compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated solid waste container.

    • Liquid Waste : If this compound is in a solvent, collect it in a separate liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods.[7]

  • Avoid Incompatibilities : Keep this waste stream separate from strong oxidizing agents, strong acids, and strong reducing agents.[1]

Step 3: Waste Container Selection and Labeling - Clarity is Key

The choice of waste container and its labeling are critical for safe storage and transport.[11]

  • Container Material : Use a container that is compatible with the chemical. For solid waste, a sealable, sturdy plastic pail or drum is suitable. For liquid waste, a high-density polyethylene (HDPE) safety can is recommended for its chemical resistance and leak protection.[12]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound" (no abbreviations).

    • The words "Hazardous Waste".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container (accumulation start date).

    • The name of the principal investigator or laboratory contact.

Step 4: Safe Storage - Containment and Control

Proper storage of the waste container while it is being filled is essential to prevent spills and accidental exposure.[13]

  • Secondary Containment : Store liquid waste containers in a secondary containment bin to catch any potential leaks.[6]

  • Designated Storage Area : Keep the waste container in a designated, well-ventilated area, away from general laboratory traffic.

  • Closed Containers : Keep the waste container securely closed at all times, except when adding waste.[6][7]

  • Segregation in Storage : Store the waste container away from incompatible materials.[13]

Step 5: Arranging for Disposal - The Final Step

Once the waste container is full or has reached its designated storage time limit (often six months for academic labs), it is time to arrange for its disposal.[9]

  • Contact your Environmental Health and Safety (EHS) Office : Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[6] They will have specific procedures for requesting a waste pickup.

  • Provide Necessary Documentation : Be prepared to provide your EHS office with a detailed inventory of the waste container's contents.

  • Do Not Attempt External Disposal : Never attempt to dispose of chemical waste through a commercial or municipal waste service.[14] All hazardous waste must be handled by a licensed and approved waste disposal vendor.[1][2][3][4][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Generation of This compound Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste: Solid vs. Liquid Avoid Incompatibles PPE->Segregate Container Select & Label Appropriate Waste Container Segregate->Container Store Store Container Securely: Closed, Secondary Containment, Designated Area Container->Store EHS Contact EHS for Pickup & Provide Documentation Store->EHS End End: Proper Disposal via Approved Vendor EHS->End

Caption: Disposal workflow for this compound.

Summary of Key Information

AspectGuidelineRationale
Hazard Classification Hazardous Waste (Toxic, Irritant)Based on data from structurally similar pyrazole compounds.
PPE Safety glasses, chemical-resistant gloves, lab coat.To prevent skin and eye contact.
Waste Segregation Separate from general waste, strong acids, bases, and oxidizers.To prevent dangerous chemical reactions.
Container Labeled, sealed, chemically compatible container (e.g., HDPE).For safe containment and clear identification.
Storage Closed, in secondary containment, in a designated area.To prevent spills and accidental exposure.
Disposal Method Through institutional Environmental Health and Safety (EHS) office.To ensure regulatory compliance and safe handling by a licensed vendor.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol. Fisher Scientific.
  • SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methyl-1-phenyl-1H-pyrazole.
  • Safety Data Sheet - (1H-pyrazol-5-yl)methanol. CymitQuimica.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific.
  • 5-Gallon, Polyethylene Safety Can for Liquid Disposal, Red. Justrite.

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Comprehensive Safety and Handling Guide for (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds, such as (1-Methyl-3-phenyl-1H-pyrazol-4-YL)methanol, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective operational planning. The causality behind each recommendation is explained to empower you with the knowledge to maintain a secure research environment.

Core Principles of Safe Handling

Before undertaking any procedure involving this compound, a thorough risk assessment is crucial. This involves evaluating the scale of the experiment, the potential for aerosol generation, and the duration of exposure. All operations should, without exception, be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[3][5]. Furthermore, ensure that safety showers and eyewash stations are readily accessible and have been recently tested[1][2].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.

Protection LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Laboratory Use Safety glasses with side shields or chemical splash goggles.[5]Chemical-resistant gloves (e.g., Nitrile).[5]Standard laboratory coat.[5]Not generally required if handled in a certified chemical fume hood.[5]
Increased Risk of Splash or Aerosol Chemical splash goggles and a face shield.[5]Double-gloving with chemical-resistant gloves.[5]Chemical-resistant apron or coveralls over a lab coat.[5]A NIOSH-approved respirator with organic vapor cartridges may be necessary based on risk assessment.[5]
Emergency (Spill) Full-face respirator with appropriate cartridges.[5]Heavy-duty chemical-resistant gloves.[5]Fully encapsulated chemical- and vapor-protective suit.[5]Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[5]

Causality of PPE Selection:

  • Eye and Face Protection: Pyrazole derivatives are frequently cited as causing serious eye irritation[1][2][4]. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional barrier for the entire face during operations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. For procedures involving prolonged contact or the use of solvents, consulting a glove compatibility chart is recommended. Double-gloving provides an extra layer of protection and a protocol for safely removing the outer, potentially contaminated glove.

  • Body Protection: A standard lab coat protects against incidental contact. For larger-scale work or where significant splashing is possible, a chemical-resistant apron or coveralls provide a more robust barrier.

  • Respiratory Protection: While a fume hood is the primary means of controlling inhalation hazards, a respirator may be required as a secondary precaution, particularly if the fume hood's performance is questionable or during the cleanup of a large spill.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized operational procedure is critical for both safety and experimental reproducibility. The following protocols for handling and disposal of this compound are designed to be self-validating systems of safety.

Experimental Workflow: From Preparation to Decontamination
  • Preparation: Before handling the compound, ensure your workspace within the chemical fume hood is clear and prepared with disposable, absorbent bench paper[5]. Assemble all necessary glassware and equipment.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or aerosols[5]. Use anti-static weigh boats and appropriate tools to minimize the generation of airborne particles.

  • Dissolution: When dissolving the solid, add it slowly to the solvent to prevent splashing[5].

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible and ensure it is securely clamped.

  • Post-Reaction Work-Up: All subsequent steps, including quenching, extractions, and purifications, must be performed within the fume hood[5].

  • Decontamination: After the procedure, wipe down all surfaces and equipment with an appropriate solvent, such as 70% ethanol, followed by a detergent solution[5]. Dispose of all contaminated disposable materials as hazardous chemical waste[5].

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep Prepare Fume Hood assemble Assemble Equipment weigh Weigh Compound assemble->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react workup Post-Reaction Work-Up react->workup decon Decontaminate Workspace workup->decon

Experimental Workflow Diagram
Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of this compound and associated waste can pose a significant risk to both individuals and the environment. A stringent waste management protocol is therefore essential.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous chemical waste[5][6].

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible container[7]. The label should include the full chemical name and approximate concentration[7].

  • Solid Waste: Collect solid waste in a designated, lined container with a lid[6]. The bag should be sealed and labeled when three-quarters full[6].

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[6][7]. After rinsing and air-drying, the label on the empty container should be defaced before disposal[6].

  • Consult Local Regulations: Always adhere to your institution's and local hazardous waste disposal regulations[1][6].

disposal_workflow cluster_waste_streams Waste Segregation cluster_collection Collection & Labeling start Waste Generation liquid Liquid Waste (Solutions, Rinsate) start->liquid solid Solid Waste (Gloves, Paper, etc.) start->solid container Empty Containers start->container collect_liquid Collect in Labeled, Sealed Container liquid->collect_liquid collect_solid Collect in Labeled, Lined Pail solid->collect_solid rinse_container Triple-Rinse Container container->rinse_container disposal Dispose via Institutional Hazardous Waste Program collect_liquid->disposal collect_solid->disposal rinse_container->disposal

Waste Disposal Workflow

By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant and informed about the potential hazards of the materials they handle.

References

  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.
  • Fisher Scientific. Safety Data Sheet for [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol.
  • Fisher Scientific. Safety Data Sheet for [4-(1H-Pyrazol-1-yl)phenyl]methanol.
  • Fisher Scientific. Safety Data Sheet for 3-Methyl-1-phenyl-1H-pyrazole.
  • BenchChem. (2025). Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine.
  • CymitQuimica. (2025, November 27). Safety Data Sheet for (1H-pyrazol-5-yl)methanol.
  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information.
  • Loba Chemie. (2015, April 9). TRICHLOROACETIC ACID 20% W/V AR MSDS.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from Dartmouth Environmental Health and Safety.
  • ChemScene. (1-Phenyl-1H-pyrazol-3-yl)methanol.
  • Carl ROTH. Safety Data Sheet: Trichloroacetic acid.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet for Trichloroacetic acid.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Trichloroacetic acid.
  • Fisher Scientific. (2009, June 11). Safety Data Sheet for Trichloroacetic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.